N,N-diethylthiophene-3-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGZZYONMSPHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464328 | |
| Record name | N,N-diethylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73540-75-7 | |
| Record name | N,N-diethylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-diethylthiophene-3-carboxamide spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of N,N-diethylthiophene-3-carboxamide
Authored by: A Senior Application Scientist
The thiophene carboxamide scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, including anticancer properties.[1][2] Accurate and thorough spectroscopic characterization is the bedrock of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide will delve into the three primary spectroscopic techniques used for the elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
For each technique, we will explore the theoretical basis for the expected spectral features of this compound, provide a detailed experimental protocol for data acquisition, and interpret the predicted data in the context of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships.
Predicted ¹H and ¹³C NMR Data
While direct experimental spectra for this compound are not publicly documented, we can predict the chemical shifts and coupling patterns based on the known effects of the thiophene ring and the diethylamide group. The predictions are informed by data from analogous structures and established NMR chemical shift tables.[3]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| H-2 (Thiophene) | ~7.8 - 8.0 | dd | 1H | - |
| H-4 (Thiophene) | ~7.2 - 7.4 | dd | 1H | - |
| H-5 (Thiophene) | ~7.4 - 7.6 | dd | 1H | - |
| -CH₂- (Ethyl) | ~3.4 - 3.6 | q | 4H | ~42 - 44 |
| -CH₃ (Ethyl) | ~1.1 - 1.3 | t | 6H | ~13 - 15 |
| C-2 (Thiophene) | - | - | - | ~128 - 130 |
| C-3 (Thiophene) | - | - | - | ~135 - 137 |
| C-4 (Thiophene) | - | - | - | ~125 - 127 |
| C-5 (Thiophene) | - | - | - | ~126 - 128 |
| C=O (Amide) | - | - | - | ~165 - 167 |
Note: Predictions are for a standard deuterated chloroform (CDCl₃) solvent. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. dd = doublet of doublets, q = quartet, t = triplet.
Interpretation of NMR Spectra
-
¹H NMR: The aromatic region of the spectrum is expected to show three distinct signals for the thiophene protons. H-2 will likely be the most downfield due to its proximity to the electron-withdrawing carboxamide group and the sulfur atom. The protons of the two ethyl groups on the amide nitrogen are chemically equivalent. The methylene (-CH₂-) protons will appear as a quartet due to coupling with the adjacent methyl (-CH₃) protons, which in turn will appear as a triplet. The integration values (1H, 1H, 1H, 4H, 6H) are crucial for confirming the number of protons in each environment. Due to restricted rotation around the amide C-N bond, it is possible to observe broadening or even two distinct sets of signals for the ethyl groups, especially at lower temperatures.[4]
-
¹³C NMR: The spectrum will show five distinct signals. The amide carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 165-167 ppm.[3] The four carbons of the thiophene ring will have characteristic shifts in the aromatic region (120-140 ppm). The two methylene carbons of the ethyl groups will appear as a single peak, as will the two methyl carbons, which will be the most upfield signals.
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for acquiring high-quality NMR spectra of a small molecule like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[5]
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and analyze the chemical shifts and coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Visualization of NMR Structural Correlations
Caption: Key ¹H and ¹³C NMR correlations for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Predicted Characteristic IR Absorptions
The IR spectrum of this compound will be dominated by absorptions from the amide and thiophene moieties.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide C=O Stretch | ~1630 - 1660 | Strong |
| Aromatic C-H Stretch | ~3100 - 3120 | Medium |
| Aliphatic C-H Stretch | ~2850 - 2970 | Medium-Strong |
| Thiophene Ring C=C Stretch | ~1500 - 1550 | Medium |
| Amide C-N Stretch | ~1250 - 1350 | Medium |
| C-S Stretch (in ring) | ~650 - 850 | Weak-Medium |
Interpretation of IR Spectrum
The most prominent feature in the IR spectrum will be the strong absorption band for the amide carbonyl (C=O) stretch, expected around 1630-1660 cm⁻¹.[6] Its position can provide information about conjugation and hydrogen bonding. The C-H stretching region will show sharp peaks just above 3000 cm⁻¹ for the thiophene protons and stronger, broader peaks just below 3000 cm⁻¹ for the ethyl groups. The presence of bands in the 1500-1550 cm⁻¹ region is characteristic of the thiophene ring's C=C stretching vibrations.[7] The C-S stretching vibration of the thiophene ring is often weak and can be difficult to assign definitively but is expected in the fingerprint region.[7]
Experimental Protocol for IR Data Acquisition
For a liquid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks in the spectrum.
-
Visualization of IR Functional Groups
Caption: Key functional groups and their expected IR absorption regions.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which can confirm its molecular formula. Fragmentation patterns also provide valuable structural information.
Predicted Mass Spectrum Data
For this compound (C₉H₁₃NOS), the following data is expected from a high-resolution mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI).[8][9]
Table 3: Predicted Mass Spectrometry Data
| Ion | Formula | Predicted Exact Mass (m/z) | Description |
| [M+H]⁺ | C₉H₁₄NOS⁺ | 184.0791 | Molecular ion (protonated) |
| [M+Na]⁺ | C₉H₁₃NNaOS⁺ | 206.0610 | Sodium adduct |
| C₈H₁₂NO⁺ | C₈H₁₂NO⁺ | 138.0913 | Fragment: Loss of HSC₂H |
| C₅H₃OS⁺ | C₅H₃OS⁺ | 111.9903 | Fragment: Thiophene-3-carbonyl cation |
Interpretation of Mass Spectrum
-
Molecular Ion: The most critical piece of information is the molecular ion peak. In positive-ion ESI-MS, this will typically be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 184.0791. The high-resolution measurement of this peak can confirm the elemental composition as C₉H₁₃NOS. The presence of a sulfur atom will also result in a characteristic isotopic pattern, with a smaller peak at [M+2+H]⁺ that is approximately 4.4% of the intensity of the [M+H]⁺ peak.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. A common fragmentation pathway for amides is the cleavage of the C-C bond adjacent to the carbonyl group. A significant fragment ion could be the thiophene-3-carbonyl cation at m/z 111. Another possible fragmentation is the McLafferty rearrangement if the conditions are right, or cleavage of the amide C-N bond.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
A small amount of formic acid (e.g., 0.1%) is often added to promote protonation for positive-ion mode analysis.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[8]
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive-ion mode over a relevant m/z range (e.g., 50-500).
-
Ensure the instrument is properly calibrated to allow for accurate mass measurements (typically within 5 ppm).
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak and any other adducts or fragments.
-
Use the instrument's software to calculate the elemental composition from the exact mass of the molecular ion.
-
Visualization of Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining predictive data based on sound chemical principles with detailed, field-proven experimental protocols, researchers can confidently identify and verify the structure and purity of this compound. The provided tables, interpretations, and visualizations serve as a practical reference for laboratory work, facilitating the seamless integration of this molecule into drug discovery and materials science workflows. Adherence to these rigorous characterization standards is paramount for ensuring the validity and reproducibility of scientific research.
References
A complete list of sources cited within this guide is provided below for verification and further reading.
- Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. The Royal Society of Chemistry.
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This compound | C9H13NOS | CID 11389776. PubChem. Available at: [Link]
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Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (PMC). Available at: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
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N,N-Dimethylthiophene-3-carboxamide | C7H9NOS | CID 13305450. PubChem. Available at: [Link]
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Thioamide N–C(S) Activation. The Royal Society of Chemistry. Available at: [Link]
-
A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available at: [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
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a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]
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13C | THF-d8 | NMR Chemical Shifts. NMRS.io. Available at: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (PMC). Available at: [Link]
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Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available at: [Link]
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Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available at: [Link]
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Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Available at: [Link]
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FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... ResearchGate. Available at: [Link]
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A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. National Institutes of Health (PMC). Available at: [Link]
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NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]
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Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Available at: [Link]
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N-[2-(dimethylamino)ethyl]-1-benzothiophene-3-carboxamide. PubChem. Available at: [Link]
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1 H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. ResearchGate. Available at: [Link]
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Thiophene. NIST WebBook. Available at: [Link]
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Thiophene-3-carboxylic acid, 4,5-dimethyl-2-(1-naphthaloylamino)-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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physical and chemical properties of N,N-diethylthiophene-3-carboxamide
An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-diethylthiophene-3-carboxamide
Abstract
This compound is a substituted heterocyclic amide belonging to the thiophene carboxamide class of compounds. This molecular scaffold is of significant interest to the scientific and drug development community due to its prevalence in a wide array of pharmacologically active agents. Thiophene derivatives have demonstrated versatile biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This technical guide serves as a comprehensive resource for researchers, providing an in-depth analysis of the core , its synthesis, spectroscopic characterization, and its context within the broader field of medicinal chemistry.
Molecular Identity and Structure
This compound is characterized by a central thiophene ring substituted at the 3-position with a carboxamide group, which is further N,N-disubstituted with two ethyl groups.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 73540-75-7 | [3] |
| Molecular Formula | C₉H₁₃NOS | [3] |
| SMILES | CCN(CC)C(=O)C1=CSC=C1 | [3] |
| InChIKey | DMGZZYONMSPHOF-UHFFFAOYSA-N |[3] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The data below are based on computational models, providing a reliable estimate in the absence of extensive experimental reports.
Table 2: Computed Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 183.27 g/mol | [3] |
| Exact Mass | 183.07178521 Da | [3] |
| Topological Polar Surface Area | 29.5 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 |[3] |
Synthesis and Reactivity
Synthetic Approach: Amide Coupling
The most direct and widely employed method for the synthesis of N,N-disubstituted carboxamides is the coupling of a carboxylic acid with a secondary amine. This method offers high yields and operational simplicity. The reaction is typically mediated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), which activates the carboxylic acid for nucleophilic attack by the amine.
Causality: The use of a coupling agent like EDC is preferred in modern organic synthesis over converting the carboxylic acid to a more reactive acyl chloride. This "one-pot" procedure avoids the use of harsh reagents like thionyl chloride, proceeds under mild conditions, and generates a water-soluble urea byproduct that is easily removed during aqueous workup, simplifying product purification.[4]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard methodologies for amide synthesis.[1][4]
-
Reagent Preparation: To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add N,N-diethylamine (1.2 eq).
-
Activation: Cool the mixture to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.3 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Chemical Reactivity
The this compound molecule possesses two primary sites of reactivity: the thiophene ring and the amide functional group.
-
Thiophene Ring: The sulfur-containing aromatic ring is susceptible to electrophilic aromatic substitution. The precise position of substitution is directed by the electron-withdrawing nature of the carboxamide group.
-
Amide Bond: The amide linkage is chemically robust but can undergo hydrolysis to the parent carboxylic acid and diethylamine under strong acidic or basic conditions, typically requiring elevated temperatures.
Spectroscopic Characterization
Spectroscopic analysis is a cornerstone of chemical research, providing definitive proof of a molecule's identity and purity. While specific spectra for this compound are not available in the search results, its characteristic spectral features can be reliably predicted based on its structure.[5]
Table 3: Predicted Spectroscopic Data for Structural Verification
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | Thiophene Protons | δ 7.0 - 8.0 ppm | Protons attached to the aromatic thiophene ring appear in the characteristic downfield region. |
| -N-CH₂ -CH₃ (quartet) | δ ~3.4 ppm | The methylene protons are adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group. | |
| -N-CH₂-CH₃ (triplet) | δ ~1.2 ppm | The terminal methyl protons are split into a triplet by the adjacent methylene group. | |
| ¹³C NMR | Amide Carbonyl (C =O) | δ ~165 ppm | The carbonyl carbon of an amide typically resonates in this region. |
| Thiophene Carbons | δ 120 - 140 ppm | Aromatic carbons of the thiophene ring. | |
| -N-CH₂ -CH₃ | δ ~42 ppm | Methylene carbon adjacent to the nitrogen. | |
| -N-CH₂-CH₃ | δ ~14 ppm | Terminal methyl carbon. | |
| IR Spectroscopy | Amide C=O Stretch | ~1640 cm⁻¹ | A strong, characteristic absorption for a tertiary amide carbonyl group.[6] |
| Thiophene C=C Stretch | ~1500-1600 cm⁻¹ | Aromatic ring stretching vibrations. | |
| C-N Stretch | ~1200-1300 cm⁻¹ | Stretching vibration of the carbon-nitrogen bond. |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 183 | Corresponds to the molecular weight of the compound (C₉H₁₃NOS). |
Biological and Pharmacological Context
While specific biological activity data for this compound is not extensively documented in the provided literature, the thiophene carboxamide scaffold is a highly privileged structure in medicinal chemistry.[1] Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications, establishing a strong rationale for investigating new analogs like the title compound.
-
Anticancer Activity: The thiophene carboxamide core is central to the design of potent anticancer agents. Derivatives have been identified as inhibitors of key oncogenic targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[7] Other analogs function as biomimetics of Combretastatin A-4, a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[8] Further studies have shown activity via EGFR kinase inhibition and the induction of cellular apoptosis.[1][9]
-
Antimicrobial Properties: Certain substituted thiophene-3-carboxamide derivatives have been reported to possess significant antibacterial and antifungal activities, highlighting the scaffold's potential in developing new anti-infective agents.[2]
The established and versatile bioactivity of this chemical class makes this compound and related structures valuable compounds for screening and lead optimization in drug discovery programs.
Conclusion
This compound is a well-defined chemical entity whose properties can be understood through a combination of computational data and established chemical principles. Its synthesis is readily achievable through standard amide coupling protocols, and its structure can be unequivocally confirmed using a suite of spectroscopic techniques. Situated within the pharmacologically significant family of thiophene carboxamides, this compound represents a valuable building block for researchers and drug development professionals exploring new therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and further investigation.
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Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]
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Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]
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Kumar, A., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. [Link]
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Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]
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Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
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Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]
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ResearchGate. (2024). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. [Link]
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PubChem. N-[3-(dimethylamino)phenyl]thiophene-2-carboxamide. National Center for Biotechnology Information. [Link]
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Farkas, B., et al. (2022). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. [Link]
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ResearchGate. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]
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An In-depth Technical Guide to N,N-diethylthiophene-3-carboxamide (CAS: 73540-75-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethylthiophene-3-carboxamide is a member of the thiophene carboxamide family, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The thiophene ring is a versatile scaffold, and its derivatives have been explored for a wide range of pharmacological activities.[1] While the specific biological profile of this compound is not extensively documented in publicly available literature, the broader family of thiophene carboxamides has shown promise in various therapeutic areas, including oncology and infectious diseases.[2][3] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers interested in exploring its potential in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 73540-75-7 | [4][5] |
| Molecular Formula | C9H13NOS | [4] |
| Molecular Weight | 183.27 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Appearance | Liquid | |
| Boiling Point | 296 °C at 760 mmHg | [4] |
| Density | 1.096 g/cm³ | [4] |
| InChI Key | DMGZZYONMSPHOF-UHFFFAOYSA-N | |
| SMILES | CCN(CC)C(=O)C1=CSC=C1 | [5] |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the acylation of diethylamine with thiophene-3-carbonyl chloride.[6] This is a standard method for amide bond formation and is generally high-yielding.
Experimental Protocol
Materials:
-
Thiophene-3-carbonyl chloride
-
Diethylamine
-
Dichloromethane (DCM)
-
Saturated sodium chloride (NaCl) aqueous solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round bottom flask, add 60 mL of diethylamine and cool the flask in an ice bath.[6]
-
Dissolve thiophene-3-carbonyl chloride in 10 mL of dichloromethane.[6]
-
Slowly add the thiophene-3-carbonyl chloride solution dropwise to the cooled diethylamine with constant stirring.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.[6]
-
Transfer the reaction mixture to a separatory funnel and perform an extraction with dichloromethane and a saturated NaCl aqueous solution to separate the organic phase.[6]
-
Collect the organic layer and dry it over anhydrous Na2SO4.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The expected product is a dark yellow liquid.[6]
-
Further purification can be achieved through column chromatography if necessary.
This procedure is reported to yield N,N-diethyl-3-thiophenecarboxamide in 58% yield.[6]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the ethyl groups of the diethylamide moiety. The thiophene protons will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The ethyl groups will exhibit a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the amide, the carbons of the thiophene ring, and the carbons of the ethyl groups. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. Other significant absorptions will include C-H stretching from the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.
Potential Biological Activity and Research Applications
Although the biological activity of this compound has not been specifically reported, the thiophene carboxamide scaffold is a common feature in many biologically active molecules.[2][3] This suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.
Anticancer Potential
Several studies have highlighted the anticancer properties of thiophene carboxamide derivatives. For instance, a series of novel thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis.[7] Other derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.[2] The mechanism of action for some of these compounds involves the induction of apoptosis and the generation of reactive oxygen species (ROS).[2][7]
JNK Inhibition
Thiophene-3-carboxamide derivatives have also been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase implicated in inflammatory diseases, neurodegenerative disorders, and cancer.[8] The discovery of small molecule JNK inhibitors that target the JIP/substrate docking site, rather than the highly conserved ATP binding site, represents a promising strategy for developing selective therapies.[8]
Antibacterial and Antifungal Activity
The thiophene carboxamide core has also been associated with antimicrobial properties. Certain derivatives have demonstrated both antibacterial and antifungal activities, making them interesting candidates for the development of new anti-infective agents.[3]
Caption: Potential therapeutic applications of the thiophene-3-carboxamide scaffold.
Proposed Experimental Workflow for Biological Evaluation
For researchers interested in investigating the therapeutic potential of this compound, a tiered screening approach is recommended. The following workflow provides a general framework for assessing its anticancer properties.
Caption: Proposed workflow for evaluating anticancer activity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated potential in drug discovery. While specific biological data for this compound is currently lacking, the extensive research on related thiophene carboxamides suggests that it is a promising candidate for further investigation, particularly in the fields of oncology and infectious diseases. This guide provides a solid foundation of its known properties and synthesis, and outlines potential avenues for future research, thereby serving as a valuable resource for scientists in both academic and industrial settings.
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PubChem. (n.d.). N,N-Dimethylthiophene-3-carboxamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Retrieved from [Link]
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PubChem. (n.d.). Granular compositions of magnesium oxide and citric acid and uses thereof - Patent US-8481083-B2. Retrieved from [Link]
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PubMed. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
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PubMed. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Retrieved from [Link]
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An-Najah Staff. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. Retrieved from [Link]
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The Royal Society of Chemistry. (2024, February 2). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]
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An In-Depth Technical Guide to N,N-diethylthiophene-3-carboxamide: Properties, Synthesis, and Therapeutic Potential
Executive Summary
N,N-diethylthiophene-3-carboxamide is a heterocyclic organic compound featuring a central thiophene ring functionalized with a diethylcarboxamide group. While a relatively simple molecule, it belongs to the broader class of thiophene carboxamides, a scaffold that has garnered significant attention in medicinal chemistry and drug development. These structures are recognized as "privileged" fragments due to their ability to interact with a wide range of biological targets. This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, a robust synthesis protocol, methods for structural elucidation, and a discussion of its relevance as a scaffold in modern therapeutic research, particularly in oncology. The insights presented are tailored for researchers, chemists, and drug development professionals seeking to understand and utilize this compound and its derivatives.
Core Molecular Profile
The fundamental identity and physicochemical properties of a compound are the bedrock of its application in research and development. These parameters govern its reactivity, solubility, and potential for biological interactions.
Chemical Identity
The unambiguous identification of this compound is established by its molecular formula, weight, and standardized chemical identifiers.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NOS | [1] |
| Molecular Weight | 183.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 73540-75-7 | [1] |
| InChIKey | DMGZZYONMSPHOF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCN(CC)C(=O)C1=CSC=C1 | [1] |
Physicochemical Properties
Computed physicochemical properties offer predictive insights into the molecule's behavior in various chemical and biological environments, which is critical for applications in drug design.
| Property | Value | Significance |
| XLogP3 | 1.9 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, affecting its interaction profile. |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | The carbonyl oxygen and amide nitrogen can accept hydrogen bonds, influencing solubility and target binding. |
| Rotatable Bond Count | 3 | Provides conformational flexibility, which can be crucial for fitting into protein binding pockets. |
Data sourced from PubChem CID 11389776.[1]
Synthesis and Purification
A reliable and scalable synthesis is paramount for the practical application of any chemical compound. The most direct and common approach to synthesizing N,N-disubstituted carboxamides is through the coupling of an activated carboxylic acid derivative with a secondary amine.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is logically approached by forming the amide bond between a thiophene-3-carboxylic acid precursor and diethylamine. To facilitate this reaction, the carboxylic acid must first be activated. A highly effective method for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride using an agent like thionyl chloride (SOCl₂). This choice is advantageous in a laboratory and industrial setting because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.
Detailed Experimental Protocol: Acyl Chloride Route
This protocol describes a standard, self-validating laboratory procedure for the synthesis of this compound.
Step 1: Activation of Thiophene-3-carboxylic Acid
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add thiophene-3-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) either neat or with a non-protic solvent like dichloromethane (DCM).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Gently heat the mixture to reflux (approx. 40-50°C if in DCM, or ~76°C if neat) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude thiophene-3-carbonyl chloride is typically a yellow to brown oil and is used immediately in the next step without further purification due to its moisture sensitivity.
Step 2: Amide Bond Formation
-
Dissolve the crude thiophene-3-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of diethylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (~1.2 eq) in the same solvent. The excess amine and the base are crucial to neutralize the HCl generated during the reaction.
-
Add the diethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Sources
solubility and stability of N,N-diethylthiophene-3-carboxamide
An In-depth Technical Guide to the Solubility and Stability of N,N-diethylthiophene-3-carboxamide
Abstract
This compound is a molecule of interest within medicinal chemistry and materials science, belonging to the versatile class of thiophene carboxamides. The successful application of this compound in any research or development setting is fundamentally dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive framework for characterizing these critical attributes. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each procedural choice. We will explore theoretical solubility considerations, present a robust methodology for its empirical determination, and detail a systematic approach to evaluating its chemical stability through forced degradation studies. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing development programs.
Introduction to this compound
The thiophene ring is a privileged scaffold in drug discovery, known for its ability to act as a bioisostere for benzene rings while possessing distinct electronic properties that can modulate biological activity and pharmacokinetic profiles. When functionalized with a carboxamide group, as in this compound, the resulting molecule combines the aromatic character of the thiophene nucleus with the hydrogen bonding capabilities and metabolic stability of a tertiary amide.
Understanding the solubility and stability of this compound is a non-negotiable prerequisite for its effective use. Solubility dictates the achievable concentration in biological assays and the feasibility of formulation development, while stability determines its shelf-life, its degradation pathways, and the identity of potential impurities that may arise during storage or administration. This guide serves as a senior application scientist's perspective on how to systematically approach the characterization of these two cornerstone properties.
Physicochemical Properties
A foundational understanding begins with the basic physicochemical properties of the molecule. These computed properties, sourced from reputable chemical databases, provide the initial clues to the compound's behavior.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₉H₁₃NOS | PubChem[1] |
| Molecular Weight | 183.27 g/mol | PubChem[1] |
| CAS Number | 73540-75-7 | PubChem[1] |
| Calculated LogP | 1.3 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| SMILES | CCN(CC)C(=O)C1=CSC=C1 | PubChem[1] |
The calculated LogP value of 1.3 suggests that this compound will exhibit moderate lipophilicity, predicting higher solubility in organic solvents compared to aqueous media. The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl oxygen and the thiophene sulfur) will further influence its interaction with various solvent systems.
Solubility Profile: A Methodical Approach
Solubility is not an absolute value but is highly dependent on the solvent system, temperature, and pH. A comprehensive profile requires testing in a range of pharmaceutically and experimentally relevant solvents.
Rationale for Experimental Design
The choice of solvents should be deliberate, spanning a polarity range from aqueous buffers to nonpolar organic solvents. This approach not only defines the limits of solubility but also provides critical data for downstream applications such as purification, formulation, and in vitro assay development. The equilibrium solubility method is the gold standard, as it measures the true thermodynamic solubility limit of the compound.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the steps to determine the solubility of this compound in various solvents using the shake-flask method.
Objective: To determine the equilibrium concentration of the compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., pH 7.4 Phosphate-Buffered Saline, Water, Ethanol, Methanol, Acetonitrile, Dichloromethane)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated HPLC-UV or LC-MS/MS system for quantification[2][3]
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a 2 mL vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). The system should be agitated for a period sufficient to reach equilibrium. A 24-hour period is standard, but preliminary time-course experiments (e.g., sampling at 4, 8, 24, and 48 hours) are recommended to confirm that equilibrium is reached. Causality: Continuous agitation ensures maximal interaction between the solute and solvent, preventing the formation of static boundary layers that can slow down the dissolution process.
-
Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse settling. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids. Causality: Centrifugation is critical to ensure that the supernatant sampled for analysis is free of any solid particles, which would otherwise lead to an overestimation of solubility.
-
Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. A significant dilution factor is often necessary for organic solvents.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC or LC-MS method. Calculate the original concentration in the supernatant based on the dilution factor.
-
Replication: Perform the entire experiment in triplicate for each solvent to ensure statistical validity.
Visualization: Solubility Determination Workflow
Caption: Key potential degradation routes for the title compound.
Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate exposure of a compound to harsh chemical and physical conditions to accelerate its degradation. [4]The goal is to generate degradation products rapidly to develop stability-indicating analytical methods and to understand the intrinsic stability of the molecule. [5]Industry-accepted practice aims for 5-20% degradation to ensure that primary degradants are formed without overwhelming the sample with secondary and tertiary products. [4][5]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound solution (e.g., 1 mg/mL in Acetonitrile/Water)
-
Acids: 0.1 M and 1 M HCl
-
Bases: 0.1 M and 1 M NaOH
-
Oxidant: 3% Hydrogen Peroxide (H₂O₂)
-
Temperature-controlled ovens/water baths
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated HPLC-UV/DAD or LC-MS/MS system
Methodology:
-
Acid Hydrolysis:
-
Mix the compound solution with 0.1 M HCl. Store at 60 °C.
-
Sample at intervals (e.g., 2, 8, 24 hours).
-
Neutralize samples with an equivalent amount of NaOH before analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix the compound solution with 0.1 M NaOH. Store at 60 °C.
-
Sample at intervals.
-
Neutralize samples with an equivalent amount of HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix the compound solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Sample at intervals. Causality: Oxidation reactions can be rapid, so more frequent initial sampling may be necessary.
-
-
Thermal Degradation:
-
Store the compound solution (in a neutral solvent) and as a solid powder in an oven at a high temperature (e.g., 80 °C).
-
Sample the solution at intervals. Analyze the solid after a set period (e.g., 7 days).
-
-
Photolytic Degradation:
-
Expose the compound solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze samples after exposure. Causality: The dark control is essential to differentiate between degradation caused by light versus heat from the light source.
-
-
Analysis:
-
Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
-
Calculate the percentage degradation of the parent peak and the percentage area of any new impurity peaks.
-
Visualization: Forced Degradation Workflow
Caption: Systematic workflow for conducting forced degradation studies.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Reagent/Temp | Duration | % Degradation of Parent | No. of Degradants | Major Degradant (% Area) |
| Acid Hydrolysis | 1 M HCl, 60°C | 24 h | |||
| Base Hydrolysis | 1 M NaOH, 60°C | 24 h | |||
| Oxidation | 3% H₂O₂, RT | 24 h | |||
| Thermal (Solution) | 80°C | 7 days | |||
| Photolytic (Solid) | ICH Q1B | N/A |
Summary and Recommendations
This guide provides a robust framework for the systematic evaluation of the . Based on its structure, the compound is anticipated to have good solubility in common organic solvents but limited solubility in aqueous media. Its stability is expected to be robust under ambient conditions, with the primary liabilities being hydrolysis under harsh pH and temperature, and potential degradation under oxidative or high-energy light conditions.
For routine handling and storage, it is recommended that this compound be stored as a solid in a cool, dark, and dry place. Solutions should be prepared fresh, and for aqueous-based assays, the use of a co-solvent like DMSO or ethanol may be necessary. The experimental protocols outlined herein will generate the crucial data needed to support all stages of research and development, from initial screening to formulation and beyond.
References
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Title: Why do amides require much harsher conditions for hydrolysis than esters? Source: Chemistry Stack Exchange URL: [Link]
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Title: Hydrolysis of Amides Definition Source: Fiveable URL: [Link]
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Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: MDPI URL: [Link]
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Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: MDPI URL: [Link]
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Title: Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) Source: ResearchGate URL: [Link]
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Title: Amides Explained: Preparation, Hydrolysis and Reduction Source: YouTube URL: [Link]
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Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: PubMed URL: [Link]
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Title: Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) Source: Scilit URL: [Link]
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Title: Investigation of Thermal Properties of Carboxylates with Various Structures Source: Digital Commons @ University of the Pacific URL: [Link]
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Title: The hydrolysis of amides Source: Chemguide URL: [Link]
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Title: On the hydrolysis mechanisms of amides and peptides Source: University of Regina URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: N,N-Dimethylthiophene-3-carboxamide Source: PubChem URL: [Link]
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Title: Thiophene-3-carboxamide Source: PubChem URL: [Link]
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Title: Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing Source: ResearchGate URL: [Link]
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Title: Thiophene-2-carboxamide, N,N-diethyl- - Chemical & Physical Properties Source: Cheméo URL: [Link]
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Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
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Title: Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters Source: IRIS UniGe URL: [Link]
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Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: Semantic Scholar URL: [Link]
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Title: Thermal stability and degradation of aromatic polyamides. Part 2. Structure-reactivity relationships in the pyrolysis and hydrolysis of benzamides Source: Northwestern Scholars URL: [Link]
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Title: Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing Source: ACS Publications URL: [Link]
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Title: Forced degradation study of thiocolchicoside: Characterization of its degradation products Source: University of Bologna URL: [Link]
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Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: National Institutes of Health (NIH) URL: [Link]
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Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: PubMed Central URL: [Link]
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Foreword: Navigating the Landscape of Thiophene Carboxamides
An In-Depth Technical Guide to the Potential Biological Activity of N,N-diethylthiophene-3-carboxamide
Introduction to this compound: A Profile
This compound is a small molecule characterized by a central thiophene ring, a five-membered aromatic ring containing a sulfur atom, appended with a diethylcarboxamide group at the 3-position.[1] The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles.[2][3] The diethylamide moiety is a common feature in many centrally active drugs and insect repellents, most notably N,N-diethyl-meta-toluamide (DEET).
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NOS | PubChem CID: 11389776[1] |
| Molecular Weight | 183.27 g/mol | PubChem CID: 11389776[1] |
| IUPAC Name | This compound | PubChem CID: 11389776[1] |
| CAS Number | 73540-75-7 | PubChem CID: 11389776[1] |
Projected Biological Activities Based on the Thiophene Carboxamide Scaffold
The thiophene carboxamide core is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[2][3][4] Based on a comprehensive review of the literature, we can logically project several potential areas of biological activity for this compound.
Potential as an Insect Repellent: A DEET Analogue?
The structural similarity of this compound to N,N-diethyl-meta-toluamide (DEET), the gold standard in insect repellents, is striking. Both molecules possess a diethylamide functional group, which is crucial for the repellent activity of DEET. The primary difference lies in the aromatic core, with our compound of interest featuring a thiophene ring instead of the meta-substituted toluene ring in DEET.
Studies have shown that various carboxamides can act as effective mosquito repellents.[5] The mechanism of action for many repellents involves interaction with insect odorant and gustatory receptors, altering their activity and deterring biting behavior.[6] It is plausible that this compound could interact with similar receptors.
Experimental Workflow for Insect Repellent Screening:
Caption: A generalized workflow for the discovery and evaluation of novel insect repellents.
Protocol for Arm-in-Cage Repellency Assay:
-
Subject Recruitment: Recruit human volunteers and obtain informed consent.
-
Mosquito Rearing: Use laboratory-reared, disease-free female Aedes aegypti mosquitoes, starved for 12-24 hours.
-
Compound Application: Apply a standardized dose of this compound in a suitable vehicle (e.g., ethanol) to a defined area on the volunteer's forearm. A control arm is treated with the vehicle alone.
-
Exposure: At timed intervals, expose the treated and control arms to a cage containing a known number of mosquitoes.
-
Data Collection: Record the time to the first confirmed bite on the treated arm. The duration of protection is the time from application to the first bite.
-
Minimum Effective Dosage (MED): Determine the lowest concentration that prevents biting for a specified period.
Potential as an Anticonvulsant Agent
A significant body of research points to the anticonvulsant properties of various thiophene derivatives. For instance, new hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have shown anticonvulsant activity in maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.[7] The mechanism of action for many of these compounds involves the modulation of voltage-gated sodium and calcium channels.[8]
Experimental Workflow for Anticonvulsant Screening:
Caption: A typical workflow for the preclinical evaluation of potential anticonvulsant compounds.
Protocol for the Maximal Electroshock (MES) Seizure Test:
-
Animal Model: Use adult male mice.
-
Compound Administration: Administer this compound intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a predetermined time, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic hindlimb extension.
Potential as an Anticancer Agent
Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents.[2][3][4] For example, certain derivatives have shown potent cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.[2] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival. One notable target for some thiophene-3-carboxamide derivatives is VEGFR-2, a key regulator of angiogenesis.[9]
Signaling Pathway Implicated in the Anticancer Activity of Thiophene Carboxamides:
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.
Protocol for In Vitro Cytotoxicity Assay (MTS Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma, HT-29 colorectal cancer, MCF-7 breast cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Synthesis of this compound
The synthesis of this compound can be achieved through standard amide coupling reactions. A common and efficient method involves the reaction of 3-thiophenecarbonyl chloride with diethylamine.
General Synthetic Scheme:
Caption: A representative synthetic route for this compound.
Experimental Protocol for Synthesis:
-
Acid Chloride Formation: To a solution of 3-thiophenecarboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2-3 hours.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-thiophenecarbonyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Amine Addition: Add a solution of diethylamine and a base (e.g., triethylamine) in DCM dropwise to the cooled acid chloride solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Concluding Remarks and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the rich pharmacology of the thiophene carboxamide scaffold provides a strong rationale for its investigation as a potential therapeutic agent or repellent. The structural analogy to DEET strongly suggests its potential as an insect repellent. Furthermore, the established anticonvulsant and anticancer activities of related compounds highlight other promising avenues for research.
Future work should focus on the synthesis and systematic biological evaluation of this compound. The protocols and workflows outlined in this guide provide a robust framework for such investigations. Elucidating the specific biological targets and mechanisms of action will be crucial for understanding its full therapeutic potential.
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An In-depth Technical Guide to N,N-diethylthiophene-3-carboxamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide focuses on the N,N-diethylthiophene-3-carboxamide core, providing a comprehensive overview of its synthesis, chemical properties, and burgeoning therapeutic potential. We will explore the structure-activity relationships (SAR) that govern its efficacy in various domains, including neurology, oncology, and infectious diseases. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery and development endeavors. This document serves as a technical resource, synthesizing current knowledge and offering insights into future research directions for this versatile class of compounds.
The Thiophene Carboxamide Scaffold: A Versatile Core in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of many pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form various non-covalent interactions make it an attractive component in drug design.[2][3] When functionalized with a carboxamide group, the resulting thiophene carboxamide scaffold gives rise to molecules with diverse biological activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
The this compound core, in particular, has emerged as a significant moiety. The diethylamide group can influence the compound's lipophilicity, metabolic stability, and ability to cross biological membranes, such as the blood-brain barrier, which is crucial for neurological applications.[1] This guide will delve into the synthesis, structure-activity relationships, and therapeutic applications of derivatives and analogs built upon this specific chemical framework.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives typically originates from 3-thiophenecarboxylic acid.[7] The general approach involves the activation of the carboxylic acid followed by amidation with diethylamine. Several effective methods exist for this conversion, each with its own advantages regarding yield, purity, and scalability.
Key Synthetic Pathways
The primary route to this compound involves a two-step process:
-
Activation of 3-Thiophenecarboxylic Acid: The carboxylic acid is converted into a more reactive intermediate, such as an acyl chloride or an activated ester.
-
Amidation: The activated intermediate is then reacted with diethylamine to form the final amide product.
A common and efficient method for the activation step is the use of thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding 3-thiophenecarbonyl chloride.[8][9] Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation of the carboxylic acid with diethylamine.[10][11][12] These coupling agents are particularly useful for sensitive substrates as they operate under milder conditions.[11]
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol describes a robust and widely applicable method for synthesizing this compound.
Materials:
-
3-Thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Diethylamine
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Formation of 3-Thiophenecarbonyl Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-thiophenecarboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-thiophenecarbonyl chloride is typically used in the next step without further purification.
-
-
Amidation Reaction:
-
Dissolve the crude 3-thiophenecarbonyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of diethylamine (1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation to yield the final product.
-
Pharmacological Profile and Structure-Activity Relationships (SAR)
Derivatives of the thiophene carboxamide scaffold have shown promise in a variety of therapeutic areas. The specific biological activity is highly dependent on the substitution pattern on the thiophene ring and the nature of the amide group.
Anticonvulsant Activity
The thiophene ring is a recognized pharmacophore in several anticonvulsant drugs.[5][13] Research into thiophene carboxamide derivatives has revealed that these compounds can exhibit significant anticonvulsant effects in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[5][14][15] The mechanism of action is often attributed to the modulation of ion channels, such as sodium and calcium channels, which are critical for neuronal excitability.[5]
Anticancer and Anti-Angiogenic Properties
Several thiophene-3-carboxamide derivatives have been investigated for their potential as anticancer agents.[2][6][12][16][17] Some analogs have demonstrated potent inhibitory activity against key targets in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[18] For instance, derivatives based on the PAN-90806 scaffold have shown excellent anti-proliferative activity against various cancer cell lines.[18] Another mechanism of action for some thiophene carboxamide analogs is the inhibition of mitochondrial complex I, leading to antitumor effects.[16][17]
The following table summarizes the IC₅₀ values for a selection of thiophene-3-carboxamide derivatives against different cancer cell lines.
| Compound | Target/Cell Line | IC₅₀ (nM) | Reference |
| Compound 14d (PAN-90806 analog) | VEGFR-2 | 191.1 | [18] |
| HCT116 (Colon) | - | [18] | |
| MCF7 (Breast) | - | [18] | |
| A549 (Lung) | - | [18] | |
| JCI-20679 | Mitochondrial Complex I | - | [2][16] |
Note: Specific IC₅₀ values for cell lines were not provided in the abstract.
Other Therapeutic Areas
The versatility of the thiophene carboxamide scaffold extends to other therapeutic areas as well:
-
Neurodegenerative Disorders: Thiophene derivatives are being explored for their potential in treating conditions like Alzheimer's and Parkinson's disease due to their ability to modulate protein aggregation, reduce oxidative stress, and inhibit key enzymes like acetylcholinesterase.[1]
-
Infectious Diseases: Certain thiophene carboxamides have shown antibacterial and antifungal activities.[4] Additionally, recent studies have identified thiophene derivatives as potent inhibitors of Ebola virus entry.[3][19]
-
Serotonin Receptor Agonism: Some N,N-disubstituted thiophene carboxamides have been synthesized and evaluated as serotonin 5-HT4 receptor agonists, suggesting potential applications in gastrointestinal motility disorders.[20]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the design of more potent and selective thiophene carboxamide derivatives.[21][22] Key findings include:
-
Position of the Carboxamide Group: The placement of the carboxamide group on the thiophene ring is crucial for activity. For instance, in a series of JNK inhibitors, the carboxamide at the 3-position was found to be essential for activity, while the 5-position analog was inactive.[22]
-
Substitution on the Thiophene Ring: Modifications at other positions of the thiophene ring can significantly impact biological activity. For example, in the same series of JNK inhibitors, substitutions at the 4- and 5-positions resulted in less active compounds.[22]
-
Amide Substituents: The nature of the substituents on the amide nitrogen plays a critical role in modulating the compound's properties and target engagement. The N,N-diethyl substitution often provides a good balance of lipophilicity and metabolic stability.
The logical relationship for SAR can be visualized as follows:
Caption: Logical flow of structure-activity relationship (SAR) studies.
Future Directions and Conclusion
The this compound scaffold and its analogs represent a promising area for drug discovery and development. The diverse range of biological activities associated with this chemical class underscores its potential to yield novel therapeutics for a multitude of diseases.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel derivatives with a wider range of substitutions to further explore the chemical space and refine SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for active compounds to better understand their therapeutic effects and potential side effects.
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their oral bioavailability, metabolic stability, and safety profiles.[1]
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The Thiophene Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The thiophene carboxamide core is a recurring and highly valued structural motif in the landscape of medicinal chemistry. Its prevalence in a multitude of biologically active compounds stems from the unique physicochemical properties imparted by the thiophene ring, coupled with the versatile synthetic handles offered by the carboxamide linkage. This guide provides a comprehensive exploration of the pivotal role of thiophene carboxamides in drug discovery and development. We will delve into the synthetic strategies employed for their preparation, dissect the intricate structure-activity relationships that govern their therapeutic efficacy, and survey their diverse applications across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical resource is intended to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore, fostering innovation in the design of next-generation therapeutics.
Introduction: The Thiophene Carboxamide Moiety - A Pillar of Drug Design
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the phenyl ring and is frequently incorporated into drug candidates to modulate their pharmacological profiles.[1] The sulfur atom, with its available lone pairs of electrons, can engage in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to biological targets.[1] When coupled with a carboxamide linker, the resulting thiophene carboxamide scaffold offers a rigid and planar core that can be strategically functionalized to achieve desired potency, selectivity, and pharmacokinetic properties.[2][3] The amide bond itself is a key hydrogen bond donor and acceptor, further contributing to molecular recognition at the target site. The inherent aromaticity and planarity of the thiophene ring enhance receptor binding, while its chemical structure allows for functionalization that can improve selectivity and potency.[2] These properties have made thiophene derivatives attractive candidates for targeting a wide array of proteins implicated in disease.[4]
Synthetic Strategies for Thiophene Carboxamides: Building the Core
The construction of the thiophene carboxamide scaffold can be approached through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the thiophene ring and the nature of the amine component. A common and versatile approach involves the amidation of a pre-functionalized thiophene carboxylic acid.
General Experimental Protocol: Amide Coupling of a Thiophene Carboxylic Acid
This protocol outlines a standard procedure for the synthesis of a thiophene carboxamide via an amide coupling reaction.
Materials:
-
Thiophene-2-carboxylic acid (or a substituted derivative)
-
Amine of interest (R-NH2)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
To a solution of the thiophene carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), the coupling agent (1.2 eq), and the organic base (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thiophene carboxamide.
-
Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Caption: General workflow for the synthesis of thiophene carboxamides.
Therapeutic Applications of Thiophene Carboxamides: A Multifaceted Scaffold
The versatility of the thiophene carboxamide scaffold has led to its exploration in a wide range of therapeutic areas. The following sections highlight some of the key applications, supported by specific examples and structure-activity relationship (SAR) insights.
Thiophene Carboxamides as Anticancer Agents
The development of novel anticancer agents is a major focus of medicinal chemistry, and thiophene carboxamides have emerged as a promising class of compounds.[2] Their anticancer activity is often attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.
Many thiophene carboxamides exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling.
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Thiophene-3-carboxamide derivatives based on the scaffold of PAN-90806 have been developed as potent VEGFR-2 inhibitors.[5] SAR studies have shown that substitution at the 5-position of the thiophene ring and the nature of the substituent on the carboxamide nitrogen are critical for activity.[5]
-
JNK Inhibitors: The c-Jun N-terminal kinases (JNKs) are involved in stress-induced apoptosis.[6][7] Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[6][7] The position of the carboxamide group on the thiophene ring is crucial for activity, with the 3-carboxamide being more active than the 5-carboxamide.[6]
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is overexpressed in many cancers, and its inhibition is a validated anticancer strategy.[8] Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel EGFR kinase inhibitors with cytotoxic activity.[8]
-
JAK2 Inhibitors: Janus Kinase 2 (JAK2) is a key player in the signaling of several cytokines and growth factors, and its dysregulation is implicated in myeloproliferative neoplasms.[9] A series of carboxamide-substituted thiophenes have been shown to inhibit JAK2.[9]
Caption: Thiophene carboxamides as inhibitors of various protein kinases.
Beyond kinase inhibition, thiophene carboxamides have demonstrated anticancer activity through other mechanisms:
-
Mitochondrial Complex I Inhibition: Analogs of the natural product solamin, featuring a thiophene carboxamide moiety, have shown potent antitumor activity by inhibiting mitochondrial complex I.[10][11] SAR studies have revealed that the length of the alkyl chain in the tail part of these molecules significantly affects their growth inhibitory activity.[10][11]
-
Biomimetics of Combretastatin A-4 (CA-4): Thiophene carboxamide derivatives have been designed as biomimetics of CA-4, a potent natural anticancer agent that inhibits tubulin polymerization.[3][12] These compounds have shown significant activity against various cancer cell lines.[3]
Thiophene Carboxamides as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiophene carboxamides have shown promise as antibacterial agents. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated efficacy against extended-spectrum-β-lactamase (ESBL)-producing clinical strains of Escherichia coli.[13] The antibacterial activity of various thiophene-2-carboxamide derivatives has been evaluated, with some compounds showing significant inhibition against both Gram-positive and Gram-negative bacteria.[14]
Thiophene Carboxamides in Neurodegenerative Diseases
The ability of small molecules to cross the blood-brain barrier (BBB) is a critical requirement for drugs targeting the central nervous system (CNS). The lipophilic nature of the thiophene ring often facilitates BBB penetration, making thiophene carboxamides attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16] Thiophene derivatives have been investigated for their potential to inhibit the aggregation of amyloid-β and tau proteins, which are hallmarks of Alzheimer's disease.[17][18] They have also been explored as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target in Parkinson's disease.[17]
Structure-Activity Relationship (SAR) Insights: Guiding Drug Design
The biological activity of thiophene carboxamides is highly dependent on the substitution pattern of the thiophene ring and the nature of the groups attached to the carboxamide nitrogen. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
| Structural Modification | Observed Effect on Biological Activity | Therapeutic Target/Application | Reference |
| Position of the carboxamide group | 3-Carboxamide more active than 5-carboxamide | JNK Inhibition | [6] |
| Substitution on the thiophene ring | 4,5-Dimethyl substitution reduces activity | JNK Inhibition | [6] |
| Alkyl chain length in the tail part | Shorter alkyl chains decrease activity | Mitochondrial Complex I Inhibition | [10][11] |
| Substituents on the aryl ring of the carboxamide | Methoxy group enhances antibacterial activity | Antibacterial | [14] |
Conclusion and Future Perspectives
The thiophene carboxamide scaffold has firmly established itself as a privileged motif in medicinal chemistry, with a broad spectrum of biological activities. Its synthetic accessibility and the tunable nature of its physicochemical properties make it an attractive starting point for the design of novel therapeutics. Future research in this area will likely focus on the development of more selective and potent inhibitors of validated drug targets, as well as the exploration of novel biological activities. The continued application of rational drug design principles, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of new thiophene carboxamide-based drugs with improved efficacy and safety profiles.
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Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). PubMed. Retrieved January 4, 2026, from [Link]
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Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). J-Stage. Retrieved January 4, 2026, from [Link]
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Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2011). PMC - NIH. Retrieved January 4, 2026, from [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). NIH. Retrieved January 4, 2026, from [Link]
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Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. Retrieved January 4, 2026, from [Link]
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Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (2023). RSC Publishing. Retrieved January 4, 2026, from [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). Scilit. Retrieved January 4, 2026, from [Link]
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Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (n.d.). CNGBdb. Retrieved January 4, 2026, from [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). NIH. Retrieved January 4, 2026, from [Link]
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Versatile thiophene 2-carboxamide derivatives. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]
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(PDF) Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. (2017). ResearchGate. Retrieved January 4, 2026, from [Link]
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Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of N,N-diethylthiophene-3-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction
N,N-diethylthiophene-3-carboxamide is a tertiary amide derivative of thiophene-3-carboxylic acid. Thiophene carboxamides are a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] The precise arrangement of the thiophene ring and the carboxamide group allows for a variety of intermolecular interactions, making these scaffolds valuable for designing enzyme inhibitors and receptor modulators.[3] The N,N-diethyl substitution pattern can influence the compound's lipophilicity, solubility, and metabolic stability, which are critical parameters in drug development.
This document provides a comprehensive guide to the synthesis and purification of this compound, offering detailed protocols and explaining the rationale behind the chosen methodologies. The aim is to equip researchers with the necessary knowledge to produce this compound in high purity for their scientific investigations.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step process involving the activation of thiophene-3-carboxylic acid to its corresponding acyl chloride, followed by amidation with diethylamine. This approach is widely used for the preparation of amides due to its efficiency and high yields.[4][]
Reaction Scheme
Caption: Synthetic route to this compound.
Step 1: Formation of Thiophene-3-carbonyl chloride
The initial step involves the conversion of thiophene-3-carboxylic acid to the more reactive thiophene-3-carbonyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture, driving the reaction to completion.[6]
Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[6]
Step 2: Amidation of Thiophene-3-carbonyl chloride
The freshly prepared thiophene-3-carbonyl chloride is then reacted with diethylamine to form the desired amide. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[4] This prevents the protonation of the amine reactant, which would render it non-nucleophilic.
Detailed Experimental Protocol: Synthesis
Materials:
-
Thiophene-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[6]
-
Fit the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude thiophene-3-carbonyl chloride is typically used in the next step without further purification.[1]
-
-
Amidation:
-
Dissolve the crude thiophene-3-carbonyl chloride in fresh anhydrous dichloromethane.
-
In a separate flask, prepare a solution of diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the amine solution in an ice bath to 0 °C.
-
Slowly add the solution of thiophene-3-carbonyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, a robust purification step is essential to obtain the compound in high purity for subsequent applications.
Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Suitability for this compound |
| Column Chromatography | High resolution, applicable to a wide range of compounds, scalable.[1] | Can be time-consuming, requires significant solvent volumes, potential for product loss on the column. | Excellent for removing polar and non-polar impurities.[7] |
| Distillation | Effective for thermally stable, volatile liquids, can be scaled up.[8] | Not suitable for thermally labile compounds or solids, may not separate compounds with close boiling points. | Potentially suitable if the product is a liquid with sufficient thermal stability. |
| Crystallization | Can yield very high purity, cost-effective for large scales.[9] | Requires a suitable solvent system, may not be effective for oils or highly soluble compounds. | May be an option if a suitable solvent for recrystallization can be identified. |
For research-scale purification of this compound, column chromatography is often the method of choice due to its versatility and high resolving power.
Detailed Experimental Protocol: Purification by Column Chromatography
Caption: Workflow for purification by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the silica slurry, ensuring there are no air bubbles.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
-
Loading:
-
Once the solvent level reaches the top of the silica bed, carefully load the dissolved crude product onto the column.
-
If using the dry loading method, add the silica with the adsorbed product to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 v/v hexane:ethyl acetate) to elute the compounds from the column. The optimal solvent system should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Pool the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Conclusion
The synthesis and purification of this compound can be reliably achieved using the protocols detailed in this application note. The two-step synthesis via an acyl chloride intermediate is a robust method, and subsequent purification by silica gel column chromatography ensures a high degree of purity. These detailed procedures provide a solid foundation for researchers to produce this valuable compound for their studies in medicinal chemistry and drug development.
References
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Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
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ResearchGate. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]
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ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]
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ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. [Link]
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ElectronicsAndBooks. A Novel and Expeditious Approach to Thiophene-3-carboxylates. [Link]
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Application Notes & Protocols for N,N-diethylthiophene-3-carboxamide in Drug Discovery
Abstract
The thiophene carboxamide scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent pharmacological activities.[1][2] This document provides a detailed guide for researchers and drug development professionals on the investigation of N,N-diethylthiophene-3-carboxamide, a specific and relatively unexplored derivative, as a potential therapeutic agent. Drawing upon the extensive body of research on analogous compounds, we outline a strategic, multi-pronged approach to elucidate its biological activity, with a primary focus on oncology. This guide offers not just procedural steps but also the underlying scientific rationale for a comprehensive preclinical evaluation, from initial cytotoxicity screening to mechanistic deconvolution.
Introduction: The Thiophene Carboxamide Scaffold as a Versatile Pharmacophore
Thiophene, an electron-rich heterocyclic compound, is a cornerstone of many FDA-approved drugs due to its ability to engage in diverse biological interactions.[2] When functionalized into a carboxamide, the resulting scaffold presents a synthetically tractable and pharmacologically versatile core.[1][2] The literature robustly demonstrates that derivatives of thiophene carboxamide exhibit a wide spectrum of biological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-diabetic properties.[3][4]
In the realm of oncology, thiophene carboxamides have been identified as potent inhibitors of several key cancer-related targets:
-
Receptor Tyrosine Kinases: Notably, derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of tumor angiogenesis.[5]
-
Tubulin Polymerization: Certain thiophene carboxamides act as biomimetics of Combretastatin A-4 (CA-4), disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]
-
Stress-Activated Protein Kinases: The c-Jun N-terminal kinase (JNK) pathway, implicated in both cell survival and apoptosis, has been successfully targeted by this class of compounds.[8]
-
Other Kinases: Inhibition of Epidermal Growth Factor Receptor (EGFR) has also been reported for certain derivatives.[9]
Given this precedent, this compound (PubChem CID: 11389776) represents a compelling starting point for a drug discovery campaign.[10] Its specific substitution pattern is under-explored, offering the potential for novel intellectual property and unique biological activity. This guide provides the strategic framework and detailed protocols for its initial characterization.
Proposed Screening Cascade for this compound
Based on the established activities of structurally related compounds, a logical and efficient screening cascade can be proposed. The primary objective is to first ascertain broad anti-proliferative activity and then to systematically narrow down the potential mechanism of action.
Figure 1: Proposed workflow for the evaluation of this compound.
Experimental Protocols
The following protocols are designed to be self-validating, including necessary controls and clear endpoints. The causality behind experimental choices is explained to ensure a deep understanding of the process.
Protocol 1: Broad-Spectrum Anticancer Activity Screening
Objective: To determine the cytotoxic and anti-proliferative effects of this compound across a diverse panel of human cancer cell lines.
Rationale: An initial broad screening is crucial to identify cancer types that are particularly sensitive to the compound and to establish a baseline for potency (IC50 values). A standard colorimetric assay like MTT or MTS is cost-effective, high-throughput, and relies on the metabolic activity of viable cells, providing a robust measure of cell proliferation.
Step-by-Step Methodology:
-
Cell Line Selection: Utilize a panel of well-characterized cancer cell lines. A recommended starting panel includes:
-
Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM) in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., 5-Fluorouracil or Doxorubicin) as a positive control.[1]
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT/MTS Assay:
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15 minutes with shaking.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Protocol 2: Elucidation of Apoptotic Mechanism
Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.
Rationale: Many effective anticancer agents work by triggering programmed cell death (apoptosis). Key hallmarks of apoptosis include the activation of executioner caspases (like caspase-3 and -7) and the depolarization of the mitochondrial membrane.[1][12] These two assays provide strong, complementary evidence for apoptosis induction.
A. Caspase-3/7 Activation Assay
-
Procedure: Follow the steps for cell seeding and treatment as described in Protocol 1, using the target cancer cell line(s) that showed the highest sensitivity. Treat cells with the compound at concentrations around its IC50 and 2x IC50.
-
Reagent Addition: After a 24-48 hour treatment period, add a luminogenic caspase-3/7 substrate (e.g., a reagent containing the DEVD peptide sequence).
-
Incubation & Measurement: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions. Measure the luminescence using a plate reader. Increased luminescence indicates higher caspase-3/7 activity.
-
Controls: Use a known apoptosis inducer (e.g., Staurosporine) as a positive control.
B. Mitochondrial Membrane Potential (JC-1) Assay
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[1]
-
Procedure: Seed and treat cells in a 96-well plate as described above.
-
Staining: After treatment (e.g., 24 hours), remove the medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS or assay buffer to remove excess dye.
-
Measurement: Read the fluorescence using a plate reader capable of detecting both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) fluorescence.
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial membrane depolarization, a key indicator of apoptosis.[1]
Protocol 3: VEGFR-2 Kinase Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
Rationale: As several thiophene-3-carboxamide derivatives are known VEGFR-2 inhibitors, this is a high-priority mechanistic assay.[5] A cell-free biochemical assay provides direct evidence of target engagement, independent of cellular uptake or metabolism.
Step-by-Step Methodology:
-
Assay Principle: Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™, LanthaScreen™). These assays typically measure the amount of ADP produced or the phosphorylation of a specific substrate by the kinase.
-
Reagents:
-
Recombinant human VEGFR-2 kinase.
-
Kinase reaction buffer.
-
ATP.
-
Specific peptide substrate for VEGFR-2.
-
This compound at various concentrations.
-
A known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control.
-
-
Procedure:
-
In a 384-well plate, add the kinase, the test compound dilutions, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent (e.g., ADP-Glo™ Reagent to measure remaining ATP).
-
Measure the signal (luminescence or fluorescence) on a plate reader.
-
-
Data Analysis: A decrease in signal (for ADP-Glo) or a change in fluorescence ratio (for FRET-based assays) indicates kinase inhibition. Calculate the IC50 value for the compound against VEGFR-2.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Hypothetical Screening Data for this compound
| Assay Type | Cell Line / Target | Endpoint | Result |
| Cytotoxicity | A375 (Melanoma) | IC50 | 5.2 µM |
| MCF-7 (Breast) | IC50 | 15.8 µM | |
| HT-29 (Colon) | IC50 | 8.1 µM | |
| HaCaT (Normal) | IC50 | > 100 µM | |
| Apoptosis | A375 | Caspase-3/7 Fold Increase (at IC50) | 4.5-fold |
| A375 | JC-1 Red/Green Ratio Decrease | 60% | |
| Kinase Inhibition | VEGFR-2 | IC50 | 0.8 µM |
| Tubulin Assay | N/A | % Inhibition at 10 µM | < 10% |
Interpretation: The hypothetical data above would suggest that this compound is a moderately potent and selective anticancer agent. Its activity in the A375 cell line appears to be driven by apoptosis induction. The potent, direct inhibition of VEGFR-2 suggests this is a primary mechanism of action, while the lack of activity in the tubulin assay indicates a different mechanism from CA-4 mimetics.
Hit-to-Lead Workflow
Following successful primary screening and initial mechanistic studies, a hit-to-lead campaign is initiated.
Figure 2: A typical hit-to-lead optimization workflow.
References
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Mioc, A. et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. [Link][1][11][12]
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Wang, Y. et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. [Link][5]
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Kumari, P. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link][2]
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Mioc, A. et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. [Link]
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Abu-Hasan, N. et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics. [Link][6]
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Mioc, A. et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. ResearchGate. [Link]
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Di Nardo, G. et al. (2013). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry. [Link][8]
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PubChem. N,N-Dimethylthiophene-3-carboxamide. National Center for Biotechnology Information. [Link]
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Abu-Hasan, N. et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link][7]
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Request PDF. Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link][3]
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Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. [Link][4]
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Abu-Hasan, N. et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
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Kumar, A. et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. [Link][9]
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Application Notes and Protocols: N,N-diethylthiophene-3-carboxamide as a Research Chemical Intermediate
Introduction and Strategic Overview
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for phenyl groups.[1] Thiophene carboxamides, in particular, serve as crucial intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anticancer agents, and fungicides.[2][3][4][5] N,N-diethylthiophene-3-carboxamide is a versatile building block, offering a stable thiophene core functionalized with a robust amide group. The diethylamide moiety can influence solubility and pharmacokinetic properties, while the thiophene ring presents reactive sites (positions 2 and 5) for further elaboration, enabling the construction of complex molecular architectures.
This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and application in synthetic workflows. The protocols are designed for researchers in drug discovery and chemical development, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
Compound Properties and Identification
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 73540-75-7 | [6] |
| Molecular Formula | C₉H₁₃NOS | [6] |
| Molecular Weight | 183.27 g/mol | [6] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |
Synthesis Protocol: Amidation of 3-Thiophenecarbonyl Chloride
The most direct and common method for synthesizing this compound is the nucleophilic acyl substitution of 3-thiophenecarbonyl chloride with diethylamine. This reaction is efficient and high-yielding. The key to success is the effective scavenging of the hydrochloric acid byproduct, which is typically achieved using a non-nucleophilic tertiary amine base such as triethylamine (TEA) or pyridine.
Experimental Workflow: Synthesis
Caption: Synthesis workflow for this compound.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
3-Thiophenecarbonyl chloride (1.0 eq)
-
Diethylamine (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-thiophenecarbonyl chloride (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of diethylamine and driving the reaction to completion.
-
Nucleophile Addition: Slowly add diethylamine (1.1 eq) dropwise to the cooled solution over 15-20 minutes. A slight excess of the amine ensures full consumption of the acid chloride. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acid chloride spot has disappeared.
-
Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and diethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to reduce the amount of dissolved water).
-
Causality Insight: Each washing step removes specific impurities. The acidic wash protonates and solubilizes the amines in the aqueous phase, while the basic wash neutralizes any remaining acid.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to yield this compound as a pure product.
Physicochemical Characterization
Confirming the identity and purity of the synthesized intermediate is a critical, self-validating step. The following are expected analytical data for this compound.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.9 (m, 1H, thiophene-H2), ~7.3-7.4 (m, 1H, thiophene-H5), ~7.1-7.2 (m, 1H, thiophene-H4), ~3.5 (q, 4H, -N(CH₂CH₃)₂), ~1.2 (t, 6H, -N(CH₂CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), ~138 (thiophene C3), ~128 (thiophene C2), ~126 (thiophene C5), ~125 (thiophene C4), ~43 (-NCH₂-), ~13 (-CH₃) |
| IR (neat, cm⁻¹) | ν: ~2970 (C-H stretch), ~1640 (strong, C=O amide stretch), ~1450, ~1280 (C-N stretch) |
| HRMS (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₄NOS⁺: 184.0791; found: 184.079x |
Note: Predicted chemical shifts are based on the analysis of similar structures reported in the literature.[2][7]
Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling
This compound is an excellent substrate for further functionalization, particularly via metal-catalyzed cross-coupling reactions at the C2 or C5 positions. These positions are susceptible to electrophilic substitution or metallation, enabling the introduction of aryl, heteroaryl, or alkyl groups. The following protocol outlines a representative Suzuki coupling at the C2 position after initial bromination.
Application Workflow: Suzuki Coupling
Caption: Workflow for functionalizing the thiophene core.
Protocol: 2-Aryl-N,N-diethylthiophene-3-carboxamide Synthesis
Part A: Bromination at C2
-
Dissolve this compound (1.0 eq) in tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, protecting the reaction from light.
-
Stir at 0°C for 1 hour, then at room temperature for 2-3 hours until TLC analysis shows complete consumption of the starting material.
-
Perform an aqueous work-up with sodium thiosulfate solution to quench excess bromine, extract with ethyl acetate, dry, and concentrate to obtain the crude 2-bromo-N,N-diethylthiophene-3-carboxamide, which can often be used directly in the next step.
Part B: Suzuki Coupling
-
Reaction Setup: To a flask, add the crude 2-bromo intermediate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a solvent mixture (e.g., Dioxane/Water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry it over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired 2-aryl-N,N-diethylthiophene-3-carboxamide.
Safety, Handling, and Storage
Proper handling is essential when working with any research chemical. While specific toxicity data for this compound is limited, data from analogous compounds should inform safety practices.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]
-
Handling:
-
Storage:
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9][11]
References
-
Bologa, M. et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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LookChem. N,N-diethylthiophene-3-carboxylamide Safety Data Sheets(SDS). [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. N,N-Dimethylthiophene-3-carboxamide. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
- Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
-
Di Mauro, G. et al. (2024). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]
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The Crucial Role of Thiophene Intermediates in Drug Discovery. [Link]
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Zhang, Y. et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
Scilit. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
Al-Ostath, A. et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]
-
Li, Y. et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
-
ResearchGate. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
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Application Note: Structural Characterization of N,N-diethylthiophene-3-carboxamide by NMR Spectroscopy
Introduction: The Role of N,N-diethylthiophene-3-carboxamide in Modern Chemistry
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse pharmacological properties.[1][2] this compound, as a member of this class, represents a key building block for more complex molecules. Accurate and unambiguous structural characterization is a non-negotiable prerequisite for its use in any research or development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing definitive insights into molecular structure, connectivity, and purity.[1]
This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. We will move beyond a simple recitation of data, focusing instead on the underlying principles that dictate the spectral outcome. This guide details field-proven protocols for sample preparation and data acquisition and offers an in-depth analysis of the expected spectral features, grounded in established chemical principles.
Molecular Structure and NMR-Active Environments
Understanding the molecule's topology is the first step in interpreting its NMR spectrum. This compound possesses several distinct electronic environments, each giving rise to a unique signal. The key to successful spectral assignment lies in recognizing these unique proton and carbon nuclei.
Caption: Molecular structure of this compound with key nuclei labeled.
Guiding Principles for Spectral Interpretation
The spectrum of this molecule is governed by three key phenomena:
-
Aromaticity and Substituent Effects: The thiophene ring is an electron-rich aromatic system. The carboxamide group at the C3 position acts as an electron-withdrawing group, which significantly influences the electron density around the ring. This effect "deshields" the nearby protons and carbons, causing their signals to appear at a higher chemical shift (further downfield).[1]
-
Spin-Spin Coupling: The non-equivalent protons on the thiophene ring (H2, H4, H5) interact with each other through their covalent bonds, leading to the splitting of their signals into distinct multiplets. The magnitude of this splitting, known as the coupling constant (J), is characteristic of the spatial relationship between the protons.
-
Restricted Amide Bond Rotation: The C-N bond of an amide has significant double-bond character. This restricts free rotation at room temperature, making the two ethyl groups chemically non-equivalent. One ethyl group is cis to the carbonyl oxygen, while the other is trans. This non-equivalence can result in separate signals for each CH₂ and CH₃ group.
Experimental Protocols: A Self-Validating Workflow
A high-quality spectrum is contingent upon meticulous sample preparation and correct instrument parameterization. The following protocols are designed to ensure reproducibility and accuracy.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Protocol 1: Sample Preparation
The goal of this protocol is to prepare a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.[3]
-
Weigh the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small, clean glass vial.[4][5]
-
Select Solvent: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its good solubilizing power and relatively clean spectral window. The deuterium signal is essential for the spectrometer to "lock" the magnetic field frequency.[4][6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][7] If desired, add a small amount of an internal standard like tetramethylsilane (TMS) for precise chemical shift calibration (δ = 0.00 ppm).[4]
-
Transfer to NMR Tube: Gently swirl the vial to ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[3][7] Particulates in the sample will severely degrade the magnetic field homogeneity and broaden the NMR signals.[3]
-
Finalize: Cap the NMR tube securely and carefully wipe the outside with a lint-free tissue before placing it in the spectrometer.
Protocol 2: Data Acquisition (Using a 400 MHz Spectrometer)
These parameters serve as a robust starting point and can be optimized as needed.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: Set to ~12 ppm, centered around 6 ppm.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a delay of 1-2 seconds.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30). This simplifies the spectrum by collapsing carbon-proton couplings into single lines.[1]
-
Spectral Width: Set to ~220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[1]
-
Relaxation Delay (d1): Use a delay of 2 seconds.
-
Spectral Analysis and Data Interpretation
The resulting spectra should be processed by applying Fourier transformation, phase correction, and referencing to the TMS signal at 0.00 ppm.
¹H NMR Spectrum: Expected Signals
The proton spectrum provides information on the number of different proton environments and their connectivity.
| Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Thiophene Proton | H2 | ~7.8 - 8.0 | dd | 1H | J(2,5) ≈ 1.5, J(2,4) ≈ 3.0 | Most deshielded proton due to proximity to both the sulfur atom and the electron-withdrawing amide group. |
| Thiophene Proton | H5 | ~7.4 - 7.6 | dd | 1H | J(5,4) ≈ 5.0, J(2,5) ≈ 1.5 | Influenced by the sulfur atom and coupled to both H4 and H2. |
| Thiophene Proton | H4 | ~7.1 - 7.3 | dd | 1H | J(4,5) ≈ 5.0, J(4,2) ≈ 3.0 | Least deshielded thiophene proton, coupled to both H5 and H2. |
| Methylene Protons | -N(CH ₂)₂ | ~3.4 - 3.6 | q (or br s) | 4H | J(CH₂,CH₃) ≈ 7.1 | Adjacent to the electron-withdrawing amide nitrogen. May appear as a broad singlet or two distinct quartets if amide bond rotation is slow. |
| Methyl Protons | -N(CH₂C H₃)₂ | ~1.1 - 1.3 | t (or br s) | 6H | J(CH₃,CH₂) ≈ 7.1 | Standard aliphatic methyl group coupled to the adjacent methylene protons. May appear broad or as two triplets. |
Note: "dd" = doublet of doublets, "q" = quartet, "t" = triplet, "br s" = broad singlet. Chemical shifts are predicted based on typical values for substituted thiophenes and amides.[1][8]
¹³C NMR Spectrum: Expected Signals
The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon environment.
| Assignment | Label | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbon | C=O | ~163 - 168 | Characteristic chemical shift for an amide carbonyl carbon.[9][10] |
| Thiophene Carbon | C3 | ~135 - 138 | Quaternary carbon attached to the amide group. |
| Thiophene Carbon | C2 | ~128 - 132 | Deshielded by proximity to sulfur. |
| Thiophene Carbon | C5 | ~126 - 129 | Influenced by the sulfur atom. |
| Thiophene Carbon | C4 | ~124 - 127 | Typically the most shielded aromatic carbon. |
| Methylene Carbons | -N(C H₂)₂ | ~41 - 44 | Aliphatic carbon attached to nitrogen. Two distinct peaks may be observed due to restricted C-N bond rotation. |
| Methyl Carbons | -N(CH₂C H₃)₂ | ~12 - 15 | Standard upfield chemical shift for a terminal methyl group. Two peaks may be observed. |
Note: Chemical shifts are predicted based on general values for substituted aromatics and aliphatic chains.[9][11][12]
Conclusion
NMR spectroscopy provides an unparalleled level of detail for the structural verification of this compound. By following rigorous sample preparation and data acquisition protocols, one can obtain high-resolution ¹H and ¹³C NMR spectra. A thorough analysis of the chemical shifts, signal multiplicities, and integration values allows for the unambiguous assignment of every proton and carbon in the molecule, confirming its identity and assessing its purity with high confidence. This application note serves as a practical guide for researchers, ensuring the generation of reliable and reproducible analytical data essential for advancing scientific discovery.
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The Emerging Role of Thiophene-3-Carboxamides in Oncology: Applications in Preclinical Anticancer Research
Introduction: The Thiophene Carboxamide Scaffold as a Privileged Structure in Cancer Drug Discovery
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Heterocyclic compounds, particularly those containing a thiophene ring, have garnered significant attention from medicinal chemists due to their versatile pharmacological properties.[1] The thiophene carboxamide scaffold, in particular, has emerged as a "privileged structure," forming the core of numerous compounds with potent anticancer activity.[1][2] These derivatives have demonstrated a remarkable ability to modulate key signaling pathways implicated in tumor growth, proliferation, and survival.
While a vast array of thiophene-3-carboxamide derivatives have been synthesized and evaluated, this guide will focus on the general applications and methodologies relevant to this class of compounds in anticancer research. As specific preclinical data for N,N-diethylthiophene-3-carboxamide is not extensively available in public literature, this document will synthesize findings from closely related and well-studied analogues to provide a representative technical guide. The protocols and mechanistic discussions presented herein are based on established anticancer activities demonstrated by various thiophene-3-carboxamide derivatives, such as the induction of apoptosis and the inhibition of critical protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6]
This document is intended for researchers, scientists, and drug development professionals, providing both high-level scientific context and detailed, field-proven protocols for the preclinical evaluation of this promising class of anticancer compounds.
Part 1: Mechanistic Insights into Thiophene-3-Carboxamide Action
The anticancer effects of thiophene-3-carboxamide derivatives are often multifactorial, stemming from their ability to interact with specific molecular targets within cancer cells. Two of the most prominently reported mechanisms are the inhibition of VEGFR-2 signaling and the induction of the intrinsic apoptotic pathway.
Inhibition of VEGFR-2 and Anti-Angiogenic Effects
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in this process.[3][4][5] Several studies have identified thiophene-3-carboxamide derivatives as potent inhibitors of VEGFR-2.[3][4][5][6]
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its phosphorylation and subsequent downstream signaling. This inhibition disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor vascularization and growth. The downstream effects include the suppression of key signaling molecules like MEK and ERK.[3]
Caption: VEGFR-2 signaling pathway and its inhibition by thiophene-3-carboxamide derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many thiophene carboxamide derivatives exert their anticancer effects by triggering this process.[1][7][8][9][10] The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated.[1]
Studies have shown that these compounds can induce a loss of mitochondrial membrane potential (Δψm), a key event in the initiation of the intrinsic apoptotic cascade.[1] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of effector caspases, such as caspase-3 and caspase-7.[1] The activation of these executioner caspases ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[1]
Part 2: Quantitative Data Summary
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic activity of various thiophene-3-carboxamide derivatives against a panel of human cancer cell lines, providing a comparative overview of their potency.
| Compound Class/Reference | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| Phenyl-Thiophene-Carboxamide (2b) | Hep3B | Hepatocellular Carcinoma | 5.46 | [2] |
| Phenyl-Thiophene-Carboxamide (2d) | Hep3B | Hepatocellular Carcinoma | 8.85 | [2] |
| Phenyl-Thiophene-Carboxamide (2e) | Hep3B | Hepatocellular Carcinoma | 12.58 | [2] |
| Trisubstituted Selenide (16e) | HCT116 | Colorectal Carcinoma | 3.20 ± 0.12 | [11] |
| Trisubstituted Selenide (16e) | A549 | Lung Carcinoma | 8.81 ± 0.14 | [11] |
| Trisubstituted Selenide (16e) | MCF-7 | Breast Adenocarcinoma | 7.86 ± 0.09 | [11] |
| VEGFR-2 Inhibitor (14d) | HCT116 | Colorectal Carcinoma | Not specified (Potent) | [3] |
| VEGFR-2 Inhibitor (14d) | MCF7 | Breast Adenocarcinoma | Not specified (Potent) | [3] |
| VEGFR-2 Inhibitor (14d) | PC3 | Prostate Carcinoma | Not specified (Potent) | [3] |
| VEGFR-2 Inhibitor (14d) | A549 | Lung Carcinoma | Not specified (Potent) | [3] |
| Ortho-amino Derivative (5) | HepG-2 | Hepatocellular Carcinoma | 0.59 (VEGFR-2 IC50) | [6][12] |
| Ortho-amino Derivative (21) | HepG-2 | Hepatocellular Carcinoma | 1.29 (VEGFR-2 IC50) | [6][12] |
Note: The data presented are from various studies on different thiophene-3-carboxamide derivatives and are intended for illustrative and comparative purposes.
Part 3: Experimental Protocols
The following section provides detailed, step-by-step protocols for the preclinical evaluation of a representative thiophene-3-carboxamide derivative. These protocols are designed to be self-validating systems, incorporating necessary controls and clear endpoints.
Caption: General experimental workflow for preclinical evaluation of a thiophene-3-carboxamide derivative.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a panel of cancer cell lines.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxicity.
Methodology:
-
Cell Culture and Seeding:
-
Culture selected cancer cell lines (e.g., HCT116, MCF-7, A549) in their appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiophene-3-carboxamide derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the compound-containing medium to the respective wells.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-treatment control" (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
Objective: To quantify the activation of executioner caspases 3 and 7 as a marker of apoptosis.
Causality: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Incubate overnight.
-
Treat cells with the thiophene-3-carboxamide derivative at its predetermined IC50 and 2x IC50 concentrations for 24 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine, 1 µM).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.
-
Statistically analyze the data to determine the significance of the observed increase in caspase activity.
-
Protocol 3: Western Blot Analysis of VEGFR-2 Phosphorylation
Objective: To determine if the test compound inhibits the activation of VEGFR-2 in cancer cells.
Causality: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated (active) form of VEGFR-2 and total VEGFR-2, we can assess the compound's ability to inhibit receptor activation.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture A549 or HUVEC cells in 6-well plates until they reach ~80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the thiophene-3-carboxamide derivative at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells by adding 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 for each treatment condition to determine the extent of inhibition.
-
Part 4: In Vivo Efficacy Evaluation
Objective: To assess the antitumor efficacy of a thiophene-3-carboxamide derivative in a preclinical animal model.
Causality: A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate the in vivo efficacy of novel anticancer agents.[4] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing crucial data for its translational potential.[4]
Protocol 4: Human Tumor Xenograft Model
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Subcutaneously inject 5 x 10^6 HCT116 or A549 cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Administer the thiophene-3-carboxamide derivative via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Administer the vehicle control to the control group following the same schedule.
-
A positive control group treated with a standard-of-care chemotherapeutic agent can also be included.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically the tumor growth inhibition (TGI), calculated at the end of the study.
-
The study may be terminated when tumors in the control group reach a predetermined size, or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the TGI as a percentage and perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment groups to the control group.
-
Conclusion and Future Directions
The thiophene-3-carboxamide scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives of this core structure have demonstrated potent activity against a range of cancer types through mechanisms that include the inhibition of key oncogenic kinases like VEGFR-2 and the induction of apoptosis. The protocols detailed in this guide provide a robust framework for the systematic in vitro and in vivo evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and assess their therapeutic potential. Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and selectivity, as well as exploring their efficacy in combination with other anticancer therapies.
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PubMed. [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. ResearchGate. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Organic and Undefined Chemistry Insights. [Link]
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Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. PubMed Central. [Link]
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Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. PubMed. [Link]
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Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. ResearchGate. [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]
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New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. PubMed Central. [Link]
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Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. [Link]
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Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. ResearchGate. [Link]
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Application Notes and Protocols: N,N-diethylthiophene-3-carboxamide as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the Thiophene-3-carboxamide Scaffold
In the landscape of modern synthetic chemistry, particularly within the realms of medicinal and materials science, the strategic selection of foundational building blocks is paramount. N,N-diethylthiophene-3-carboxamide has emerged as a scaffold of significant interest due to the unique electronic properties of the thiophene ring and the powerful synthetic control exerted by the N,N-diethylcarboxamide functional group. Thiophene derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties[1]. The aromaticity and planar structure of the thiophene ring facilitate binding to biological receptors, while the sulfur atom's electron delocalization makes it a reactive analog of benzene, offering a wide array of possibilities for functionalization[2].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into detailed, field-proven protocols for its preparation and subsequent elaboration into more complex molecular architectures, with a focus on the principles of directed ortho-metalation and palladium-catalyzed cross-coupling reactions.
I. Synthesis of this compound: A Foundational Protocol
The most direct and reliable method for the synthesis of this compound involves the acylation of diethylamine with 3-thiophenecarbonyl chloride. This approach is highly efficient and scalable, making it suitable for both laboratory and larger-scale production.
Causality of Experimental Choices:
-
Acid Chloride as Acylating Agent: 3-Thiophenecarbonyl chloride is a highly reactive acylating agent, ensuring a rapid and high-yielding reaction with the nucleophilic diethylamine.
-
Base as an Acid Scavenger: A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct of the reaction. This prevents the protonation of the diethylamine starting material, which would render it non-nucleophilic and halt the reaction.
-
Aprotic Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the starting materials and the product. Its low boiling point also facilitates easy removal during workup.
-
Low-Temperature Addition: The dropwise addition of the acid chloride to the cooled amine solution helps to control the exothermicity of the reaction, minimizing the formation of side products.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol 1: Synthesis of this compound
Materials:
-
3-Thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Preparation of 3-Thiophenecarbonyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-thiophenecarboxylic acid (1.0 eq) in an excess of thionyl chloride (3.0-5.0 eq). Gently reflux the mixture for 2-3 hours. The solid will dissolve as the reaction progresses. After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-thiophenecarbonyl chloride can be used directly in the next step.
-
Amidation: In a separate flask, dissolve diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-thiophenecarbonyl chloride from step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Expected Yield: 85-95%
II. Directed ortho-Metalation: Regioselective Functionalization of the Thiophene Ring
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. The N,N-diethylcarboxamide group is a potent directed metalation group (DMG) due to its ability to chelate with organolithium bases, thereby directing deprotonation to the adjacent C-2 position of the thiophene ring. This regioselectivity is a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield a mixture of isomers.
The Role of the N,N-Diethylcarboxamide Directing Group:
The efficacy of the N,N-diethylcarboxamide group as a DMG is attributed to the "Complex Induced Proximity Effect" (CIPE). The Lewis basic oxygen atom of the carbonyl group coordinates to the lithium ion of the organolithium base (e.g., n-butyllithium), bringing the base into close proximity to the C-2 proton. This chelation lowers the activation energy for deprotonation at this specific position, leading to highly regioselective lithiation.
Experimental Workflow: Directed ortho-Metalation and Electrophilic Quench
Sources
Application Notes and Protocols for the Recrystallization of N,N-diethylthiophene-3-carboxamide
Abstract
This document provides a comprehensive guide to the purification of N,N-diethylthiophene-3-carboxamide via recrystallization. In the absence of established specific solubility data for this compound, this guide emphasizes a systematic approach to solvent selection and protocol optimization. Detailed methodologies for single-solvent and multi-solvent recrystallization are presented, alongside a thorough troubleshooting guide. The protocols are designed to be self-validating, empowering researchers to achieve high purity of the target compound.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle underpinning this method is the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1][3] As the saturated hot solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[4][5] Soluble impurities, ideally present in smaller concentrations, remain in the cooled solvent (mother liquor), while insoluble impurities can be removed by hot filtration.[6] For thiophene carboxamide derivatives, recrystallization is an excellent method for achieving high analytical purity.
This guide will walk the user through a logical workflow, from initial solvent screening to the execution of refined recrystallization protocols for this compound.
Physicochemical Profile and Safety Considerations
A thorough understanding of the target compound's properties is critical for developing a successful recrystallization protocol.
Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₃NOS | PubChem |
| Molecular Weight | 183.27 g/mol | PubChem |
| CAS Number | 73540-75-7 | PubChem |
| Predicted Physical State | Likely a solid at room temperature, based on analogous structures. | Inferred |
| Predicted Solubility | Likely insoluble in water and soluble in organic solvents like ethanol, based on analogous structures. | Inferred |
| Experimental Melting Point | Not available in literature. Determination is a key step in purity assessment. | - |
Safety and Handling
While specific hazard data for this compound is limited, it is prudent to handle the compound with care, assuming it may present hazards similar to other thiophene derivatives.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Work in a well-ventilated fume hood, especially when heating flammable organic solvents.
-
Heating: Never heat organic solvents with an open flame. Use a hot plate with a stirrer, a heating mantle, or a steam bath.[8] Be aware that hot plates can be a fire hazard with flammable solvents.[7][8]
-
Glassware: Use appropriately sized Erlenmeyer flasks for recrystallization to minimize solvent evaporation and prevent bumping.[8]
-
Spills: In case of skin contact, wash the affected area thoroughly with soap and water. Consult the Safety Data Sheet (SDS) for more specific handling information.
The Core of Recrystallization: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[1] The ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Result in poor solubility of the compound at low temperatures (e.g., room temperature or in an ice bath).
-
Dissolve impurities readily at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.[1]
-
Be non-toxic, inexpensive, and non-flammable, if possible.
Suggested Solvents for Screening
Based on the structure of this compound (a polar amide with a less polar thiophene ring), a range of solvents with varying polarities should be tested. A suggested list is provided below, ordered from more polar to less polar.
| Solvent | Boiling Point (°C) | Polarity | Rationale/Notes |
| Water | 100 | High | Unlikely to be a good single solvent due to the organic nature of the compound, but could be an anti-solvent in a multi-solvent system. |
| Ethanol | 78 | High | Often a good choice for moderately polar compounds. |
| Methanol | 65 | High | Similar to ethanol, but more volatile. |
| Acetone | 56 | Medium | A versatile solvent for a wide range of organic compounds. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Toluene | 111 | Low | May be effective if the compound is less polar than anticipated. |
| Hexanes/Heptane | ~69 | Low | Unlikely to be a good single solvent, but a strong candidate for an anti-solvent. |
Protocol for Solvent Screening
This protocol is designed to efficiently determine a suitable solvent using a small amount of the crude this compound.
Materials:
-
Crude this compound
-
Test tubes
-
A selection of solvents from Table 3.1
-
Stirring rod
-
Hot plate or sand bath
-
Ice-water bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the solvent dropwise at room temperature, stirring after each addition. Observe if the compound dissolves readily. If it dissolves in less than 0.5 mL of solvent at room temperature, the solvent is unsuitable as a single solvent.
-
If the compound is insoluble or sparingly soluble at room temperature, begin to gently heat the test tube in a sand bath or hot water bath while stirring.
-
Continue adding the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass stirring rod.[10][11]
-
If crystals form, place the test tube in an ice-water bath for 10-15 minutes to maximize the yield.
-
Evaluate the quantity of crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
Repeat this procedure for a range of solvents to identify the optimal choice.
Recrystallization Protocols for this compound
Based on the results of the solvent screening, proceed with one of the following protocols.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method if a suitable single solvent is identified.[2][12]
Workflow Diagram:
Caption: Workflow for single-solvent recrystallization.
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a boiling chip or magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent to the flask containing the compound in small portions, swirling or stirring, until the compound just dissolves.[1] Avoid adding an excess of solvent, as this will reduce the final yield.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[13]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is crucial for the formation of large, pure crystals.[5] Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the purified compound.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven.
-
Analysis: Determine the mass and percent recovery of the purified product and measure its melting point. A pure compound should have a sharp melting point range.
Protocol 2: Multi-Solvent Recrystallization
This method is employed when no single solvent meets all the criteria for recrystallization.[2] It uses a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[14]
Logical Decision Diagram for Solvent Choice:
Caption: Decision tree for selecting a recrystallization solvent system.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "soluble solvent" required to completely dissolve the solid.
-
Induce Cloudiness: While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid).[14] This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Isolation, and Analysis: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was added.[10]- The solution is supersaturated.[10] | - Boil off some of the solvent to concentrate the solution and try cooling again.[15]- Scratch the inside of the flask with a glass rod.[10]- Add a "seed crystal" of the pure compound, if available.[13]- Cool the solution in a salt-ice bath for a lower temperature.[13] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The rate of cooling is too fast. | - Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[10][15] |
| Premature crystallization in the funnel during hot filtration. | - The solution is cooling too quickly in the funnel. | - Use a pre-heated funnel and receiving flask.- Add a slight excess of hot solvent before filtering, then evaporate the excess before cooling.[13][15] |
| Low recovery of purified compound. | - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration. | - Ensure the minimum amount of solvent is used.- Always use ice-cold solvent for washing.- Re-dissolve the filtrate from the washings, concentrate, and cool to obtain a second crop of crystals. |
| The purified compound is still impure (broad melting point). | - The cooling was too rapid, trapping impurities.- The chosen solvent is not suitable for removing the specific impurities present. | - Repeat the recrystallization, ensuring slow, undisturbed cooling.- Select a different recrystallization solvent. |
Conclusion
By following a systematic approach to solvent selection and adhering to the detailed protocols provided, researchers can effectively purify this compound. The key to successful recrystallization lies in careful observation, patience during the cooling process, and methodical troubleshooting. The final assessment of purity should always be confirmed by melting point analysis and, if necessary, other analytical techniques such as NMR spectroscopy.
References
-
Chemist Ai. (n.d.). Lab Safety in Crystallization Procedures. Chemist Ai. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Nerz, D. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]
-
Brainly. (2024, January 17). Distinguish between the single-solvent and two-solvent methods of recrystallization. Retrieved from [Link]
-
Studylib. (n.d.). Recrystallization Lab: Procedure & Safety. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
Sources
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- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
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- 4. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-diethylthiophene-3-carboxamide
Welcome to the technical support center for the synthesis of N,N-diethylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges encountered during the synthesis of this important chemical intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to specific side reactions and purification challenges related to the reactivity of the thiophene ring and the nature of amide bond formation. This guide provides a comprehensive overview of the most common synthetic routes and offers practical solutions to overcome potential obstacles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished yield of the desired product is one of the most common frustrations in synthesis. The underlying causes can often be traced back to the activation of the carboxylic acid, the stability of the reagents, or the reaction conditions.
| Potential Cause | Explanation | Suggested Solution(s) |
| Incomplete Carboxylic Acid Activation | The conversion of thiophene-3-carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) is crucial for the reaction to proceed. Incomplete activation will result in a significant amount of unreacted starting material. | - For the thionyl chloride method: Ensure the thionyl chloride is fresh and used in excess (typically 2-3 equivalents). Refluxing for an adequate time (1-3 hours) is necessary to drive the formation of the acyl chloride to completion.[1] - For coupling reagent methods (e.g., HATU, DCC): Use a slight excess of the coupling reagent (1.1-1.2 equivalents). Ensure your solvent (e.g., DMF, DCM) is anhydrous, as moisture can hydrolyze the activated intermediate. |
| Hydrolysis of Intermediates | The acyl chloride intermediate is highly susceptible to hydrolysis. Any moisture in the reaction will convert it back to the carboxylic acid, thus halting the reaction. | - Flame-dry all glassware before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Amine Basicity and Protonation | Diethylamine is a base and can be protonated by any acid present, including the starting carboxylic acid or HCl byproduct from the thionyl chloride method. A protonated amine is not nucleophilic and will not react. | - When using thionyl chloride, it is crucial to remove any excess SOCl₂ and the HCl byproduct under vacuum before adding the diethylamine.[2] - Alternatively, the reaction with diethylamine can be performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge any generated acid.[2] |
| Suboptimal Reaction Temperature | Amide bond formation can be temperature-sensitive. Excessively high temperatures can lead to decomposition or side reactions, while temperatures that are too low may result in a sluggish or incomplete reaction. | - For the reaction of thiophene-3-carbonyl chloride with diethylamine, it is often recommended to add the amine at a reduced temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[2] |
Issue 2: Presence of Significant Impurities in the Crude Product
The appearance of unexpected spots on a TLC plate or extra peaks in your NMR or GC-MS can indicate the formation of side products. Identifying these impurities is the first step in mitigating their formation.
| Observed Impurity | Potential Cause & Explanation | Suggested Solution(s) |
| Unreacted Thiophene-3-carboxylic Acid | As discussed in the low yield section, this is often due to incomplete activation or hydrolysis of the acyl chloride intermediate. | - Re-evaluate your carboxylic acid activation step. Ensure complete conversion to the acyl chloride before adding the amine. - During workup, a wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) will remove any unreacted carboxylic acid. |
| Thiophene-2-carboxamide Isomer | While the starting material is thiophene-3-carboxylic acid, contamination with the 2-isomer can lead to the formation of N,N-diethylthiophene-2-carboxamide. Direct acylation of thiophene, if used in an earlier step, strongly favors the 2-position.[3][4] | - Ensure the purity of your starting thiophene-3-carboxylic acid. If synthesizing it from thiophene, use a method that favors 3-substitution. |
| Dimerization or Polymerization of Thiophene | The electron-rich thiophene ring can be susceptible to polymerization under strongly acidic or oxidizing conditions. | - Avoid overly harsh acidic conditions. If using thionyl chloride, ensure it is removed before prolonged heating. - Use of a non-nucleophilic base can help to neutralize any strong acids formed during the reaction. |
| Urea Byproducts (from DCC/EDC coupling) | If using a carbodiimide coupling reagent like DCC or EDC, the corresponding urea byproduct (dicyclohexylurea or EDU) will be formed. | - Dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration. - EDU is water-soluble and can be removed during an aqueous workup. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging due to the properties of the product and any remaining impurities.
| Problem | Potential Cause | Suggested Solution(s) |
| Product is an Oil and Difficult to Handle | The target compound is often a liquid or a low-melting solid, which can make handling and purification by crystallization challenging. | - Column Chromatography: This is the most common method for purifying liquid products. A silica gel column with a gradient elution of ethyl acetate in hexanes is often effective.[5] - Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a viable purification method. |
| Co-elution of Impurities during Chromatography | Some side products may have similar polarities to the desired product, making separation by column chromatography difficult. | - Optimize your solvent system: A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. - Alternative purification methods: Consider preparative HPLC if the impurities are difficult to separate by standard column chromatography. |
| Product Loss During Aqueous Workup | While this compound has limited water solubility, some product may be lost to the aqueous layer during extraction, especially if emulsions form. | - Use brine (saturated NaCl solution) to wash the organic layer. This helps to break emulsions and reduce the solubility of organic compounds in the aqueous phase. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The two most common and reliable methods are:
-
The Acyl Chloride Method: This involves the conversion of thiophene-3-carboxylic acid to thiophene-3-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of diethylamine. This method is often high-yielding but requires careful handling of the reactive acyl chloride intermediate.[1]
-
Direct Coupling Method: This involves reacting thiophene-3-carboxylic acid directly with diethylamine in the presence of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This is often a one-pot procedure that avoids the isolation of the acyl chloride.
Q2: Why is electrophilic substitution on the thiophene ring a concern?
A2: Thiophene is an electron-rich aromatic heterocycle, making it more susceptible to electrophilic attack than benzene.[4] While the amide coupling reaction itself is not an electrophilic aromatic substitution, some reagents or byproducts could potentially act as electrophiles. For example, under certain conditions, thionyl chloride can react with aromatic compounds.[6] It is important to control the reaction conditions to minimize these potential side reactions. Electrophilic attack on the unsubstituted thiophene ring typically occurs at the 2- or 5-positions due to the greater resonance stabilization of the intermediate carbocation.[4][7]
Q3: Can I use other amines in this reaction?
A3: Yes, this synthetic methodology is generally applicable to a wide range of primary and secondary amines. However, the reactivity of the amine can influence the optimal reaction conditions. Sterically hindered amines may require longer reaction times or higher temperatures.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., 30% ethyl acetate in hexanes) should show a clear separation between the starting carboxylic acid, the amine, and the final amide product. The disappearance of the limiting reagent (usually the carboxylic acid) indicates the completion of the reaction. For more quantitative analysis, LC-MS or GC-MS can be used.
Experimental Protocols
Protocol 1: Synthesis via the Acyl Chloride Method
This protocol details the two-step synthesis of this compound from thiophene-3-carboxylic acid using thionyl chloride.
Step 1: Formation of Thiophene-3-carbonyl Chloride
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-3-carboxylic acid (1.0 eq).
-
Under a fume hood, add an excess of thionyl chloride (2.0-3.0 eq).
-
Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This step is crucial to avoid side reactions in the next step.
Step 2: Amide Formation
-
Dissolve the crude thiophene-3-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve diethylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of thiophene-3-carbonyl chloride to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the acyl chloride.
-
Proceed with an aqueous workup and purification as described in the troubleshooting section.
Protocol 2: Synthesis via Direct Coupling with HATU
This protocol describes a one-pot synthesis using HATU as a coupling agent.
-
To a flame-dried round-bottom flask under an inert atmosphere, add thiophene-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add anhydrous DMF or DCM as the solvent and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add diethylamine (1.2 eq) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, dilute base, and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Common synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of N,N-diethylthiophene-3-carboxamide
Welcome to the technical support center for the synthesis of N,N-diethylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic route and ensure the highest purity of your final product.
I. Overview of the Synthesis
The most common and classical method for synthesizing this compound involves a two-step process.[1] First, thiophene-3-carboxylic acid is converted to its more reactive acyl chloride derivative, thiophene-3-carbonyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).[2][3] Subsequently, the acyl chloride is reacted with diethylamine to form the desired amide.[2][3] This seemingly straightforward synthesis can be prone to the formation of several impurities if not carefully controlled.
Below is a diagram illustrating the primary synthetic pathway.
Caption: General synthesis route for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and purification processes.
FAQ 1: My final product is contaminated with unreacted thiophene-3-carboxylic acid. How can I remove it?
Cause: This is a common impurity and can arise from two main sources: incomplete conversion of the carboxylic acid to the acyl chloride in the first step, or hydrolysis of the thiophene-3-carbonyl chloride intermediate back to the carboxylic acid before it has a chance to react with diethylamine.[4][5] The acyl chloride is highly susceptible to hydrolysis by atmospheric moisture or residual water in the solvents.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: The reaction to form the acyl chloride must be performed under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Thorough Work-up: After the amidation reaction is complete, a liquid-liquid extraction is a highly effective method for removing the acidic impurity.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Separate the layers and repeat the wash if necessary.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Self-Validation: To confirm the removal of the carboxylic acid, you can analyze a sample of the organic layer before and after the basic wash using Thin Layer Chromatography (TLC). The spot corresponding to the carboxylic acid should disappear or be significantly diminished after the wash.
FAQ 2: I'm observing a significant amount of a byproduct with a similar polarity to my product, making purification by column chromatography difficult. What could it be?
Possible Cause: A likely culprit is the formation of a diacylated byproduct, where a second molecule of thiophene-3-carbonyl chloride has reacted with the initially formed amide. While less common with secondary amines like diethylamine compared to primary amines, it can still occur under certain conditions. Another possibility is the presence of unreacted starting materials.[5]
Troubleshooting and Identification:
-
Reaction Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. A slow, dropwise addition of the thiophene-3-carbonyl chloride to a solution of diethylamine (rather than the other way around) can help minimize the formation of diacylated products. An excess of the amine can also favor the desired mono-acylation.
-
Analytical Characterization:
-
Mass Spectrometry (MS): Obtain a mass spectrum of your crude product. The diacylated byproduct will have a molecular weight corresponding to the addition of another thiophene-carbonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of the impurities. The presence of two distinct thiophene ring systems in the same molecule would be indicative of the diacylated species.
-
-
Purification Strategy: If the byproduct has already formed, careful optimization of your column chromatography conditions is necessary.
-
Solvent System: Experiment with different solvent systems of varying polarity. A gradual increase in the polarity of the eluent may be required to achieve good separation. For very polar compounds, a solvent system like dichloromethane/methanol might be necessary.[5]
-
Column Type: Consider using a different stationary phase, such as alumina, which can sometimes provide better separation for amides.[6]
-
FAQ 3: The yield of my reaction is consistently low. What are the likely causes and how can I improve it?
Potential Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution(s) |
| Incomplete Acyl Chloride Formation | Insufficient chlorinating agent or reaction time can lead to unreacted carboxylic acid. | Use a slight excess of thionyl chloride and ensure the reaction goes to completion (cessation of HCl and SO₂ gas evolution).[7] Refluxing the mixture for a few hours can improve conversion.[3] |
| Hydrolysis of the Acyl Chloride | The acyl chloride intermediate is moisture-sensitive and can revert to the carboxylic acid. | Maintain strict anhydrous conditions throughout the synthesis. Use dry solvents and an inert atmosphere. The acyl chloride should be used immediately in the next step without further purification to prevent hydrolysis.[8] |
| Loss During Work-up | The product may have some solubility in the aqueous phase, leading to losses during extraction. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Side Reactions | Thionyl chloride can react with other functional groups if present.[9] | Ensure the starting materials are pure and free of interfering functional groups. |
| Volatilization of Diethylamine | Diethylamine is a volatile compound. | Perform the amidation reaction at a low temperature (e.g., 0 °C) and add the acyl chloride slowly to control the exothermic reaction. |
FAQ 4: How can I effectively monitor the progress of my reaction?
Recommended Analytical Techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Co-spotting the reaction mixture with standards of the starting materials and (if available) the product will allow for clear identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS can be used to determine the relative amounts of starting materials, intermediates, and products in the reaction mixture over time.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring reaction progress and is particularly useful for less volatile compounds.[11]
Below is a troubleshooting workflow diagram for common issues in this compound synthesis.
Caption: A troubleshooting workflow for common synthesis issues.
III. Summary of Common Impurities
| Impurity | Chemical Name | Origin | Recommended Removal Method |
| 1 | Thiophene-3-carboxylic acid | Unreacted starting material or hydrolysis of acyl chloride.[4][5] | Liquid-liquid extraction with a dilute aqueous base (e.g., NaHCO₃). |
| 2 | Diethylamine | Unreacted starting material. | Liquid-liquid extraction with a dilute aqueous acid (e.g., HCl). |
| 3 | N,N,N',N'-tetraethyl-thiophene-3,3'-dicarboxamide | Diacylation side reaction. | Careful optimization of column chromatography. |
| 4 | N-ethyl-thiophene-3-carboxamide | Potential impurity in the diethylamine starting material. | Purification of starting material or final product by chromatography. |
IV. References
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]
-
Google Patents. (n.d.). Process for preparation of n,n-di substituted carboxamides. Retrieved from
-
National Environmental Methods Index. (2021). Analytical Method Summaries. Retrieved from [Link]
-
Reddit. (2022). reactions with thionyl chloride. r/OrganicChemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Semantic Scholar. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylthiophene-3-carboxamide. Retrieved from [Link]
-
MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-3-carboxamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Retrieved from
-
NCBI Bookshelf. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Retrieved from [Link]
-
PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. Retrieved from [Link]
-
ResearchGate. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. Retrieved from [Link]
Sources
- 1. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of N,N-diethylthiophene-3-carboxamide
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with N,N-diethylthiophene-3-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this compound. Our aim is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and yield in your experiments.
I. Understanding the Purification Challenges
This compound, a valuable building block in medicinal chemistry, can present unique purification challenges. These often stem from the properties of the thiophene ring and the nature of the amide bond. Thiophene derivatives can sometimes be sensitive to strongly acidic or oxidizing conditions, and residual starting materials or byproducts from the synthesis can be difficult to separate due to similar polarities.
Common synthetic routes to this compound typically involve the coupling of thiophene-3-carboxylic acid with diethylamine. This is often achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The impurities encountered are therefore often related to these starting materials and reagents.
II. Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
Symptom: Your crude product, which may be a yellow to brown oil or solid, shows multiple spots on a TLC plate, or broad peaks in the NMR spectrum.
Possible Causes & Solutions:
-
Residual Starting Materials: Unreacted thiophene-3-carboxylic acid or diethylamine are common impurities.
-
Solution: An aqueous wash during the work-up can help remove these. A dilute acid wash (e.g., 1M HCl) will protonate and remove residual diethylamine into the aqueous layer. A subsequent dilute base wash (e.g., saturated sodium bicarbonate solution) will remove unreacted thiophene-3-carboxylic acid.
-
-
Hydrolysis of the Product: While amides are generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis back to the carboxylic acid and amine.[1]
-
Solution: Ensure that any acid or base washes are performed quickly and at room temperature. Neutralize the organic layer with a brine wash and dry it thoroughly with a drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.
-
-
Side Products from Carboxylic Acid Activation: If an acid chloride intermediate is formed, side reactions can occur. For instance, if a nucleophilic solvent like methanol is used in subsequent steps, it can compete with diethylamine to form the methyl ester of thiophene-3-carboxylic acid.[2]
-
Solution: Use a non-nucleophilic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) for the amidation reaction. Ensure the complete removal of the activating agent (e.g., thionyl chloride) under vacuum before adding the amine.[3]
-
Problem 2: Difficulty with Column Chromatography
Symptom: You are experiencing poor separation of your product from impurities on a silica gel column, or the product is not eluting.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities that have similar Rf values.
-
Solution: Carefully optimize the solvent system using TLC. A common eluent system for thiophene carboxamides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] Start with a low polarity and gradually increase it. For this compound, a starting point could be 10-20% ethyl acetate in hexanes.
-
-
Compound Tailing on the Column: The compound streaks down the column, leading to broad fractions and poor separation.
-
Solution: Tailing can be caused by the slightly acidic nature of silica gel. You can deactivate the silica by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[4] This is particularly helpful if you have basic impurities.
-
-
Compound Not Eluting: The product remains at the top of the column even with a high polarity eluent.
-
Solution: This is uncommon for this compound given its expected polarity, but could indicate decomposition on the silica.[5] Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if a new spot appears. If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[4][5]
-
Problem 3: Challenges with Recrystallization
Symptom: Your product oils out during recrystallization or the crystals are very fine and difficult to filter.
Possible Causes & Solutions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent even at low temperatures, or too poor a solvent even at high temperatures.
-
Solution: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider mixed solvent systems. Good starting points are n-hexane/ethyl acetate or n-hexane/acetone.[3] Dissolve the compound in a minimum amount of the more polar solvent (ethyl acetate or acetone) while hot, and then slowly add the hot non-polar solvent (n-hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Oiling Out: The compound separates as a liquid instead of forming crystals.
-
Solution: This often happens if the solution is cooled too quickly or if the concentration of the solute is too high. Ensure slow cooling. If it still oils out, try adding a little more of the better solvent to the hot mixture before cooling. Seeding the solution with a previously formed crystal can also encourage crystallization over oiling out.
-
-
Formation of Fine Needles: This can make filtration and washing difficult.
-
Solution: This is often a result of rapid crystallization. To obtain larger crystals, slow down the cooling process. You can do this by placing the flask in a Dewar filled with hot water and allowing it to cool to room temperature overnight.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Purified this compound is typically a white to off-white solid or a colorless to pale yellow oil. The crude product before purification can be a yellow or brown oil or solid, with the color indicating the presence of impurities.
Q2: How can I assess the purity of my final product?
A2: A combination of techniques is recommended for a thorough purity assessment. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for confirming the structure and identifying any residual solvents or byproducts. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[6]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.[7] For long-term storage, refrigeration (2-8 °C) is advisable.[8]
Q4: My compound seems to be degrading over time. What could be the cause?
A4: Thiophene derivatives can be susceptible to degradation, especially if exposed to light, air, or acidic conditions over extended periods.[9] Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. If acidic impurities are present, they could be catalyzing decomposition. Re-purifying the compound may be necessary.
Q5: Can I use distillation to purify this compound?
A5: Yes, vacuum distillation can be a suitable method for purifying this compound, especially on a larger scale, provided the compound is thermally stable at the required distillation temperature.[10] It is important to determine the thermal stability of the compound, for example by thermogravimetric analysis (TGA), before attempting distillation to avoid decomposition.[11]
IV. Experimental Protocols & Data
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a beaker, mix silica gel with your chosen starting eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry.
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). If the product is not very soluble, you can perform a "dry loading" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed sample to the top of the column.[4]
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more polar solvent (e.g., ethyl acetate). Heat the mixture gently with stirring to dissolve the solid.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the hot non-polar solvent (e.g., hexanes) until the solution becomes persistently cloudy. Add a drop or two of the hot polar solvent to redissolve the cloudiness.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Data Summary
| Parameter | Value/Information | Source |
| Molecular Formula | C₉H₁₃NOS | [12] |
| Molecular Weight | 183.27 g/mol | [12] |
| Typical Purity (Commercial) | ≥97% | [8] |
| Common Chromatography Eluent | Ethyl Acetate / Hexanes | [3] |
| Recommended Storage Temp. | 2-8 °C (long term) | [8] |
V. Visual Diagrams
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
VI. References
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC - NIH. [Link]
-
US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
This compound | C9H13NOS | CID 11389776 - PubChem. [Link]
-
N,N-Dimethylthiophene-3-carboxamide | C7H9NOS | CID 13305450 - PubChem. [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes | ACS Omega - ACS Publications. [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Amide from carboxylic acid synthesis : r/Chempros - Reddit. [Link]
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem - NIH. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. [Link]
-
2-(Thiophene-2-amido)thiophene-3-carboxamide | C10H8N2O2S2 | CID 2971411. [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PubMed Central. [Link]
Sources
- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. 2-(Thiophene-2-amido)thiophene-3-carboxamide | C10H8N2O2S2 | CID 2971411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C9H13NOS | CID 11389776 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Thiophene Derivatives on Silica Gel
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of thiophene derivatives using silica gel column chromatography. Thiophene-containing compounds are crucial building blocks in pharmaceuticals and materials science, but their inherent sensitivity can lead to significant challenges during purification. This document is designed to provide you with the expertise and validated protocols needed to overcome these obstacles, ensuring the integrity and purity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with thiophene derivatives and silica gel.
Q1: Why do my thiophene derivatives consistently degrade on a standard silica gel column?
A1: The primary cause of degradation is the inherent acidity of standard silica gel.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which can act as Brønsted or Lewis acids.[3] These acidic sites can catalyze a variety of unwanted reactions in sensitive molecules like thiophenes, including:
-
Polymerization or Oligomerization: The electron-rich thiophene ring can be protonated, initiating a cascade of reactions that lead to the formation of polymer-like materials.[4][5]
-
Rearrangement: Acid-sensitive functional groups on the thiophene derivative can undergo rearrangement.[1]
-
Ring Opening: Under strongly acidic conditions, the thiophene ring itself can be opened.[4]
-
Hydrolysis: Sensitive groups, such as esters or amidoximes on the thiophene scaffold, can be hydrolyzed.[6]
Q2: What are the common signs of on-column degradation?
A2: Degradation can manifest in several ways during and after chromatography. Key indicators include:
-
Low or No Recovery: The most obvious sign is the failure to recover the expected amount of your target compound from the column.[2][7] This suggests the compound has either irreversibly adsorbed to the stationary phase or converted into other products.
-
Appearance of New Spots: If TLC analysis of the collected fractions shows multiple new spots that were not present in the crude reaction mixture, it's a strong indication of on-column decomposition.[7]
-
Streaking or Tailing on TLC: While streaking can have multiple causes, for acid-sensitive compounds it often indicates a strong, irreversible interaction with the acidic silica, which can be a precursor to degradation.[2]
-
Color Change: You might observe a dark or colored band forming at the top of the column that does not elute, which can be indicative of polymerization.[4]
Q3: How can I quickly test if my compound is stable on silica gel before running a large-scale column?
A3: A two-dimensional thin-layer chromatography (2D-TLC) experiment is a fast and effective way to assess compound stability on silica.[2][7] In this technique, you spot your compound in one corner of a square TLC plate, run the chromatogram in one direction, dry the plate, rotate it 90 degrees, and then run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades on the silica, you will see additional spots off the diagonal.[7]
Q4: Is it better to deactivate the silica gel or switch to a different stationary phase?
A4: The choice depends on the sensitivity of your compound and the difficulty of the separation.
-
Deactivating Silica Gel is often the first and easiest approach. Adding a small amount of a base like triethylamine (TEA) to the eluent is highly effective for many acid-sensitive compounds.[8][9] This method neutralizes the acidic sites without drastically changing the separation properties of the silica.
-
Switching Stationary Phases is recommended for extremely sensitive compounds or when deactivation is insufficient. Neutral alumina is a common choice for acid-sensitive compounds.[1][9] For very polar thiophenes, reverse-phase chromatography might be a better option.[1]
Part 2: Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to solving common issues encountered during the purification of thiophene derivatives.
Problem 1: Low or No Recovery of the Target Compound
Your TLC of the crude mixture shows a clear product spot, but after running the column, the fractions contain little to none of your desired compound.
Solutions & Actionable Protocols
-
Confirm Instability with 2D-TLC: Before your next column, run a 2D-TLC as described in Protocol 1 to confirm on-plate degradation.[2]
-
Deactivate the Silica Gel: The most common and effective solution is to neutralize the silica gel's acidity. This is typically achieved by adding 1-2% triethylamine (TEA) to your eluent system.[9] See Protocol 2 for a detailed, step-by-step guide.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.[9] Use a slightly higher pressure and avoid leaving the compound on the column for extended periods.
-
Consider an Alternative Stationary Phase: If deactivation fails, your compound may be too sensitive for silica gel. Refer to the Alternative Stationary Phases table below to select a more suitable medium, such as neutral alumina.[1]
Problem 2: Appearance of Unexpected Spots or Baseline Smear in Fractions
The collected fractions show new, unexpected spots on the TLC plate that were absent in the initial crude material.
-
Primary Suspect: Acid-catalyzed side reactions, such as oligomerization or rearrangement, are occurring on the column.[1][4]
Solutions & Actionable Protocols
-
Neutralize the Stationary Phase: As with low recovery, adding a basic modifier like triethylamine to the eluent is the first line of defense.[10][11] Alternatively, for less basic compounds, deactivating the silica with a controlled amount of water can also be effective.[12][13] See Protocol 3 for this method.
-
Visualize the Degradation Pathway: Understanding the potential reaction helps in troubleshooting. The acidic silanol groups can protonate the electron-rich thiophene ring, creating a reactive intermediate that can be attacked by another thiophene molecule, leading to oligomers.
Caption: Potential acid-catalyzed oligomerization on silica gel.
-
Adjust the Solvent System: Sometimes, the solvent itself can influence degradation. Avoid highly protic or acidic solvents if possible. Screen different solvent systems using TLC to find one that provides good separation with minimal degradation.
Problem 3: Severe Streaking or Tailing of the Compound Spot
The compound elutes over a large number of fractions, and the spots on the TLC plate are elongated or "tail."
-
Primary Suspect: Strong, non-ideal interactions between your compound (especially if it's basic or highly polar) and the acidic silanol groups on the silica surface.[2]
Solutions & Actionable Protocols
-
Add a Competitive Base: Incorporating a small amount of triethylamine (1-2%) or, for very polar compounds, ammonium hydroxide in methanol into your mobile phase can prevent tailing by competing for the acidic binding sites on the silica gel.[7][10]
-
Use Pre-Treated Silica: Employ commercially available deactivated silica gel or prepare your own using the protocols provided. This reduces the number of active sites causing the strong interaction.
-
Switch to a Different Chromatographic Mode: For highly polar thiophene derivatives that are difficult to elute even with polar solvents, consider switching to reverse-phase chromatography, where polar compounds elute earlier.[1]
Part 3: Key Experimental Protocols
Protocol 1: Two-Dimensional TLC for Stability Assessment
-
Preparation: Obtain a square TLC plate (e.g., 10x10 cm). Lightly draw a starting line with a pencil about 1 cm from the bottom edge.
-
Spotting: Dissolve your crude sample in a suitable solvent. Using a capillary tube, carefully apply a small, concentrated spot on the starting line in the bottom-left corner.
-
First Elution: Place the TLC plate in a developing chamber containing your chosen eluent system. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate and mark the solvent front with a pencil. Dry the plate thoroughly with a stream of air or nitrogen. It is crucial to remove all solvent.
-
Rotation: Rotate the plate 90 degrees counter-clockwise, so the line of separated spots from the first run is now at the bottom.
-
Second Elution: Place the rotated plate back into a chamber with the same eluent system and allow it to develop again.
-
Analysis: After drying, visualize the plate under a UV lamp or with a suitable stain.
Protocol 2: Deactivation of Silica Gel with Triethylamine (TEA)
This is the most common method for purifying acid-sensitive compounds on silica gel.[8][9]
-
Solvent Preparation: Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate). Add triethylamine to constitute 1-2% of the total volume (e.g., for 100 mL of eluent, add 1-2 mL of TEA).
-
Slurry Preparation: In a beaker, create a slurry of your silica gel using the TEA-containing eluent. Ensure the mixture is homogenous.
-
Column Packing: Pour the slurry into your chromatography column and pack it as you normally would, using the TEA-containing eluent.
-
Equilibration (Optional but Recommended): Flush the packed column with at least one column volume of the TEA-containing eluent to ensure all acidic sites are neutralized before loading your sample.[8]
-
Sample Loading and Elution: Load your sample (preferably dissolved in a minimal amount of the TEA-containing eluent) and run the column using the TEA-containing eluent throughout the entire separation.
Protocol 3: Deactivation of Silica Gel with Water
This method is useful when a basic additive like TEA might interfere with your compound or subsequent steps.
-
Calculate Water Amount: Weigh your dry silica gel. You will add water corresponding to a certain percentage of this weight (e.g., for 10% deactivation of 100g of silica, you will add 10g or 10mL of water).[12][13]
-
Addition of Water: Place the silica gel in a sealed container (e.g., a large glass jar). Add the calculated amount of deionized water dropwise while vigorously mixing or shaking to ensure even distribution.[13]
-
Equilibration: Seal the container tightly and let the mixture equilibrate for several hours (at least 6 hours is recommended) with periodic shaking.[12] This allows the water to be fully adsorbed and deactivate the most reactive sites.
-
Column Packing: The resulting deactivated silica should still be a free-flowing powder. Pack your column using this material with your desired solvent system.
Part 4: Alternative Stationary Phases for Thiophene Purification
When a thiophene derivative is exceptionally sensitive, an alternative stationary phase is the best solution.[1]
| Stationary Phase | Properties | Best For | Considerations |
| Normal Silica Gel | Slightly Acidic (pKa ~7)[3] | General purpose, non-acid-sensitive compounds. | Can cause degradation of sensitive thiophenes.[9] |
| Neutral Alumina | pH ~7.0-8.0 | Acid-sensitive compounds, amines.[1] | Can be more reactive than silica for certain functional groups. |
| Basic Alumina | pH > 8.5 | Purification of basic compounds like amines. | Not suitable for base-sensitive compounds.[3] |
| Florisil® | Mildly acidic; Magnesium silicate | Easy separations of moderately polar compounds.[1] | Some compounds may irreversibly adsorb; test on TLC first. |
| Reverse-Phase Silica (C18) | Non-polar; silica surface is functionalized | Very polar thiophene derivatives.[1] | Elution order is reversed (non-polar elutes last). Requires different solvent systems (e.g., Water/Acetonitrile). |
References
-
Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
-
Chromatography: The Solid Phase. Department of Chemistry, University of Rochester. [Link]
-
How To Neutralize Silica Gel? Chemistry For Everyone. YouTube. [Link]
-
Why is silica acidic? Reddit r/OrganicChemistry. [Link]
-
Deactivation of silica gel? ResearchGate. [Link]
-
When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros. [Link]
-
Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. K. Toyota, et al. [Link]
-
Deactivation of silica gel? ResearchGate. [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NIH National Center for Biotechnology Information. [Link]
-
FT-IR spectra of (a) silica gel So and (b) thiophene-modified silica. ResearchGate. [Link]
-
Research on the conversion of thiophene derivatives under catalytic cracking conditions. ResearchGate. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. [Link]
-
Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. ResearchGate. [Link]
-
Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. NIH National Center for Biotechnology Information. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. NIH National Center for Biotechnology Information. [Link]
-
Oxidation of Thiophenes over Silica Gel Using Hydrogen Peroxide and Formic Acid. ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
-
Silica gel. Wikipedia. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]
-
Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. ACS Publications. [Link]
-
Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. MDPI. [Link]
-
Photoactivities of thiophene monomer/polymer transition in gel–based photoele. IU Indianapolis ScholarWorks. [Link]
-
Mechanism of the polymerization of thiophene. ResearchGate. [Link]
-
What Is Silica Gel G? Chemistry For Everyone. YouTube. [Link]
-
troubleshooting column chromatography. Reddit r/chemistry. [Link]
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- 7. Chromatography [chem.rochester.edu]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield for N,N-diethylthiophene-3-carboxamide Synthesis
Introduction
Welcome to the technical support center for the synthesis of N,N-diethylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working on or planning to synthesize this molecule. This compound is a tertiary amide with potential applications in medicinal chemistry and materials science. The formation of the amide bond, while a cornerstone of organic synthesis, often presents challenges related to yield, purity, and scalability.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common pitfalls and optimize your reaction outcomes. We will focus on the most prevalent and reliable synthetic strategies, explaining the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.
Proposed Synthetic Pathways
The synthesis of this compound (the "target molecule") typically proceeds through the formation of an amide bond between a thiophene-3-carboxylic acid derivative and diethylamine. The two most common and reliable pathways are:
-
Two-Step Acyl Chloride Method: Conversion of thiophene-3-carboxylic acid to thiophene-3-carbonyl chloride, followed by reaction with diethylamine.[3][4]
-
One-Pot Coupling Agent Method: Direct condensation of thiophene-3-carboxylic acid and diethylamine using a coupling agent.[1][5][6]
Each method has its advantages and potential drawbacks, which will be addressed in the troubleshooting section.
Diagram: Synthetic Workflow Overview
Caption: General workflows for synthesizing the target amide.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has run to completion (confirmed by TLC), but after workup, my isolated yield is extremely low. What are the common causes?
Answer: Low isolated yield despite apparent reaction completion often points to issues with starting materials, reaction conditions, or the workup and purification process.
Possible Causes & Solutions:
-
Poor Quality Starting Materials:
-
Thiophene-3-carboxylic acid: Ensure it is dry. Moisture can quench activating agents like thionyl chloride or coupling reagents. Dry the acid in a vacuum oven before use if necessary.
-
Diethylamine: This reagent can degrade over time. Use a freshly opened bottle or distill it before use.
-
Solvents: Anhydrous solvents are critical, especially for the acyl chloride method and reactions involving water-sensitive coupling agents. Use freshly dried solvents.
-
-
Inefficient Activation (Acyl Chloride Method):
-
The conversion of the carboxylic acid to the acyl chloride may be incomplete.[7] This reaction is often catalyzed by a few drops of N,N-Dimethylformamide (DMF).
-
Solution: Add a catalytic amount of DMF to your reaction with thionyl chloride (SOCl₂) or oxalyl chloride. After the activation step, ensure all excess SOCl₂ is removed under vacuum, as it can react with the diethylamine.[8]
-
-
Suboptimal Base Selection:
-
Acyl Chloride Method: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is required to scavenge the HCl generated.[9] If you add only one equivalent of diethylamine, half of it will be consumed as the HCl salt, halting the reaction at 50% yield.[9] Always use at least one equivalent of a scavenger base or two equivalents of diethylamine.
-
Coupling Agent Method: A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred.[1][2] It effectively activates the coupling agent without competing with the diethylamine as a nucleophile.
-
-
Product Loss During Workup:
-
This compound is a tertiary amide. While generally stable, it can have some solubility in acidic aqueous layers used during washing.
-
Solution: After an acid wash (to remove excess amines), back-extract the aqueous layer with your organic solvent (e.g., DCM, EtOAc) one or two times to recover any dissolved product. Ensure the pH of any basic wash is not excessively high to prevent potential hydrolysis.
-
Issue 2: Formation of a Stable White Precipitate (DCC/EDC Usage)
Question: I'm using DCC or EDC as a coupling agent, and a white precipitate forms that is difficult to filter and contaminates my product. What is this, and how can I remove it?
Answer: This is a very common issue. The precipitate is the urea byproduct formed from the carbodiimide coupling agent (N,N'-dicyclohexylurea for DCC or the water-soluble urea derivative for EDC).
Solutions:
-
For DCC: The N,N'-dicyclohexylurea (DCU) byproduct is notoriously insoluble in many common organic solvents like dichloromethane (DCM).
-
Filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize precipitation of DCU, then filter it off. Rinsing with a small amount of cold solvent can help.
-
Alternative Solvents: Sometimes, running the reaction in a solvent like ethyl acetate allows for easier filtration of the DCU.
-
-
For EDC: The N-(3-dimethylaminopropyl)-N'-ethylurea byproduct is designed to be water-soluble.
-
Aqueous Wash: This byproduct is easily removed during the workup with a simple water or dilute acid (e.g., 1M HCl) wash. This is a primary advantage of using EDC over DCC.[5]
-
-
Alternative Coupling Agents: To avoid this issue entirely, consider using phosphonium or aminium/uronium-based coupling agents like HATU or HBTU.[1][2] Their byproducts are highly water-soluble and easily removed during aqueous workup.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Class | Byproduct | Byproduct Removal | Key Considerations |
| DCC | Carbodiimide | Dicyclohexylurea (DCU) | Filtration (often difficult) | Inexpensive, potent, but byproduct is insoluble.[10] |
| EDC | Carbodiimide | Water-soluble urea | Aqueous wash | Byproduct easily removed; good for general use.[5] |
| HATU | Aminium/Uronium | Water-soluble | Aqueous wash | Very fast, efficient, low racemization risk.[1][2] More expensive. |
| SOCl₂ | Activating Agent | HCl, SO₂ (gases) | Evaporation/Neutralization | Forms highly reactive acyl chloride; requires base.[7] |
Issue 3: Difficulty in Product Purification
Question: My crude product is an oil, and I'm struggling to purify it. Column chromatography gives me smeared bands and low recovery. What should I do?
Answer: Purifying tertiary amides can be challenging. Their polarity can cause tailing on silica gel, and their often non-crystalline nature prevents easy recrystallization.
Troubleshooting Purification:
-
Optimize Chromatography:
-
Solvent System: A common mistake is using a solvent system that is too polar. Start with a less polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Base Washing the Silica: Tailing on silica gel is often due to acidic sites on the silica interacting with the basic nitrogen of the amide. You can "deactivate" the silica by preparing your column slurry with your eluent mixture containing 0.5-1% of triethylamine. This will help the amide move through the column more cleanly.
-
Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or reverse-phase chromatography if available.
-
-
Avoid Chromatography with a Better Workup:
-
A thorough liquid-liquid extraction can significantly purify your product.
-
Step 1: Acid Wash: Wash the organic layer with dilute HCl or NH₄Cl (e.g., 1M solution) to remove unreacted diethylamine, scavenger bases (like Et₃N or DIPEA), and any basic byproducts.
-
Step 2: Base Wash: Wash with a saturated solution of sodium bicarbonate (NaHCO₃) to remove unreacted thiophene-3-carboxylic acid and any acidic byproducts.
-
Step 3: Brine Wash: A final wash with saturated NaCl solution helps to remove residual water before drying with MgSO₄ or Na₂SO₄.
-
-
Consider Recrystallization or Distillation:
-
Even if the crude product is an oil, try dissolving it in a minimal amount of a hot solvent (e.g., ethyl acetate) and adding a non-polar "anti-solvent" (e.g., hexanes) dropwise until it becomes cloudy. Cooling this mixture may induce crystallization.
-
If the product is thermally stable, short-path distillation under high vacuum (Kugelrohr) can be an excellent purification method for liquid amides.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: the acyl chloride method or the one-pot coupling method?
A1: The "better" route depends on your specific needs.
-
The acyl chloride method is often cheaper, higher yielding for simple substrates, and the gaseous byproducts are easy to remove.[7] However, it involves handling corrosive reagents like thionyl chloride and requires strictly anhydrous conditions.[4]
-
The one-pot coupling method (especially with HATU or EDC) is milder, often faster, and more tolerant of other functional groups, making it a favorite in medicinal chemistry.[6] However, the reagents are more expensive.
Q2: My reaction seems to stall at ~50% conversion. What's happening?
A2: This is a classic sign of insufficient base. In the acyl chloride method, the reaction produces one equivalent of HCl for every equivalent of amide formed.[9] This HCl will protonate your expensive diethylamine, rendering it non-nucleophilic. To drive the reaction to completion, you must include at least one equivalent of a non-nucleophilic "scavenger" base (like pyridine or triethylamine) or use two equivalents of diethylamine.[11]
Q3: Can I run this reaction at a higher temperature to speed it up?
A3: It is generally not recommended to heat amide coupling reactions excessively.
-
Side Reactions: High temperatures can promote side reactions, leading to colored impurities and lower yields.
-
Reagent Decomposition: Many coupling reagents are thermally sensitive.
-
Racemization: If your molecule had a chiral center, heat would significantly increase the risk of racemization. Most modern coupling reactions are highly efficient at room temperature or even at 0 °C.[1]
Q4: How do I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common method.
-
Spotting: On a single TLC plate, spot your starting carboxylic acid, your amine (if visible by your visualization method), and the co-spotted reaction mixture.
-
Eluent: Use a solvent system where the starting acid has a low Rf (e.g., stays near the baseline) and the product amide has a higher Rf (e.g., 0.4-0.6). A mixture of ethyl acetate and hexanes is a good starting point.
-
Visualization: Use a UV lamp (the thiophene ring is UV active). You can also use a potassium permanganate stain to visualize the spots. The reaction is complete when the starting carboxylic acid spot has completely disappeared.
Diagram: Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing low reaction yield.
Experimental Protocols
Protocol 1: Two-Step Acyl Chloride Method
Step A: Synthesis of Thiophene-3-carbonyl chloride [4][12]
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet to a scrubber), add thiophene-3-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction should become a clear solution.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporator). This step is crucial. The crude thiophene-3-carbonyl chloride is often used directly in the next step.
Step B: Amide Formation [9]
-
Dissolve the crude thiophene-3-carbonyl chloride from Step A in an anhydrous solvent like DCM or THF.
-
In a separate flask, dissolve diethylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the cooled amine solution dropwise via an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Proceed with an aqueous workup as described in the purification troubleshooting section.
Protocol 2: One-Pot HATU Coupling Method
-
To a round-bottom flask, add thiophene-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and an anhydrous solvent (e.g., DMF or DCM).
-
Stir the mixture for 5-10 minutes to allow for pre-activation.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for another 2 minutes.
-
Add diethylamine (1.2 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting acid is consumed.
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Proceed with an aqueous workup: wash with 1M HCl, then saturated NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed via column chromatography.
References
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-146. Available at: [Link]
-
Psenakova, K., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 27(6), 1633-1641. Available at: [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Available at: [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 735-738. Available at: [Link]
-
Zlatev, I., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega, 7(23), 20071-20079. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022). Separation of Secondary amide and Tertiary amide. r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]
- Google Patents. (1981). US4255356A - Purification of tertiary amines using an adsorbent.
-
de Figueiredo, R. M., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(16), 4987. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Google Patents. (1980). EP0007983A1 - Process for the purification of tertiary amines.
-
Royal Society of Chemistry. (n.d.). One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N. RSC Advances. Retrieved from [Link]
-
Voráč, J., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11800. Available at: [Link]
-
ChemBK. (2024). Thiophene-3-carbonyl chloride. Retrieved from [Link]
-
Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(13), 6823. Available at: [Link]
- Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. Available at: [Link]
-
Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved from [Link]
-
YouTube. (2017). Amidation of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-3-carboxamide. Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
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- 12. mdpi.com [mdpi.com]
Thiophene Carboxamide Regioisomer Separation: A Technical Support Center
Welcome to the technical support center for troubleshooting the separation of thiophene carboxamide regioisomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in resolving these closely related compounds. As Senior Application Scientists, we have consolidated our field experience and foundational chromatographic principles into this comprehensive resource to help you navigate these complex separations.
Introduction: The Challenge of Thiophene Carboxamide Regioisomers
Thiophene carboxamides are a vital class of compounds in medicinal chemistry and materials science.[1][2][3] A common synthetic challenge is the formation of regioisomers, primarily the 2-carboxamide and 3-carboxamide derivatives. These isomers often possess very similar physicochemical properties, such as polarity, molecular weight, and pKa, making their separation a significant analytical hurdle.[1][4] Co-elution is a frequent problem, complicating reaction monitoring, purification, and final product analysis.
This guide provides a structured approach to troubleshooting these separations, focusing on logical, step-by-step diagnostics and solutions rooted in chromatographic theory.
Troubleshooting Guide: Common Separation Problems
This section is structured in a question-and-answer format to address the most common issues encountered during the separation of thiophene carboxamide regioisomers.
Problem 1: Complete Co-elution or No Separation
Q: My 2- and 3-thiophene carboxamide isomers are eluting as a single peak on my C18 column. What is the underlying issue and what should I try first?
A: This is the most common challenge. Standard C18 columns separate primarily based on hydrophobicity. Since regioisomers often have nearly identical hydrophobicity (logP values), a C18 phase may not provide sufficient selectivity. The key is to introduce alternative separation mechanisms.
Causality & Solution Pathway:
-
Exploit Aromaticity and Dipole Moments: The primary difference between the 2- and 3-isomers lies in the relative positions of the sulfur heteroatom, the aromatic ring, and the carboxamide group. This creates subtle differences in their electron distribution, dipole moment, and ability to engage in π-π interactions.
-
Action: Switch to a stationary phase designed for aromatic compounds. Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are excellent first choices.[5] These phases offer π-π, dipole-dipole, and hydrophobic interactions, providing orthogonal selectivity to a standard C18 phase.[5] A PFP column, in particular, can be effective for separating positional isomers of aromatic compounds.[5]
-
-
Modify the Mobile Phase: If a column change is not immediately possible, altering the mobile phase can sometimes induce separation.
-
Action 1 (Organic Modifier): If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes and the stationary phase compared to the aprotic ACN.
-
Action 2 (Additives): Small amounts of an acid, like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%), can protonate silanol groups on the silica support, reducing peak tailing for basic compounds and potentially altering selectivity.[6] Be mindful that TFA can suppress MS signals.[7]
-
Problem 2: Poor Resolution (Rs < 1.5)
Q: I can see a shoulder on my peak, but the isomers are not baseline resolved. How can I improve the resolution?
A: Poor resolution means the selectivity is present but the column's efficiency or the retention is not optimal. Resolution (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k). A multi-pronged approach is best.
Causality & Solution Pathway:
-
Increase Column Efficiency (N): Higher efficiency results in narrower peaks, which are easier to resolve.
-
Action 1 (Particle Size): Switch to a column with smaller particles (e.g., from 5 µm to 3 µm or 1.8 µm) or a solid-core particle column. This will generate significantly sharper peaks but will also increase backpressure.
-
Action 2 (Flow Rate): Lowering the flow rate can often improve efficiency and, consequently, resolution.
-
Action 3 (Temperature): Increasing the column temperature (e.g., to 35-40 °C) reduces mobile phase viscosity, which can lead to sharper peaks. However, be aware that this can sometimes decrease selectivity.[8]
-
-
Optimize Retention Factor (k): Peaks that are retained longer on the column have more time to separate.
-
Action: Decrease the amount of organic solvent in your mobile phase (e.g., from 60% ACN to 55% ACN). Aim for a retention factor (k) between 2 and 10 for optimal resolution.
-
-
Enhance Selectivity (α): This involves fine-tuning the mobile phase or column chemistry as described in Problem 1. A small change in mobile phase pH (if your molecule has an ionizable group) or switching to a column with a different chemistry (e.g., Cyano or embedded polar group) can slightly alter the interaction dynamics and improve selectivity.[9]
Problem 3: Peak Tailing
Q: My isomer peaks are asymmetrical with a pronounced tail. What causes this and how can I fix it?
A: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase.[6] For compounds like thiophene carboxamides, the most common culprit is the interaction of the amide group or other polar functions with acidic silanol groups on the silica surface of the column.
Causality & Solution Pathway:
-
Mask Silanol Interactions:
-
Action 1 (Low pH): Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This protonates the silanol groups (Si-OH), reducing their ability to interact with your analytes.[6]
-
Action 2 (Column Choice): Use a modern, high-purity, end-capped column. These columns have fewer accessible silanol groups, leading to better peak shapes for polar and basic compounds.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing or fronting peaks.[6][10]
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was the issue.[10]
-
-
Ensure Sample Solvent Compatibility: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase.[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common separation issues.
Caption: A logical workflow for troubleshooting common HPLC separation problems.
Frequently Asked Questions (FAQs)
Q1: I don't have a PFP or Phenyl column. Are there other options? A: Yes. An embedded polar group (EPG) or a cyano (CN) column can also provide alternative selectivity. If these are unavailable, consider HILIC (Hydrophilic Interaction Liquid Chromatography) if your compounds are sufficiently polar. For preparative work, traditional silica gel column chromatography with a carefully selected non-polar solvent system can sometimes be effective, though it may require significant optimization.[11]
Q2: Can Supercritical Fluid Chromatography (SFC) be used for this separation? A: Absolutely. SFC is an excellent alternative to HPLC for isomer separation.[12] It often provides different and sometimes superior selectivity compared to reversed-phase HPLC.[13][14] The use of CO2-based mobile phases with alcohol modifiers on chiral or achiral stationary phases can be very effective for resolving regioisomers.[12]
Q3: My isomers are also chiral. How does this affect the separation strategy? A: If your thiophene carboxamides contain stereocenters, you are dealing with both regioisomers and potentially diastereomers or enantiomers.
-
Diastereomers: These have different physical properties and can often be separated on standard achiral columns (like C18 or Phenyl), although method development will be required.[4]
-
Enantiomers: These require a chiral stationary phase (CSP) for separation.[4][15] You would first need to separate the regioisomers using an achiral method, and then resolve the enantiomers of each isolated regioisomer on a chiral column. Alternatively, a chiral SFC method might be able to resolve all isomers in a single run.[15]
Q4: Is separation by crystallization a viable alternative? A: Yes, crystallization can be a powerful and scalable purification technique if chromatographic methods are impractical.[16] Success depends on the isomers having different solubilities and crystal packing energies in a given solvent system. Techniques to explore include:
-
Slow Evaporation: Dissolve the mixture in a suitable solvent and allow it to evaporate slowly.[17]
-
Solvent/Anti-Solvent: Dissolve the mixture in a good solvent and slowly add an "anti-solvent" in which the compounds are poorly soluble to induce crystallization.[16]
-
Seeding: If you can isolate a tiny pure crystal of one isomer, you can use it to seed a supersaturated solution of the mixture, promoting the crystallization of that specific isomer.[18]
-
Co-crystallization: Adding a "co-former" molecule that selectively forms a co-crystal with one of the isomers can be used to precipitate it from the solution.[19]
Standard Operating Protocol: HPLC Method Development for Thiophene Carboxamide Regioisomers
This protocol provides a starting point for developing a robust separation method.
Objective: To achieve baseline separation (Rs ≥ 1.5) of 2- and 3-thiophene carboxamide regioisomers.
Initial System and Column Selection
-
HPLC System: Standard analytical HPLC or UHPLC system with UV detector.
-
Primary Column: Phenyl-Hexyl or PFP (e.g., 100 x 4.6 mm, 3 µm).
-
Secondary Column (if primary fails): C18 (for comparison) or Cyano phase.
-
Detection: Set UV detector to the λmax of the thiophene carboxamide chromophore (typically 254-280 nm).
Mobile Phase Preparation
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).
-
Alternative Solvent B: 0.1% Formic Acid in HPLC-grade Methanol (MeOH).
-
Action: Filter and thoroughly degas all mobile phases before use.[10]
Method Protocol (Step-by-Step)
-
Column Equilibration: Equilibrate the chosen column with 95:5 Mobile Phase A:B for at least 15 column volumes.
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase (e.g., 95:5 A:B) at a concentration of ~0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[20]
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and re-equilibrate.
-
-
-
Analysis of Scouting Run:
-
If no separation is observed, repeat the scouting gradient with MeOH as Solvent B.
-
If partial separation is observed, proceed to optimization.
-
-
Optimization (Isocratic or Shallow Gradient):
-
Based on the scouting run, determine the approximate %B at which the isomers elute.
-
Develop a shallow gradient or an isocratic method around this percentage. For example, if the isomers eluted at ~40% B, try an isocratic run at 35% B or a shallow gradient from 30% to 45% B over 15 minutes.
-
-
System Suitability: Once separation is achieved, perform replicate injections to ensure the method is robust.
| Parameter | Acceptance Criteria | Troubleshooting if Failed |
| Resolution (Rs) | ≥ 1.5 | Optimize mobile phase/column (See Problems 1 & 2) |
| Tailing Factor (Tf) | 0.9 - 1.5 | Add acid to mobile phase; check for overload (See Problem 3) |
| Retention Time %RSD | ≤ 2.0% | Check for pump issues, leaks, or mobile phase preparation errors.[8] |
Visualization of Isomer Structures
Caption: Chemical structures of 2- and 3-thiophene carboxamide.
References
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Google Patents. (1956).
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxamide. PubChem Compound Database. [Link]
-
Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
ResearchGate. (2025). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]
-
LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. [Link]
-
University of Angers. (n.d.). Guide for crystallization. [Link]
-
ResearchGate. (2025). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. [Link]
-
Sciencemadness.org. (2019). Separation of isomers by selective seeding and crystallisation?. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 9: Co-crystallization as a Versatile Tool in Separations Technology. In Books. [Link]
-
ResearchGate. (2025). (PDF) Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Reddit. (2024). How to separate these regioisomers?. [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]
-
Reddit. (2025). Separating Regioisomers using Preparative TLC. [Link]
-
ResearchGate. (2015). How can I separate three structurally similar compounds in HPLC?. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. welch-us.com [welch-us.com]
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- 7. researchgate.net [researchgate.net]
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- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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- 17. unifr.ch [unifr.ch]
- 18. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. books.rsc.org [books.rsc.org]
- 20. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
N,N-diethylthiophene-3-carboxamide stability and storage conditions
Technical Support Center: N,N-diethylthiophene-3-carboxamide
Welcome to the technical support guide for this compound (CAS: 73540-75-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound, maximizing experimental success and reproducibility.
Part 1: Frequently Asked Questions (FAQs) - Stability & Storage
This section addresses the most common questions regarding the long-term stability and day-to-day storage of this compound.
Q1: What are the recommended primary storage conditions for this compound?
Based on data from closely related analogs like N,N-dimethylthiophene-3-carboxamide, the recommended storage condition is 2-8°C, sealed in a dry environment [1]. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice to displace moisture and atmospheric oxygen.
Q2: Why are refrigerated and dry storage conditions so critical for this compound's stability?
The recommendation for cool and dry storage is based on the two primary chemical moieties in the molecule: the carboxamide group and the thiophene ring.
-
Amide Bond Stability: The amide bond is generally one of the most stable carboxylic acid derivatives due to resonance stabilization[2][3]. However, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond to form thiophene-3-carboxylic acid and diethylamine[4]. This process can be accelerated by the presence of strong acids or bases. Storing the compound in a dry environment minimizes the risk of this hydrolytic degradation[4].
-
Thiophene Ring Integrity: The thiophene ring, while aromatic, can be sensitive to strong oxidizing agents[5][6]. Storing it away from such agents and under an inert atmosphere for long-term storage prevents potential oxidative degradation of the heterocyclic ring.
Q3: What is the expected shelf-life of this compound?
Currently, there is no formally published shelf-life for this compound. However, when stored under the recommended conditions (2-8°C, dry, sealed from light and air), the compound is expected to remain stable for an extended period. For critical applications, it is advisable to qualify older batches using analytical methods like NMR or LC-MS before use to confirm purity and integrity.
Q4: Are there any specific chemicals or materials that are incompatible with this compound?
Yes. To prevent degradation and ensure safety, avoid storing this compound with the following:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, nitric acid) can lead to violent reactions and degradation of the thiophene ring[5][6].
-
Strong Acids and Bases: Can catalyze the hydrolysis of the amide bond, leading to decomposition[4].
-
Moisture/Water: Directly participates in the hydrolysis of the amide functional group[4].
Q5: How should I handle the compound upon receipt and for routine experimental use?
Upon receipt, immediately transfer the container to a 2-8°C storage location. For routine use, it is highly recommended to prepare aliquots to avoid repeatedly warming and cooling the main stock bottle. This practice minimizes the introduction of atmospheric moisture into the primary container, preserving the integrity of the bulk supply. See Protocol 1 for a detailed aliquoting procedure.
Part 2: Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve common issues encountered during experimentation.
Q1: My experimental results are inconsistent or have failed. Could the this compound have degraded?
Inconsistent results are often linked to reagent integrity. If you suspect compound degradation, follow the troubleshooting workflow outlined in Diagram 2 . Key indicators of degradation include:
-
Poor solubility compared to previous batches.
-
Unexpected peaks in analytical data (e.g., LC-MS, NMR).
-
Loss of biological or chemical activity .
The first step is always to verify the storage conditions and handling procedures that were used.
Q2: I've observed a change in the physical appearance of the compound (e.g., discoloration, clumping). What does this signify and what should I do?
A change in physical appearance is a strong indicator of chemical degradation or contamination.
-
Discoloration (e.g., yellowing or browning): Often suggests oxidative degradation of the thiophene ring or the presence of impurities.
-
Clumping or Caking: Indicates moisture absorption, which can lead to hydrolysis of the amide bond[4].
If you observe these changes, the batch should be considered suspect. It is recommended to either repurify the material if possible or, more practically, dispose of it according to your institution's guidelines and procure a fresh, quality-controlled batch. Do not use a visibly degraded compound in critical experiments.
Part 3: Technical Data & Visualizations
This section provides a quick-reference table and diagrams to summarize key information.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Slows potential degradation pathways. Based on analog data[1]. |
| Atmosphere | Sealed, dry. Inert gas (Ar, N₂) for long-term. | Prevents moisture absorption and subsequent hydrolysis[4]. Minimizes oxidation. |
| Light | Store in an amber vial or in the dark. | Protects against potential photolytic degradation. |
| Incompatibles | Strong acids, strong bases, strong oxidizing agents. | Avoids catalyzed hydrolysis and oxidative degradation of the thiophene ring[4][5][6]. |
Mandatory Visualizations
Diagram 1: Key factors affecting the stability of this compound.
Diagram 2: Troubleshooting workflow for inconsistent experimental results.
Part 4: Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting Procedure
This protocol minimizes contamination and degradation of the main stock of this compound.
Materials:
-
Primary container of this compound.
-
Appropriate number of smaller, tared amber glass vials with PTFE-lined caps.
-
Balance accurate to at least three decimal places.
-
Spatulas.
-
Inert gas (Argon or Nitrogen) source with a gentle delivery system.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves[7].
Procedure:
-
Preparation: Before starting, allow the primary container of the compound to equilibrate to room temperature in a desiccator for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Work Area: Perform all manipulations in a well-ventilated area or a chemical fume hood[7][8].
-
Dispensing: Once equilibrated, quickly open the primary container. Using a clean spatula, dispense the desired amount of solid into the pre-tared smaller vials. Work efficiently to minimize exposure to air.
-
Inerting: Gently flush the headspace of each new aliquot vial (and the primary stock container) with a stream of inert gas for 10-15 seconds.
-
Sealing: Immediately and tightly cap all vials. For extra protection, consider wrapping the cap-vial interface with parafilm.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if dissolved), date, and batch number.
-
Storage: Return the primary container and all new aliquots to the recommended 2-8°C storage conditions promptly.
References
-
N,N-diethylthiophene-3-carboxylamide Safety Data Sheets (SDS). LookChem. [Link]
-
Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034. [Link]
-
MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]
-
Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. ResearchGate. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]
-
Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]
-
Structure of the carboxamide-containing compounds D–F. ResearchGate. [Link]
-
Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. Cole-Parmer. [Link]
Sources
potential degradation pathways of N,N-diethylthiophene-3-carboxamide
Welcome to the technical support resource for N,N-diethylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for potential degradation pathways of this compound. We have structured this information in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways I should be aware of when working with this compound in biological systems?
When studying this compound in a biological context, it is crucial to consider two main sites of metabolic activity: the N,N-diethylamide group and the thiophene ring. Based on studies of analogous compounds, you can anticipate the following pathways:
-
N-Dealkylation: The N,N-diethylamide moiety is susceptible to oxidative N-deethylation, a common metabolic route for many xenobiotics. This process, likely mediated by cytochrome P450 (CYP450) enzymes, would sequentially remove the ethyl groups to form N-ethylthiophene-3-carboxamide and subsequently thiophene-3-carboxamide. Similar pathways have been observed for N,N-diethylbenzamide and N,N-diethyl-m-toluamide (DEET)[1][2].
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring is a target for oxidation. This can lead to the formation of a reactive intermediate, thiophene S-oxide. Such intermediates are electrophilic and can react with cellular nucleophiles, like glutathione. This has been demonstrated in the metabolism of other thiophene-containing compounds[3].
-
Amide Hydrolysis: While generally more resistant to hydrolysis than esters, the amide bond can be cleaved by amidases, which would yield thiophene-3-carboxylic acid and diethylamine. However, for some related amides like DEET, amide hydrolysis was not observed as a primary metabolic pathway in microsomal studies[2].
Below is a diagram illustrating these potential metabolic transformations.
Caption: Potential metabolic routes for this compound.
Q2: My compound appears to be degrading in solution upon storage. What non-metabolic degradation pathways should I consider?
If you are observing degradation of this compound in solution, particularly with exposure to light or certain solvents, you should investigate the possibility of photodegradation and hydrolysis.
-
Photodegradation: Thiophene and its derivatives can be susceptible to degradation upon exposure to UV or even visible light. This process can involve the formation of reactive oxygen species that lead to photobleaching and potentially chain scission if the compound is part of a larger polymeric structure[4]. The specific degradation products can be complex and may include various oxidized and rearranged species. Studies on other thiophene derivatives have shown that photocatalytic degradation can occur, for instance, in the presence of materials like TiO2[5]. To mitigate this, store your compound and solutions protected from light.
-
Hydrolysis: The amide bond in this compound can undergo hydrolysis, especially under strong acidic or basic conditions, to yield thiophene-3-carboxylic acid and diethylamine. While amides are generally more stable to hydrolysis than esters, prolonged storage in aqueous solutions at non-neutral pH can facilitate this degradation. It's noteworthy that thioamides are even more resistant to hydrolysis than their corresponding amides[6].
The following diagram outlines these non-metabolic degradation routes.
Caption: Key non-metabolic degradation pathways.
Q3: How can I experimentally monitor for the degradation of this compound and identify its degradants?
A robust analytical workflow is essential for monitoring the stability of your compound and identifying any degradation products. Here is a suggested experimental protocol:
Experimental Protocol: Stability Assessment and Degradant Identification
-
Forced Degradation Studies:
-
Objective: To intentionally degrade the sample to predict potential degradation pathways and develop analytical methods capable of resolving the parent compound from its degradants.
-
Procedure:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60 °C) for various time points.
-
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at a specified temperature (e.g., 60 °C) for various time points.
-
Oxidative Degradation: Treat the compound with a mild oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Thermal Stress: Store the solid compound and a solution at elevated temperatures.
-
-
-
Analytical Methodology:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the parent compound from its degradation products.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: A UV detector set at the λmax of this compound can be used for initial screening. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and preliminary identification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To identify the molecular weights of the degradation products.
-
Procedure: Couple the HPLC method to a mass spectrometer. The mass-to-charge ratio (m/z) of the eluting peaks will provide crucial information for elucidating the structures of the degradants. High-resolution mass spectrometry (HRMS) can provide accurate mass data to determine elemental compositions.
-
-
The following workflow diagram illustrates this process.
Caption: Experimental workflow for stability testing.
Summary of Potential Degradation Products
| Degradation Pathway | Potential Product(s) | Anticipated Molecular Weight ( g/mol ) | Notes |
| N-Deethylation (1st step) | N-ethylthiophene-3-carboxamide | 155.22 | A common metabolic pathway for N,N-diethyl amides[1][2]. |
| N-Deethylation (2nd step) | Thiophene-3-carboxamide | 127.17 | Further dealkylation product[7]. |
| Amide Hydrolysis | Thiophene-3-carboxylic acid | 128.14 | May occur under strong acidic or basic conditions. |
| Thiophene Oxidation | This compound S-oxide | 199.27 | A reactive intermediate that can form adducts[3]. |
References
-
N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. PubMed. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
-
Influence of thiocompounds on the metabolism of N-nitrosodiethylamine. PubMed. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
This compound. PubChem. [Link]
-
N,N-Dimethylthiophene-3-carboxamide. PubChem. [Link]
-
Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed. [Link]
-
Thiophene-3-carboxamide. PubChem. [Link]
-
New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate. [Link]
-
Metabolism of a disulfiram metabolite, S-methyl N,N-diethyldithiocarbamate, by flavin monooxygenase in human renal microsomes. PubMed. [Link]
-
Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. [Link]
-
Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. MDPI. [Link]
-
Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. PubMed. [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. [Link]
-
Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. SciSpace. [Link]
Sources
- 1. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution (1993) | Mohamed S. A. Abdou | 206 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Handling of Thiophene-Carbonyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and handling of thiophene-carbonyl chloride. As a Senior Application Scientist, I understand the critical importance of maintaining reagent integrity to ensure high-yield, reproducible results. Thiophene-carbonyl chloride is a valuable building block in medicinal chemistry and materials science, but its high reactivity, particularly its susceptibility to hydrolysis, presents a significant challenge in the laboratory.
This guide is designed to provide you with not just protocols, but the underlying chemical principles and field-proven insights to master its synthesis and prevent its degradation. We will move from quick-answer FAQs to in-depth troubleshooting guides, ensuring every action you take in the lab is deliberate and informed.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis and use of thiophene-carbonyl chloride.
Q1: My yield of thiophene-2-carbonyl chloride is consistently low, and I suspect hydrolysis. What's the most likely cause?
A: The most common culprit is the presence of water in your reaction setup. Acyl chlorides react violently and exothermically with even trace amounts of moisture from the air, solvents, or on the surface of glassware.[1][2][3] This reaction converts your desired product back into the starting carboxylic acid (or its corresponding acid from a precursor), which is often difficult to separate and results in a significant yield loss.
Q2: I'm monitoring my reaction with TLC, and I see a spot that remains at the baseline, similar to my starting thiophenecarboxylic acid. Does this confirm hydrolysis?
A: Yes, this is a strong indicator of hydrolysis. The resulting thiophenecarboxylic acid is much more polar than the acyl chloride and will adhere strongly to the silica gel plate, resulting in a low Rf value (often at the baseline). It's important to note that acyl chlorides themselves can hydrolyze directly on the TLC plate due to atmospheric moisture or residual water in the eluent.[4] Therefore, TLC is better used to confirm the consumption of the starting material rather than the clean formation of the acyl chloride.[4]
Q3: What is the most effective chlorinating agent for converting thiophene-2-carboxylic acid to the acyl chloride: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
A: Both are effective, but the choice depends on your reaction scale and purification strategy.
-
Thionyl Chloride (SOCl₂): This is a common and cost-effective choice. A key advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying the workup.[5]
-
Oxalyl Chloride ((COCl)₂): This reagent is often used for smaller-scale or more sensitive reactions. It is highly reactive, and its byproducts (CO, CO₂, and HCl) are also gaseous. It often requires a catalyst like DMF, but be aware that this can form the reactive Vilsmeier reagent, which has its own stability considerations.
Q4: How can I be certain my solvents and glassware are sufficiently dry?
A: Visual inspection is not enough. Glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use to remove adsorbed water.[6] Solvents must be rigorously dried using appropriate methods. The gold standard for quantifying water content is Karl Fischer titration, which should ideally be below 50 ppm for these sensitive reactions.
Q5: How should I properly store thiophene-carbonyl chloride after synthesis?
A: Store it in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (argon or nitrogen).[1] For long-term stability, refrigeration at 2-8°C is recommended.[7] Always handle the material in a glovebox or under a positive pressure of inert gas to prevent exposure to moist air.
Part 2: In-Depth Troubleshooting & Protocols
Guide 1: Understanding the Enemy - The Hydrolysis Mechanism
The hydrolysis of thiophene-carbonyl chloride is a classic nucleophilic acyl substitution reaction. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it an attractive target for nucleophiles like water.[8]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom in water attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. A proton is then transferred to the chloride ion (or another water molecule), yielding thiophenecarboxylic acid and hydrochloric acid.[3][9]
Caption: Mechanism of acyl chloride hydrolysis.
Guide 2: Creating an Anhydrous (Water-Free) Environment
The prevention of hydrolysis is entirely dependent on the rigorous exclusion of water. This requires a multi-faceted approach encompassing your glassware, solvents, and atmosphere.
Caption: Workflow for maintaining an anhydrous reaction.
Step-by-Step Methodologies:
-
Drying Glassware: All glassware (flasks, condensers, dropping funnels) and magnetic stir bars should be placed in an oven at >120°C overnight or for at least 4 hours. The hot glassware should be assembled quickly while flushing with an inert gas like nitrogen or argon, or cooled in a desiccator.[6] For immediate use, glassware can be "flame-dried" by heating the entire surface with a heat gun or a gentle Bunsen burner flame under a high vacuum and then backfilling with inert gas; this cycle is typically repeated three times.[6][10]
-
Drying Solvents: Never assume a "new bottle" of solvent is dry. Solvents must be appropriately dried and stored over drying agents.
| Solvent | Recommended Drying Agent | Typical Residual H₂O (ppm) | Comments |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 ppm | Stir overnight and distill prior to use.[11] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | <10 ppm | The deep blue/purple color of the ketyl radical indicates an anhydrous state. |
| Toluene | Sodium/Benzophenone | <10 ppm | Similar to THF. |
| Acetonitrile | Calcium Hydride (CaH₂) | ~30-40 ppm | Requires careful distillation. |
| Diethyl Ether | Sodium/Benzophenone | <10 ppm | Extremely flammable; use caution. |
This data is compiled from various sources for comparative purposes.[11][12][13]
-
Inert Atmosphere Techniques: Reactions should be conducted under a positive pressure of a dry, inert gas (nitrogen or argon).[14][15] This is achieved using a Schlenk line or a glovebox.[6] For simpler setups, a balloon filled with inert gas attached to the reaction flask via a needle can suffice.[16] All liquid reagents and solvents should be transferred using dry syringes or a double-tipped needle (cannula).[6]
Guide 3: Protocol - Synthesis of Thiophene-2-Carbonyl Chloride
This protocol details the conversion of thiophene-2-carboxylic acid to its acyl chloride using thionyl chloride.
Materials:
-
Thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂), distilled
-
Anhydrous toluene
-
Dry magnetic stir bar
-
Flame-dried, two-neck round-bottom flask with condenser and gas inlet
Procedure:
-
Setup: Assemble the flame-dried glassware while hot under a positive flow of nitrogen. Equip the flask with the stir bar and a rubber septum on one neck. Attach the condenser (with a gas outlet bubbler) to the other neck. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Charge Flask: Briefly remove the septum and quickly add thiophene-2-carboxylic acid (1.0 eq) to the flask. Immediately replace the septum and purge the flask with nitrogen for 5 minutes.
-
Add Solvent: Add anhydrous toluene via a dry syringe to the flask to create a stirrable slurry.
-
Add Chlorinating Agent: Using a dry syringe, slowly add distilled thionyl chloride (approx. 2.0 eq) to the stirring slurry at room temperature. Caution: The reaction will evolve HCl and SO₂ gas. Ensure the setup is in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90°C, depending on the solvent if not toluene) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution. The solid carboxylic acid should fully dissolve.
-
Workup: Cool the reaction mixture to room temperature. The excess thionyl chloride and the solvent can be removed under reduced pressure (distillation). It is critical to protect the vacuum pump from corrosive HCl gas with a base trap (e.g., a trap containing NaOH pellets or solution).
-
Purification: The crude thiophene-2-carbonyl chloride can often be used directly. For higher purity, it can be purified by vacuum distillation.
Guide 4: Detecting and Quantifying Hydrolysis
If you suspect hydrolysis has occurred, you can use the following analytical techniques for confirmation:
-
Infrared (IR) Spectroscopy:
-
Thiophene-2-carbonyl chloride: Will show a strong C=O stretch at a high frequency, typically ~1740-1780 cm⁻¹.
-
Thiophene-2-carboxylic acid: The C=O stretch appears at a lower frequency (~1680-1710 cm⁻¹). Critically, the carboxylic acid will also exhibit a very broad O-H stretch from ~2500-3300 cm⁻¹, which will be absent in the pure acyl chloride.
-
-
¹H NMR Spectroscopy: The proton on the carboxylic acid group (R-COOH) will appear as a very broad singlet far downfield, typically >10 ppm. This peak will be absent in the pure acyl chloride. The aromatic protons of the thiophene ring will also show slight shifts between the two compounds.
References
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Burfield, D. R.; Smithers, R. H. J. Org. Chem. A comprehensive study on the effectiveness of various drying agents for common organic solvents. [Link]
-
solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. A practical guide to common laboratory drying agents and their applications. [Link]
-
Drying Agents - Removing water from organic solvents. An overview of different types of drying agents used in organic chemistry labs. [Link]
-
Drying Agents for Organic Solvents | PDF | Sodium | Calcium - Scribd. A document detailing the properties and uses of common drying agents. [Link]
-
3.2: Drying Agents - Chemistry LibreTexts. A textbook chapter explaining the use and mechanism of drying agents. [Link]
-
Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. Defines and explains the importance of using an inert atmosphere in chemical reactions. [Link]
-
How to create inert atmosphere ? | ResearchGate. A discussion among researchers about practical methods for establishing inert atmospheres in the lab. [Link]
-
How to stop hydrolysis of an acyl chloride in aquous solution? - ResearchGate. A forum discussion highlighting the high reactivity of acyl chlorides with water. [Link]
-
Inert Atmosphere - YouTube. A video tutorial demonstrating common laboratory techniques for excluding air and water from a reaction. [Link]
-
7.3: Inert Atmospheric Methods - Chemistry LibreTexts. A detailed procedural guide for setting up reactions under an inert atmosphere using balloons and syringes. [Link]
-
Air-free technique - Wikipedia. An encyclopedic overview of air-free techniques, including Schlenk lines and gloveboxes. [Link]
-
Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Chemistry - 9701 | AS & A Level | Sparkl. Educational notes comparing the reactivity of different chlorides towards hydrolysis. [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride... - ACS Publications. A research article describing a synthetic route to thiophene-2-carbonyl chloride. [Link]
- WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides... - Google Patents. A patent describing a method for synthesizing thiophene-2-carbonyl chlorides.
-
METHOD FOR PREPARATION OF THIOPHENE-2-CARBONYL CHLORIDES - European Patent Office. European patent detailing synthetic methods for thiophene-2-carbonyl chlorides. [Link]
- CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents.
- US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents. A patent describing the direct acylation of thiophene, noting the product's sensitivity.
-
Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem - YouTube. An educational video explaining the high reactivity of acyl chlorides towards hydrolysis. [Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water - ResearchGate. A scientific article discussing the high reactivity of acyl chlorides with water. [Link]
-
21.4: Chemistry of Acid Halides - Chemistry LibreTexts. A textbook section detailing the hydrolysis of acid chlorides. [Link]
-
Thiophene-3-carbonyl Chloride - MDPI. A research article on a related compound, noting its synthesis from the corresponding acid and thionyl chloride. [Link]
-
Reactions of Acyl Chlorides with Water - Chemistry LibreTexts. A page detailing the reaction mechanism between acyl chlorides and water. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. An overview of thiophene chemistry. [Link]
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. A review article covering various aspects of thiophene synthesis and reactivity. [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. A discussion forum where scientists explain the difficulty of monitoring acyl chloride formation by TLC due to on-plate hydrolysis. [Link]
-
acetyl chloride - Organic Syntheses Procedure. A classic organic synthesis procedure noting that related moisture-sensitive compounds must be protected from air. [Link]
-
Thiophene synthesis - Organic Chemistry Portal. A portal with various methods for synthesizing the thiophene ring itself. [Link]
-
(PDF) Thiophene-3-carbonyl Chloride - ResearchGate. Research article providing structural information and synthesis context for a thiophene carbonyl chloride isomer. [Link]
-
How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis - Yufeng. An industry guide to acid chloride synthesis, mentioning common chlorinating agents. [Link]
-
Kinetics of the hydrolysis of acyl chlorides in pure water - Canadian Science Publishing. A scientific paper on the kinetics of acyl chloride hydrolysis, confirming their high reactivity. [Link]
-
Thiophene-2-carbonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar. A commercial product page, often containing handling and storage information. [Link]
-
Thioester - Wikipedia. General chemical information relevant to sulfur-containing carbonyl compounds. [Link]
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. An educational resource explaining the high electrophilicity of the acyl chloride carbonyl carbon. [Link]
Sources
- 1. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. 5271-67-0|2-Thiophenecarbonyl chloride|BLD Pharm [bldpharm.com]
- 8. savemyexams.com [savemyexams.com]
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- 12. Drying solvents and Drying agents [delloyd.50megs.com]
- 13. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
work-up procedures to remove unreacted starting materials in carboxamide synthesis
Technical Support Center: Carboxamide Synthesis Purification
Welcome to the technical support center for carboxamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying carboxamides and removing unreacted starting materials. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-tested experience.
Troubleshooting Guide: Common Issues in Carboxamide Work-up
This section addresses specific problems encountered during the purification of carboxamides and provides detailed, step-by-step solutions.
Issue 1: My Carboxamide is Water-Soluble, Making Aqueous Extraction Difficult.
Q: I've just completed a coupling reaction to form a polar, low molecular weight carboxamide. The product has significant water solubility, and I'm losing a substantial amount of it during the aqueous work-up to remove the unreacted carboxylic acid and amine. How can I improve my yield?
A: This is a classic challenge when working with polar molecules. The goal is to minimize the product's solubility in the aqueous phase while ensuring the impurities are effectively removed. Here are several strategies, ranging from simple modifications to more advanced techniques:
Strategy 1: Salting Out
The principle of "salting out" involves increasing the ionic strength of the aqueous phase, which decreases the solubility of organic compounds. By saturating the aqueous layer with a salt like sodium chloride (brine), you can often drive your polar carboxamide into the organic layer.
Experimental Protocol: Brine Wash Extraction
-
Combine your reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Instead of washing with plain deionized water, wash the organic layer with a saturated solution of sodium chloride (brine).
-
Perform the wash 2-3 times, separating the aqueous layer after each wash.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Strategy 2: pH Adjustment
Careful manipulation of the aqueous phase pH can selectively ionize the starting materials, making them more water-soluble while keeping your neutral carboxamide in the organic layer.
-
To Remove Unreacted Carboxylic Acid: Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute (e.g., 1 M) solution of sodium carbonate (Na2CO3). This will deprotonate the carboxylic acid to its highly water-soluble carboxylate salt.
-
To Remove Unreacted Amine: Wash the organic layer with a dilute acid, such as 1 M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH4Cl). This will protonate the amine to its water-soluble ammonium salt.
Workflow for pH-Based Extraction
Caption: pH-based extractive work-up for carboxamides.
Strategy 3: Reverse-Phase Chromatography
For highly polar carboxamides that resist traditional extraction methods, reverse-phase flash chromatography is a powerful alternative. In this technique, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).
-
Principle: The polar carboxamide will have a weaker interaction with the nonpolar stationary phase and will elute earlier, while less polar impurities will be retained longer.
-
Mobile Phase: A gradient of increasing organic solvent in water is typically used to elute compounds of varying polarity.
Issue 2: My Carboxamide is Contaminated with the Coupling Reagent Byproducts.
Q: I've used HATU as a coupling reagent for my amide synthesis. After the reaction, my crude NMR shows the desired product, but it's contaminated with byproducts from the HATU. How can I effectively remove these?
A: Coupling reagents like HATU, HBTU, and EDC are essential for efficient amide bond formation, but they generate byproducts that must be removed. The byproducts are often polar and can be removed with a targeted work-up.
Understanding the Byproducts
-
Carbodiimides (e.g., EDC): Produce a water-soluble urea byproduct (EDU).
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): Generate tetramethylurea and a benzotriazole derivative (e.g., HOAt, HOBt).
Purification Strategy: Acidic Wash
Many of the byproducts from uronium/aminium reagents, as well as the unreacted activating agents (HOAt, HOBt), are basic. An acidic wash can protonate these species, rendering them water-soluble.
Experimental Protocol: Acidic Wash for Coupling Byproducts
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with 1 M HCl (2-3 times). This will remove the basic byproducts and any unreacted amine.
-
Follow with a wash using saturated aqueous NaHCO3 to remove any unreacted carboxylic acid and neutralize the organic layer.
-
Wash with brine to remove excess water.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
Scavenger Resins
For particularly stubborn impurities or to avoid aqueous work-ups altogether, scavenger resins can be employed. These are solid-supported reagents that selectively bind to certain functional groups.
| Resin Type | Target Impurity | Mechanism |
| Isocyanate Resin | Unreacted primary or secondary amines | The isocyanate group reacts with the amine to form a urea, which is bound to the solid support. |
| Sulfonyl Chloride Resin | Unreacted primary or secondary amines, HOBt, HOAt | The sulfonyl chloride reacts with nucleophiles, sequestering them from the solution. |
| Tris(2-aminoethyl)amine (TAEA) Resin | Unreacted carboxylic acids, EDC, acylating agents | The basic amine groups on the resin bind to acidic compounds. |
Workflow for Scavenger Resin Purification
Caption: General workflow for purification using scavenger resins.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for extracting carboxamides?
A1: There is no single "best" solvent, as the choice depends on the polarity of your specific carboxamide. However, a good starting point is often ethyl acetate (EtOAc). It has moderate polarity, is immiscible with water, and is easily removed under reduced pressure. For more polar carboxamides, a mixture of dichloromethane (DCM) and isopropanol (e.g., 10:1) can be effective, though emulsion formation can be an issue. For nonpolar carboxamides, diethyl ether or toluene can be used.
Solvent Properties for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Water Solubility |
| Ethyl Acetate | 4.4 | 77.1 | 8.3 g/100 mL |
| Dichloromethane | 3.1 | 39.6 | 1.3 g/100 mL |
| Diethyl Ether | 2.8 | 34.6 | 6.9 g/100 mL |
| Toluene | 2.4 | 110.6 | 0.05 g/100 mL |
Q2: I've performed the work-up, but my product still contains the unreacted carboxylic acid. What went wrong?
A2: This typically indicates an inefficient basic wash. Several factors could be at play:
-
Insufficient Base: You may not have used enough base to deprotonate all of the unreacted carboxylic acid. Ensure you use a molar excess of base relative to the starting amount of carboxylic acid.
-
Weak Base: For some less acidic carboxylic acids, sodium bicarbonate (pKa of conjugate acid = 6.3) may not be a strong enough base. Switching to a stronger base like 1 M sodium carbonate (pKa of conjugate acid = 10.3) or even dilute (0.1-0.5 M) sodium hydroxide can be more effective. However, be cautious with strong bases, as they can potentially hydrolyze your desired carboxamide product, especially with heating or prolonged exposure.
-
Poor Mixing: Ensure vigorous mixing during the wash to maximize the surface area between the organic and aqueous phases, facilitating the acid-base reaction.
Q3: Can I use chromatography as my primary purification method instead of an extractive work-up?
A3: Yes, this is a very common and effective strategy, often referred to as "direct loading." After the reaction is complete, you can adsorb the crude reaction mixture directly onto silica gel (or another suitable stationary phase) and purify it by flash column chromatography. This approach is particularly useful when:
-
Your product is highly polar or has some water solubility.
-
You are working on a small scale where losses during extraction would be significant.
-
The impurities are very similar in polarity to your product, making extraction inefficient.
The main drawback is that it requires more solvent and can be more time-consuming than a simple extraction, especially on a larger scale.
Decision Tree for Purification Strategy
Caption: Decision-making for carboxamide purification.
References
-
Title: Organic Chemistry, 9th Edition (Chapter on Extractions) Source: John Wiley & Sons URL: [Link]
-
Title: Purification of Laboratory Chemicals Source: Elsevier URL: [Link]
-
Title: A review of amide bond formation Source: Arkivoc URL: [Link]
-
Title: Polymer-Supported Reagents in Organic Synthesis Source: Chemical Reviews URL: [Link]
-
Title: The Evans pKa Table Source: The Evans Group, Harvard University URL: [Link]
Validation & Comparative
A Comparative Guide to Thiophene-2-Carboxamides and Thiophene-3-Carboxamides: A Medicinal Chemistry Perspective
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry, the thiophene ring is a well-established "privileged scaffold." Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of numerous therapeutic agents.[1][2] The aromatic nature and planar structure of the thiophene ring facilitate binding to receptors, while its synthetic tractability allows for extensive functionalization to enhance potency and selectivity.[3] When a carboxamide functional group is appended to this ring, we unlock a class of compounds—thiophene carboxamides—with a vast and diverse pharmacological profile, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2][3][4][5][6][7][8]
However, the seemingly subtle shift of the carboxamide group from the 2-position to the 3-position on the thiophene ring can have profound consequences on the molecule's synthesis, chemical behavior, and, most critically, its biological activity. This guide provides an in-depth comparative analysis of thiophene-2-carboxamides and thiophene-3-carboxamides, offering researchers, scientists, and drug development professionals a comprehensive resource to inform rational drug design and experimental strategy. We will dissect the nuances of their synthesis, explore their divergent chemical properties, and compare their performance in biological systems, supported by experimental data and protocols.
Part 1: Synthesis and Physicochemical Properties - A Foundation of Isomeric Divergence
The choice between a thiophene-2-carboxamide and a thiophene-3-carboxamide scaffold often begins with synthetic accessibility and fundamental chemical properties. The electronic asymmetry of the thiophene ring dictates the reactivity and availability of starting materials for each isomer.
Synthetic Pathways: Accessibility and Strategy
The synthesis of thiophene-2-carboxamides is generally more straightforward due to the higher reactivity of the C2/C5 positions of the thiophene ring and the commercial availability of key precursors. A common and reliable route involves the amidation of thiophene-2-carboxylic acid.[9] This acid is readily prepared by the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde[10], the latter being accessible from thiophene via established methods like the Vilsmeier-Haack reaction.[11]
In contrast, the synthesis of thiophene-3-carboxamides often requires more intricate strategies, as thiophene-3-carboxylic acid is less common. Routes may involve multi-step sequences starting from different thiophene precursors or the construction of the thiophene ring itself with the desired substitution pattern already in place.
Workflow: General Synthetic Routes
Caption: General synthetic workflows for thiophene-2- and -3-carboxamides.
Physicochemical Properties Comparison
The position of the electron-withdrawing carboxamide group significantly influences the electronic distribution within the thiophene ring, impacting properties like acidity, basicity, and reactivity in subsequent reactions.
| Property | Thiophene-2-carboxamide | Thiophene-3-carboxamide | Rationale |
| Molecular Formula | C₅H₅NOS | C₅H₅NOS | Isomers with the same formula.[12][13] |
| Molecular Weight | 127.17 g/mol | 127.17 g/mol | Isomers with the same weight.[12][13] |
| Reactivity | The C5 position is activated for electrophilic substitution. | Ring positions are generally less reactive compared to the unsubstituted C2/C5 positions of thiophene. | The carboxamide group is deactivating, but its effect is most pronounced at adjacent and conjugated positions. |
| Chelation | The proximity of the sulfur and amide group allows for potential metal chelation. | Chelation potential is reduced due to the increased distance between the sulfur and amide group. | The geometry of the 2-substituted isomer is more favorable for forming a five-membered chelate ring. |
Part 2: A Comparative Analysis of Biological Activity and SAR
While both isomers exhibit a broad spectrum of biological activities, the specific targets and potency can differ dramatically. The positional change of the carboxamide group alters the molecule's shape, hydrogen bonding capabilities, and overall electronic profile, leading to distinct Structure-Activity Relationships (SAR).
Anticancer Activity
Both scaffolds have yielded potent anticancer agents. However, the specific cancer types and mechanisms of action often vary.
-
Thiophene-2-carboxamides have demonstrated cytotoxicity against a range of cancer cell lines, including breast, liver, and leukemia.[3] Some derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B) or vascular endothelial growth factor receptor 2 (VEGFR-2).[3] SAR studies have shown that substitution at the 3-position can significantly modulate activity; for instance, 3-amino substituted derivatives displayed greater antibacterial and antioxidant effects than their 3-hydroxy or 3-methyl counterparts.[5]
-
Thiophene-3-carboxamides have emerged as particularly promising inhibitors of kinases involved in angiogenesis, such as VEGFR-2.[4] A series of novel thiophene-3-carboxamide derivatives based on the known inhibitor PAN-90806 showed excellent anti-proliferative activity against multiple cancer cell lines.[4] SAR studies in this class have highlighted the importance of the substituents on the amide nitrogen and other positions of the thiophene ring for potent and selective inhibition. For example, in a study of JNK inhibitors, replacing the thiophene-3-carboxamide core with other groups led to a drastic drop in activity, underscoring the importance of this specific isomeric arrangement for that particular target.[8]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Thiophene-3-carboxamides as inhibitors of the VEGFR-2 signaling pathway.
Table: Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound Class | Derivative Example | Hep3B (Liver) | HCT116 (Colon) | MCF7 (Breast) | A549 (Lung) | Reference |
| Thiophene-2-Carboxamide | Compound 2b (CA-4 Biomimetic) | 5.46 | - | - | - | [6] |
| Thiophene-3-Carboxamide | Compound 14d (VEGFR-2 Inhibitor) | - | 1.1 µM | 1.9 µM | 0.8 µM | [4] |
Antimicrobial Activity
Thiophene carboxamides are also potent antimicrobial agents.
-
Thiophene-2-carboxamides: Derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5] Structure-activity relationship studies indicate that the nature of substituents on the thiophene ring and the carboxamide nitrogen are crucial for antibacterial potency.[5]
-
Thiophene-3-carboxamides: This class has also yielded compounds with notable antibacterial and antifungal properties.[14] The specific substitution pattern determines the spectrum of activity. For instance, certain tetrahydro-1-benzothiophene-3-carboxamide derivatives have been reported to possess both antibacterial and antifungal activities.[14]
Part 3: Experimental Protocols
To ensure the practical applicability of this guide, we provide standardized, self-validating protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of a Representative Thiophene-2-carboxamide
Reaction: N-benzylthiophene-2-carboxamide from thiophene-2-carboxylic acid.
Causality: This protocol utilizes a standard peptide coupling reaction, which is a high-yield, reliable method for amide bond formation. EDC/HOBt is chosen as the coupling system to minimize side reactions and racemization (if chiral amines were used). DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the coupling agent and the acid formed during the reaction.
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes until the solution becomes clear.
-
Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure N-benzylthiophene-2-carboxamide.
-
Validation: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Cytotoxicity Evaluation using MTS Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell proliferation.
Causality: The MTS assay is a colorimetric method for assessing cell viability. Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium compound into a soluble formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of living cells. This provides a robust and quantifiable measure of cytotoxicity.
Materials:
-
Human cancer cell line (e.g., Hep3B, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (thiophene-2- and -3-carboxamides) dissolved in DMSO (10 mM stock)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and positive control in complete growth medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a distinct color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis & Validation:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Abs_test / Abs_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
The assay is valid if the positive control shows an IC₅₀ value within the expected range and the Z'-factor is > 0.5.
-
Conclusion and Strategic Outlook
The choice between a thiophene-2-carboxamide and a thiophene-3-carboxamide is not arbitrary but a critical decision in the drug discovery process.
-
Thiophene-2-carboxamides offer the advantage of more accessible synthetic routes and have proven to be a rich source of diverse bioactive compounds, particularly in the antimicrobial and general cytotoxic anticancer space.
-
Thiophene-3-carboxamides , while sometimes more challenging to synthesize, have shown exceptional promise in targeted therapies, especially as kinase inhibitors. The specific vector of the amide bond in the 3-position appears to be ideal for interaction with certain enzyme active sites, such as the ATP-binding pocket of VEGFR-2.
Future research should focus on the direct, head-to-head biological evaluation of isomeric pairs against a wide panel of targets. Such studies would provide invaluable data for building predictive SAR models and guiding the rational design of next-generation therapeutics. By understanding the subtle yet powerful influence of isomeric positioning, medicinal chemists can more effectively navigate the complex but rewarding terrain of thiophene-based drug discovery.
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]
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Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. J-Stage. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N,N-diethylthiophene-3-carboxamide Analogs
In the landscape of medicinal chemistry, the thiophene carboxamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N,N-diethylthiophene-3-carboxamide analogs, offering insights for researchers, scientists, and drug development professionals. By dissecting the impact of structural modifications on biological activity, we aim to illuminate the path toward designing more potent and selective therapeutic agents.
The core of this investigation is the this compound moiety, a versatile template that has been explored for a range of therapeutic applications, including as anticancer agents, kinase inhibitors, and central nervous system modulators.[4][5] Understanding how substitutions on the thiophene ring and alterations to the diethylamide group influence target engagement and overall efficacy is paramount for rational drug design.
The Core Scaffold: this compound
The fundamental structure consists of a central thiophene ring, a carboxamide linker at the 3-position, and two ethyl groups attached to the amide nitrogen. The inherent chemical properties of this scaffold, including its aromaticity, hydrogen bonding capabilities, and conformational flexibility, provide a rich canvas for chemical modification.
Caption: General structure of this compound analogs with potential substitution sites (R1, R2, R3).
Structure-Activity Relationship Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the thiophene ring.
Substitutions at the 2-Position of the Thiophene Ring
The 2-position of the thiophene ring is a critical site for modification, often leading to significant changes in biological activity. For instance, in a series of dual inhibitors of c-Jun N-terminal kinase (JNK), the introduction of various aryl or heteroaryl groups at this position was well-tolerated.[4]
-
Aryl and Heteroaryl Groups: The presence of mono- or di-fluoro substitutions on a benzene ring at the 2-position maintained good inhibitory activity against JNK1.[4] However, a penta-fluoro substitution resulted in a complete loss of activity, suggesting a potential steric or electronic limitation.[4] Similarly, chlorine substitutions at the 2- and 3-positions of the benzene ring yielded compounds with potent inhibitory effects.[4]
Substitutions at the 4- and 5-Positions of the Thiophene Ring
Modifications at the 4- and 5-positions of the thiophene ring have also been shown to impact activity.
-
Methyl Groups: In the context of JNK1 inhibitors, the addition of a methyl group at either the 4- or 5-position, or at both positions, led to a decrease in activity compared to the unsubstituted analog.[4] This suggests that these positions may be involved in steric clashes within the binding site.
Importance of the Carboxamide Moiety
The carboxamide group at the 3-position is a crucial pharmacophore.
-
Replacement of the Carboxamide: Replacing the 3-carboxamide group with a carboxylic acid, an ester, or a cyano group resulted in a significant loss of JNK1 inhibitory activity.[4] This highlights the importance of the hydrogen bonding capabilities and the specific spatial arrangement of the carboxamide for target interaction.
-
Positional Isomers: Moving the carboxamide from the 3-position to the 5-position of the thiophene ring led to an inactive compound, emphasizing the critical role of the substituent's location.[4]
Modifications of the N,N-diethyl Group
While less explored in the provided literature, modifications to the N,N-diethyl group can influence physicochemical properties such as solubility and membrane permeability, which in turn affect the overall pharmacokinetic profile of the compounds.
Comparative Biological Activity Data
The following table summarizes the in vitro activity of representative this compound analogs and related derivatives against various biological targets.
| Compound ID | Thiophene Substitution | Amide Moiety | Target | IC50 (µM) | Reference |
| 5g | Unsubstituted | N,N-diethyl | JNK1 | 5.4 | [4] |
| 5d | 4-methyl | N,N-diethyl | JNK1 | > 25 | [4] |
| 5e | 5-methyl | N,N-diethyl | JNK1 | > 25 | [4] |
| 5f | Unsubstituted (carboxamide at 5-position) | N,N-diethyl | JNK1 | Inactive | [4] |
| 26 | 2-(2-chlorophenyl) | N,N-diethyl | JNK1 | 1.4 | [4] |
| 27 | 2-(3-chlorophenyl) | N,N-diethyl | JNK1 | 2.6 | [4] |
| 29 | 2-(2-fluorophenyl) | N,N-diethyl | JNK1 | 8.3 | [4] |
| 30 | 2-(3-fluorophenyl) | N,N-diethyl | JNK1 | 9.4 | [4] |
| 31 | 2-(4-fluorophenyl) | N,N-diethyl | JNK1 | 5.1 | [4] |
| 60 | 2-(pentafluorophenyl) | N,N-diethyl | JNK1 | > 50 | [4] |
Experimental Protocols
To ensure the reproducibility and validation of the SAR findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a thiophene-3-carboxamide analog and a common biological assay.
General Synthesis of 2-Aryl-N,N-diethylthiophene-3-carboxamides
This protocol is adapted from the synthesis of JNK inhibitors.[4]
Caption: A simplified workflow for the synthesis of 2-aryl-N,N-diethylthiophene-3-carboxamide analogs.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the desired 2-aryl acetic acid and 2-amino-N,N-diethylthiophene-3-carboxamide in a suitable solvent such as dichloromethane (DCM).
-
Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-N,N-diethylthiophene-3-carboxamide.
In Vitro Kinase Inhibition Assay (Example: JNK1)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase.
Materials:
-
Recombinant JNK1 enzyme
-
ATP
-
Substrate peptide (e.g., GST-c-Jun)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the JNK1 enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these analogs can be finely tuned through systematic chemical modifications. Specifically, the 2-position of the thiophene ring is a key handle for introducing diverse substituents to modulate potency and selectivity, while the integrity of the 3-carboxamide group is essential for activity.
Future research should focus on a more comprehensive exploration of the chemical space around this scaffold. This includes:
-
Systematic modification of the N,N-diethylamide group to optimize pharmacokinetic properties.
-
Exploration of a wider range of substituents at the 4- and 5-positions to better understand the steric and electronic requirements for activity.
-
Application of computational modeling and docking studies to rationalize the observed SAR and guide the design of next-generation analogs.
-
Evaluation of optimized compounds in in vivo models to assess their therapeutic potential.
By leveraging the insights from these SAR studies and employing a multidisciplinary approach, the scientific community can continue to unlock the full therapeutic potential of this compound analogs.
References
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JETIR (2019). 2D-QSAR STUDY OF SUBSTITUTED THIOPHENE CARBOXAMIDE DERIVATIVES:AN APPROACH TO DESIGNANTI-TUBERCULAR AGENT. JETIR. Available at: [Link]
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Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Results in Chemistry. Available at: [Link]
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Li, Y., et al. (2022). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry. Available at: [Link]
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Thakur, A., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Semantic Scholar. Available at: [Link]
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Metwally, H. M. (2023). S-EPMC9940361 - Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. OmicsDI. Available at: [Link]
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Mori, M., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link]
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Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. Available at: [Link]
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Siddiqui, N., et al. (2016). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
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Zhang, Y., et al. (2021). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]
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A Comparative Guide to the Biological Activity of Substituted Thiophene Carboxamides
Introduction: The Versatility of the Thiophene Carboxamide Scaffold in Drug Discovery
Thiophene, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its isosteric relationship with the benzene ring allows it to modulate physicochemical properties such as lipophilicity and metabolic stability, while the sulfur atom can engage in unique interactions with biological targets.[1] When combined with a carboxamide functional group, the resulting thiophene carboxamide core offers a versatile platform for developing a wide array of therapeutic agents. The amide bond provides a key hydrogen bonding motif, and the substituents on both the thiophene ring and the amide nitrogen can be readily modified to fine-tune the compound's biological activity, selectivity, and pharmacokinetic profile.
This guide provides a comparative analysis of the biological activities of variously substituted thiophene carboxamides, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from peer-reviewed literature. Furthermore, detailed protocols for key biological assays are provided to enable researchers to conduct their own investigations into this promising class of compounds.
Anticancer Activity: Targeting the Proliferative Machinery
Thiophene carboxamides have emerged as a promising class of anticancer agents, with derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and tubulin.[5][6]
Comparative Cytotoxicity of Substituted Thiophene Carboxamides
The following table summarizes the in vitro anticancer activity of representative substituted thiophene carboxamides against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their potency.
| Compound ID | Thiophene Substituents | Carboxamide N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Phenyl-Thiophene-Carboxamides | |||||
| 2b | 5-(2,4-dichlorophenyl) | 2,5-dimethoxyphenyl | Hep3B | 5.46 | [5] |
| 2e | 5-phenyl | 2,5-dimethoxyphenyl | Hep3B | 12.58 | [5] |
| Series 2: 2-Acylaminothiophene-3-Carboxamides | |||||
| Compound 7f | 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine | - | HT-29 | 2.18 | [7] |
| MCF-7 | 4.25 | [7] | |||
| Series 3: Fused Thiophene Derivatives | |||||
| Compound 3b | Thienopyrimidine derivative | - | HepG2 | 3.105 | [8] |
| PC-3 | 2.15 | [8] | |||
| Compound 4c | Thienopyrimidine derivative | - | HepG2 | 3.023 | [8] |
| PC-3 | 3.12 | [8] | |||
| Series 4: Miscellaneous Thiophene Carboxamides | |||||
| MB-D2 | 2-bromo, 5-substituted | Imide group | A375 | Most active of series | [9][10] |
| HT-29 | Promising | [9] | |||
| MCF-7 | 38.93% viability at 100 µM | [9][11] | |||
| Compound 480 | 2,3-fused thiophene | - | HeLa | 12.61 (µg/mL) | [2][12] |
| HepG2 | 33.42 (µg/mL) | [2][12] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The data presented in the table above, along with findings from various studies, reveal several key SAR trends for the anticancer activity of thiophene carboxamides:
-
Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical for activity. For instance, the presence of a 2-bromo substituent has been associated with potent cytotoxicity.[9][11] Electron-withdrawing groups on a benzylidene portion attached to the thiophene ring have also been shown to enhance anticancer activity against lung cancer cells.[11]
-
N-Substituents on the Carboxamide: The substituent on the carboxamide nitrogen plays a crucial role in determining the potency and selectivity. In the phenyl-thiophene-carboxamide series, a 2,5-dimethoxyphenyl group was found to be favorable for activity against Hep3B cells.[5]
-
Fused Ring Systems: Fusing the thiophene ring with other heterocyclic systems, such as pyrimidine, can lead to highly potent compounds.[7][8] These fused systems can provide additional points of interaction with the biological target.
-
Mechanism of Action: Several thiophene carboxamide derivatives have been shown to act as tubulin polymerization inhibitors, mimicking the action of combretastatin A-4 (CA-4).[5] Others have been identified as inhibitors of crucial kinases like VEGFR-2 and BCR-ABL.[6][11]
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thiophene carboxamides have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria.[13][14]
Comparative Antimicrobial Activity of Substituted Thiophene Carboxamides
The following table summarizes the minimum inhibitory concentration (MIC) values of selected thiophene carboxamides against various bacterial strains.
| Compound ID | Thiophene Substituents | Carboxamide N-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Series 1: Thiophene-2-Carboxamides | |||||
| 7b | 3-amino, 5-substituted | 4-methoxyphenyl | P. aeruginosa | 86.9% inhibition | [13] |
| S. aureus | 83.3% inhibition | [13] | |||
| B. subtilis | 82.6% inhibition | [13] | |||
| 3b | 3-hydroxy, 5-substituted | 4-methoxyphenyl | B. subtilis | 78.3% inhibition | [13] |
| P. aeruginosa | 78.3% inhibition | [13] | |||
| Series 2: Nitrothiophene Carboxamides | |||||
| Compound 12 | Nitro group | Substituted phenyl | E. coli WT | Potent | [15] |
| Series 3: Thiophene-based Heterocycles | |||||
| Spiro-indoline-oxadiazole 17 | Thiophene-2-carbohydrazide derived | - | C. difficile | 2-4 | [16] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
The antimicrobial activity of thiophene carboxamides is significantly influenced by their substitution patterns:
-
Substituents at Position 3: The presence of an amino group at the 3-position of the thiophene ring appears to be more favorable for antibacterial activity compared to a hydroxyl or methyl group.[13]
-
N-Substituents on the Carboxamide: The nature of the substituent on the carboxamide nitrogen can impact the spectrum of activity. For instance, a methoxy group on the phenyl ring of the carboxamide was found to be beneficial for activity.[13]
-
Overcoming Efflux Pumps: A significant challenge in developing new antibiotics is bacterial efflux pumps that expel the drug from the cell. Nitrothiophene carboxamides have been engineered to evade these efflux pumps, leading to potent activity against wild-type and multi-drug resistant strains of E. coli.[15] These compounds act as prodrugs that are activated by bacterial nitroreductases.[15]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis and inflammatory bowel disease. Thiophene carboxamides have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[17][18][19]
Comparative Anti-inflammatory Activity of Substituted Thiophene Carboxamides
The following table presents the inhibitory activity of selected thiophene carboxamides against COX-1, COX-2, and 5-LOX enzymes.
| Compound ID | Thiophene Substituents | Carboxamide N-Substituent | Target Enzyme | IC50 (µM) | Reference |
| Series 1: 2,3,4-Trisubstituted Thiophenes | |||||
| 5b | 3-cyano, 4-(4-chlorophenyl) | 2-morpholinoacetamide | COX-2 | 5.45 | [20] |
| 5-LOX | 4.33 | [20] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
The anti-inflammatory activity of thiophene carboxamides is governed by specific structural features:
-
Dual COX/LOX Inhibition: The ability to inhibit both COX and LOX pathways is a desirable feature for an anti-inflammatory drug, as it can lead to a broader therapeutic effect and potentially fewer side effects. Compound 5b, a morpholinoacetamide-thiophene hybrid, demonstrated potent dual inhibition of COX-2 and 5-LOX.[20]
-
Importance of Carboxamide and Other Functional Groups: The presence of amides, as well as carboxylic acids, esters, amines, methyl, and methoxy groups, has been frequently associated with the anti-inflammatory activity of thiophene derivatives.[17][18][19] These groups likely contribute to the binding of the compounds to the active sites of COX and LOX enzymes.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for two key in vitro assays used to evaluate the biological activity of substituted thiophene carboxamides.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene carboxamide compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[1]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the thiophene carboxamide compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.[21]
-
MTT Addition: After the incubation period, add 28 µL of the 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][22][23]
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Thiophene carboxamide compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic as a positive control
-
0.5 McFarland standard
Protocol:
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[22]
-
Compound Dilution: Add 100 µL of sterile growth medium to all wells of a 96-well plate. In the first column, add 100 µL of the thiophene carboxamide stock solution (at twice the highest desired concentration) to the medium. Perform two-fold serial dilutions by transferring 100 µL from each well to the next across the plate.[24]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).[22]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[23]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[22][23]
Visualizing the Path Forward: Workflows and Mechanisms
To provide a clearer understanding of the research process and potential mechanisms of action, the following diagrams have been generated.
Caption: A generalized workflow for the discovery and development of biologically active thiophene carboxamides.
Caption: Potential mechanisms of action for substituted thiophene carboxamides in different therapeutic areas.
Conclusion
Substituted thiophene carboxamides represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Through systematic modification of the substituents on the thiophene ring and the carboxamide moiety, researchers can fine-tune the biological activity of these compounds to target a wide range of diseases, including cancer, bacterial infections, and inflammatory disorders. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective thiophene carboxamide derivatives. The detailed experimental protocols offer a practical resource for researchers to further explore the therapeutic potential of this important class of molecules. As our understanding of the complex interplay between chemical structure and biological function continues to grow, we can expect to see the emergence of new and improved thiophene carboxamide-based drugs in the years to come.
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A Comparative Guide to the Validation of N,N-diethylthiophene-3-carboxamide Purity by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of ensuring product safety and efficacy. N,N-diethylthiophene-3-carboxamide, a heterocyclic amide with significant potential in medicinal chemistry, is no exception. Its purity profile can directly influence biological activity, toxicity, and stability. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose and details a comprehensive validation protocol to establish a robust, reliable HPLC method in accordance with global regulatory standards.
The Critical Role of Purity and the Choice of HPLC
The synthesis of complex organic molecules like this compound can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[1][][3] The presence of these impurities, even at trace levels, can have unforeseen consequences in downstream applications. Therefore, a highly sensitive and selective analytical method is not just a quality control requirement but a fundamental component of the drug development process.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The thiophene ring provides a strong chromophore, making UV detection highly effective. Furthermore, the reversed-phase separation mechanism of HPLC is exceptionally well-suited to resolving the main compound from structurally similar impurities based on differences in polarity.
Comparative Analysis: HPLC vs. Alternative Methodologies
While HPLC is the method of choice, a thorough evaluation includes considering its alternatives. The primary contenders for analyzing a compound like this compound are Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Successor
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[4][5] This results in significantly higher efficiency, resolution, and speed.[6][7]
-
Advantages: Faster analysis times (often by a factor of 5-10x), improved sensitivity due to sharper peaks, and reduced solvent consumption make UPLC an attractive option for high-throughput screening and time-critical release testing.[7][8]
-
Disadvantages: The primary drawbacks are the higher initial instrument cost and the increased backpressure, which demands specialized pumps and components. Method transfer from HPLC to UPLC requires careful optimization.
Gas Chromatography (GC): A Tool for Volatile Analytes
GC is a powerful technique for separating volatile and thermally stable compounds.[9][10]
-
Advantages: GC can offer excellent separation for volatile impurities that might not be well-retained in a reversed-phase HPLC system.
-
Disadvantages: this compound itself has a relatively high boiling point and may require high inlet temperatures, risking on-column degradation. Analysis of non-volatile, polar impurities is often impossible without derivatization, which adds complexity and potential for error to the workflow.[11][12]
Comparative Summary of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Same as HPLC, but with smaller (sub-2 µm) stationary phase particles and higher pressure.[4][5] | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Compatibility | Excellent for non-volatile and thermally labile compounds. Ideal for this compound. | Same as HPLC, offering superior performance for the same range of analytes.[8] | Requires volatile and thermally stable analytes. May require derivatization for the target compound.[12] |
| Speed | Moderate (Typical run times of 15-30 minutes). | Very Fast (Typical run times of 1-5 minutes).[6] | Fast (Typical run times of 5-20 minutes). |
| Resolution | High. | Very High. | Very High, especially with capillary columns. |
| Sensitivity | High. | Very High.[7] | High, especially with specific detectors (e.g., MS). |
| Cost (Instrument) | Moderate. | High. | Low to Moderate. |
| Primary Application | Gold standard for purity and assay of APIs and pharmaceutical formulations. | High-throughput quality control, impurity profiling, and bioanalytical studies.[5] | Analysis of residual solvents, volatile starting materials, and thermally stable impurities. |
A Validated HPLC Method for Purity Determination
The following section details a robust HPLC method and the comprehensive validation process required to demonstrate its fitness for purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[13][14][15]
Experimental Protocol: HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
The Validation Workflow: A Pillar of Trustworthiness
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[16] It is a mandatory regulatory requirement and ensures the integrity of the data generated.[17]
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The Thiophene-3-Carboxamide Scaffold: A Comparative Analysis of its Potential as a VEGFR-2 Inhibitor
In the landscape of modern oncology, the quest for selective and potent inhibitors of key signaling pathways remains a paramount objective. Among the most validated targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that serves as a principal mediator of angiogenesis—the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] The inhibition of VEGFR-2 has led to the development of several successful anti-cancer therapies. This guide provides a comparative analysis of the thiophene-3-carboxamide scaffold as a promising foundation for novel VEGFR-2 inhibitors. While direct public domain data for the specific compound N,N-diethylthiophene-3-carboxamide is limited, this document will explore the broader potential of this chemical class by examining published derivatives and comparing their performance against established therapeutic agents.
The Central Role of VEGFR-2 in Angiogenesis
VEGF-A, a potent signaling protein, binds to VEGFR-2 on the surface of endothelial cells, triggering receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, survival, and enhanced vascular permeability—all essential components of angiogenesis.[3] The central role of VEGFR-2 in this process makes it a highly attractive target for therapeutic intervention in oncology.
To visually contextualize the mechanism of inhibition, the following diagram illustrates the simplified VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.
The Thiophene-3-Carboxamide Scaffold: A Platform for VEGFR-2 Inhibition
The thiophene ring is a versatile heterocyclic scaffold that has been incorporated into numerous biologically active compounds. Thiophene-3-carboxamide derivatives, in particular, have emerged as a promising class of kinase inhibitors. The core structure allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity. Several studies have reported the synthesis and evaluation of ortho-amino thiophene carboxamide derivatives that show significant inhibitory activity against VEGFR-2.[4][5] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the phosphorylation events that trigger downstream signaling.
Comparative Performance Analysis
While data for this compound is not available in the reviewed literature, several more complex derivatives have been synthesized and evaluated, demonstrating the potential of this scaffold.
Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Thiophene-3-Carboxamide Derivatives
| Compound ID | VEGFR-2 IC₅₀ (µM) | Reference |
| Derivative 5 | 0.59 | [4][5][6] |
| Derivative 21 | 1.29 | [4][5][6] |
| Derivative 14d | 0.191 | [7] |
| Derivative 3b | 0.126 | [8][9][[“]][11] |
| Derivative 4c | 0.075 | [8][9][[“]][11] |
This table presents a selection of thiophene-3-carboxamide derivatives from the literature to illustrate the potential of the scaffold. The specific substitutions on the thiophene carboxamide core vary for each derivative.
To contextualize the therapeutic potential of the thiophene-3-carboxamide scaffold, it is essential to compare its derivatives' performance against established, FDA-approved VEGFR-2 inhibitors.
Table 2: Comparative In Vitro VEGFR-2 Inhibitory Activity
| Inhibitor | Type/Class | VEGFR-2 IC₅₀ (nM) | Reference(s) |
| Thiophene Derivative 4c | Thiophene-3-Carboxamide | 75 | [8][9][[“]][11] |
| Thiophene Derivative 14d | Thiophene-3-Carboxamide | 191 | [7] |
| Sorafenib | FDA-Approved | 90 | [12] |
| Sunitinib | FDA-Approved | 80 | |
| Axitinib | FDA-Approved | 0.2 | [13][14] |
| Pazopanib | FDA-Approved | 30 | |
| Lenvatinib | FDA-Approved | 4 | |
| Regorafenib | FDA-Approved | 22 |
Note: IC₅₀ values can vary between different assay conditions and laboratories.
The data indicates that optimized thiophene-3-carboxamide derivatives can achieve VEGFR-2 inhibitory potency in the nanomolar range, comparable to some FDA-approved drugs. For instance, derivative 4c demonstrates an IC₅₀ value that is competitive with Sorafenib and Sunitinib.[8][9][[“]][11] This underscores the potential of this scaffold in developing novel anti-angiogenic agents.
Core Experimental Protocols for Inhibitor Evaluation
The characterization of a potential VEGFR-2 inhibitor involves a hierarchical series of biochemical and cell-based assays, followed by in vivo validation. The following diagram and protocols outline a standard workflow.
Caption: A typical workflow for the evaluation of a potential VEGFR-2 inhibitor.
VEGFR-2 Kinase Assay (Biochemical)
This assay directly measures the compound's ability to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by the recombinant VEGFR-2 kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Add kinase buffer, VEGFR-2 enzyme, and varying concentrations of the test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
HUVEC Proliferation Assay (Cell-Based)
This assay assesses the inhibitor's effect on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
-
Principle: HUVECs are stimulated to proliferate with VEGF-A. The ability of the test compound to inhibit this proliferation is measured, typically using a colorimetric or fluorescence-based method that quantifies cell number or metabolic activity.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (supplemented with growth factors)
-
Starvation medium (low serum)
-
Recombinant human VEGF-A
-
Test compound
-
Cell viability reagent (e.g., MTT, WST-1, or a reagent for quantifying DNA content)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to synchronize them.
-
Treat the cells with serial dilutions of the test compound for a short pre-incubation period.
-
Stimulate the cells with a pre-determined optimal concentration of VEGF-A (except for the negative control wells).
-
Incubate for a period that allows for significant proliferation (e.g., 48-72 hours).
-
Add the cell viability reagent and incubate as per the manufacturer's protocol.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor and anti-angiogenic efficacy of the compound in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., a line known to form vascularized tumors)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
The anti-tumor efficacy is evaluated by comparing tumor growth in the treated group to the control group. Further analysis, such as immunohistochemistry for blood vessel density (e.g., CD31 staining), can be performed on the excised tumors to confirm the anti-angiogenic effect.
-
Conclusion and Future Directions
The thiophene-3-carboxamide scaffold represents a viable and promising starting point for the development of novel VEGFR-2 inhibitors. Research has demonstrated that with appropriate structural modifications, derivatives of this class can achieve potent and selective inhibition of VEGFR-2, with in vitro activities comparable to those of some clinically approved drugs.[8][9][[“]][11] While specific experimental data on the simple this compound is not prevalent in the public literature, the broader family of related compounds validates the scaffold's potential.
Future research should focus on synthesizing and evaluating a wider range of N,N-disubstituted thiophene-3-carboxamides to build a more comprehensive structure-activity relationship (SAR) profile. Key areas for optimization will include enhancing potency, improving selectivity against other kinases to minimize off-target effects, and optimizing pharmacokinetic properties to ensure good bioavailability and in vivo efficacy. The systematic application of the experimental protocols outlined in this guide will be crucial in identifying lead candidates from this promising chemical class for further preclinical and clinical development.
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Kumar, R., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 804-830. Available at: [Link]
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Zhang, Y., et al. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. European Journal of Medicinal Chemistry, 211, 113083. Available at: [Link]
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Abdelgawad, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC. Available at: [Link]
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A-Hussen, H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. Available at: [Link]
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Ghorab, M. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 700. Available at: [Link]
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Assessing the Specificity of Thiophene-3-Carboxamides: A Comparative Guide for Drug Discovery Professionals
The thiophene-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and kinase inhibitory agents.[1] However, as with any therapeutic candidate, the journey from a promising hit to a clinical drug is paved with rigorous evaluation, chief among which is the assessment of target specificity. A highly specific compound minimizes off-target effects, thereby reducing potential toxicity and enhancing the therapeutic window.
This guide provides a comprehensive comparison of the biological target specificity of various thiophene-3-carboxamide derivatives, supported by experimental data from peer-reviewed literature. We will delve into the methodologies used to assess this specificity and explore the structure-activity relationships that govern it. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of advancing thiophene-3-carboxamide-based compounds in their discovery pipelines.
The Landscape of Thiophene-3-Carboxamide Targets: A Comparative Overview
Thiophene-3-carboxamide derivatives have been investigated for their inhibitory activity against several key biological targets, primarily within the realm of oncology. The following sections provide a comparative analysis of their specificity against different target classes.
Kinase Inhibition: A Primary Focus
Protein kinases are a major class of drug targets, and numerous thiophene-3-carboxamide derivatives have been designed and evaluated as kinase inhibitors. The specificity of these inhibitors is paramount, as the human kinome consists of over 500 members, and cross-reactivity can lead to unforeseen side effects.
One notable example is the development of c-Jun N-terminal kinase (JNK) inhibitors. A series of thiophene-3-carboxamide derivatives were found to act as dual inhibitors, functioning as both ATP and JIP mimetics.[2][3][4] This dual-action mechanism, targeting both the ATP binding site and the substrate docking site, can potentially enhance specificity. For instance, compound 25 from this series demonstrated an IC50 of 1.32 µM for JNK1 kinase activity and an IC50 of 4.62 µM in displacing a peptide from the JIP binding site.[3] Further profiling of compound 25 against a panel of kinases revealed a favorable selectivity profile, with significantly lower inhibition of other kinases at a concentration of 25 µM.[3]
Another key kinase target is the Epidermal Growth Factor Receptor (EGFR) . Overexpression of EGFR is a known driver in several cancers. A series of trisubstituted thiophene-3-carboxamide selenide derivatives were developed as EGFR kinase inhibitors.[5][6][7] Compound 16e from this series exhibited an impressive EGFR kinase inhibition with an IC50 value of 94.44 nM.[5][6] Importantly, this compound also showed a degree of selectivity in cell-based assays, with an IC50 of 3.20 µM in the HCT116 cancer cell line and an 8-fold lower cytotoxicity in the normal HaCaT cell line.[5]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another critical target in cancer therapy due to its role in angiogenesis. Novel thiophene-3-carboxamide derivatives based on the VEGFR-2 inhibitor PAN-90806 have been synthesized.[8][9][10] Compound 14d from this study showed potent VEGFR-2 inhibitory activity with an IC50 of 191.1 nM and exhibited anti-proliferative activity against a panel of cancer cell lines.[8] Cellular thermal shift assays (CETSA) confirmed that VEGFR-2 was a direct target of compound 14d in cells.[8]
The following table summarizes the inhibitory potency of selected thiophene-3-carboxamide derivatives against their primary kinase targets.
| Compound | Primary Target | IC50 (nM) | Reference |
| Compound 25 | JNK1 | 1320 | [3] |
| Compound 16e | EGFR | 94.44 | [5][6] |
| Compound 14d | VEGFR-2 | 191.1 | [8] |
Table 1: Inhibitory Potency of Thiophene-3-Carboxamide Derivatives against Kinase Targets.
Cytotoxicity and Anti-proliferative Activity: A Measure of Cellular Efficacy and Selectivity
Beyond direct enzyme inhibition, assessing the cytotoxic effects of these compounds on various cancer cell lines versus normal cell lines provides a crucial measure of their therapeutic index.
A study on novel thiophene carboxamide derivatives revealed that compound MB-D2 had a significant cytotoxic effect on A375 (melanoma), HT-29 (colorectal cancer), and MCF-7 (breast cancer) cell lines.[11] Crucially, these cytotoxic effects were not observed in normal HaCaT cells, indicating a high degree of selectivity for cancer cells.[11] The mechanism of action was determined to involve the activation of caspase-3/7, mitochondrial depolarization, and a decrease in reactive oxygen species (ROS) production.[11]
Another series of phenyl-thiophene-carboxamide derivatives were evaluated for their anticancer activity as biomimetics of Combretastatin A-4 (CA-4), a tubulin inhibitor.[12][13][14] Compounds 2b and 2e were the most active against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively.[12] These compounds showed weak or negligible effects on normal cell lines LX-2 and Hek293t.[12]
The table below presents a comparison of the cytotoxic activity of selected thiophene-3-carboxamide derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Selectivity | Reference |
| MB-D2 | A375 | Not specified | HaCaT | High | [11] |
| Compound 16e | HCT116 | 3.20 | HaCaT | 8-fold | [5] |
| Compound 2b | Hep3B | 5.46 | LX-2, Hek293t | High | [12] |
Table 2: Cytotoxic Activity and Selectivity of Thiophene-3-Carboxamide Derivatives.
Experimental Protocols for Specificity Assessment
The determination of a compound's specificity is not the result of a single experiment but rather a culmination of data from a hierarchical series of assays. Here, we detail some of the key experimental workflows.
Biochemical Assays: The First Tier of Specificity Profiling
Biochemical assays are essential for determining the direct inhibitory effect of a compound on its purified target protein.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a suitable buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a purified enzyme system in biochemical assays allows for the direct assessment of compound-target interaction without the complexities of a cellular environment. The choice of ATP concentration relative to its Km for the kinase is critical; performing assays at or near the Km of ATP provides a more accurate measure of inhibitor potency.
Cellular Assays: Validating Target Engagement and Phenotypic Effects
Cellular assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and elicit the desired biological response.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Causality Behind Experimental Choices: CETSA provides direct evidence of target binding within the complex milieu of the cell. This is a critical validation step, as a compound that is potent in a biochemical assay may not necessarily engage its target effectively in a cellular context due to factors like poor permeability or efflux.
Cytotoxicity Assay (e.g., MTS Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to the wells and incubate for 1-4 hours. The MTS is bioreduced by viable cells into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Causality Behind Experimental Choices: Assessing cytotoxicity against a panel of cancer and normal cell lines is a fundamental step in evaluating the selectivity of a potential anticancer agent. The duration of compound treatment is chosen to allow for sufficient time to observe effects on cell proliferation.
Visualizing the Path to Specificity
Diagrams can be powerful tools for conceptualizing complex biological processes and experimental workflows.
Caption: Key Structural Modifications Influencing Specificity.
Caption: Inhibition of VEGFR-2 Signaling by a Thiophene-3-Carboxamide.
Conclusion
The thiophene-3-carboxamide scaffold represents a fertile ground for the development of novel therapeutics. The data presented in this guide underscores the importance of a multipronged approach to assessing the specificity of these compounds. By combining rigorous biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's activity and selectivity. The structure-activity relationships discussed highlight the tunability of this scaffold, allowing for the optimization of potency and specificity through rational design. As the field of drug discovery continues to evolve, a deep understanding of target specificity will remain a cornerstone of developing safe and effective medicines. The insights and methodologies outlined here provide a framework for the successful advancement of thiophene-3-carboxamide derivatives from the bench to the clinic.
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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Thiophene-3-Carboxamide Scaffold
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The thiophene-3-carboxamide scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory effects.[1] This guide provides an in-depth technical comparison of bioisosteric replacement strategies for this versatile scaffold, offering field-proven insights and experimental data to inform rational drug design.
The Thiophene-3-Carboxamide Core: A Privileged Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a crucial pharmacophore in numerous approved drugs.[2] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its frequent use in drug discovery. When coupled with a carboxamide moiety at the 3-position, the resulting scaffold provides a synthetically tractable platform with a well-defined vector for substituent placement, allowing for the fine-tuning of a compound's pharmacological profile.
Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a powerful tool for optimizing lead compounds by enhancing potency, selectivity, and pharmacokinetic properties, or by mitigating toxicity.[3] This guide will explore two primary avenues of bioisosteric replacement for the thiophene-3-carboxamide scaffold: modification of the thiophene ring itself and replacement of the carboxamide functional group.
Part 1: Bioisosteric Replacement of the Thiophene Ring
The choice of a heterocyclic core is critical in determining a molecule's overall properties. Here, we compare the thiophene-3-carboxamide scaffold with its furan, pyridine, and thiazole bioisosteres.
Furan-3-Carboxamide: A Close Relative
Furan, the oxygen-containing analog of thiophene, is a common bioisosteric replacement. The primary difference lies in the heteroatom: oxygen is more electronegative and smaller than sulfur, which can influence ring electronics, planarity, and metabolic stability.
Rationale for Replacement:
-
Modulation of Aromaticity and Polarity: Thiophene is generally considered more aromatic than furan.[4] Replacing sulfur with oxygen can alter the electron distribution, potentially impacting interactions with the biological target. The increased polarity of the furan ring may also enhance aqueous solubility.
-
Metabolic Stability: Thiophene rings can be susceptible to oxidation at the sulfur atom, a metabolic pathway that is absent in furans. However, furans can have their own metabolic liabilities, such as epoxide formation.
Experimental Data Snapshot: Anticancer Activity
A comparative study of furan and thiophene amide derivatives against the A431 human epidermoid carcinoma cell line provides valuable insight. In this study, the thiophene analogs consistently demonstrated superior antiproliferative activity compared to their furan counterparts.
| Compound Pair | Heterocyclic Core | LD50 (µg/mL) |
| 1 | Furan | 190 |
| Thiophene | 93 | |
| 2 | Furan | 170 |
| Thiophene | 91 | |
| 3 | Furan | 138 |
| Thiophene | 85 |
Causality Behind the Choice: The consistently higher potency of the thiophene analogs in this context suggests that the electronic properties and/or the geometry conferred by the sulfur atom are more favorable for interaction with the anticancer target. The greater aromaticity of the thiophene ring may contribute to more effective π-π stacking or other hydrophobic interactions within the target's binding site.
Pyridine-3-Carboxamide: Introducing a Hydrogen Bond Acceptor
Replacing the thiophene ring with pyridine introduces a nitrogen atom, which can act as a hydrogen bond acceptor. This fundamental change can significantly alter a compound's binding mode and physicochemical properties.
Rationale for Replacement:
-
Enhanced Target Interactions: The pyridine nitrogen can form a hydrogen bond with a corresponding donor group on the target protein, potentially increasing binding affinity and selectivity.
-
Improved Physicochemical Properties: The introduction of a nitrogen atom generally increases aqueous solubility and can modulate lipophilicity.
Experimental Data Snapshot: Kinase Inhibition
Causality Behind the Choice: The decision to replace a thiophene with a pyridine is often driven by the desire to introduce a specific hydrogen bonding interaction to enhance potency or selectivity. This is a hypothesis-driven approach based on the structural understanding of the target's binding site.
Thiazole-3-Carboxamide: A More Complex Heterocycle
Thiazole, containing both sulfur and nitrogen atoms, presents a more complex electronic and steric profile compared to thiophene.
Rationale for Replacement:
-
Combined Features: Thiazole can be considered a hybrid of thiophene and pyridine, offering the potential for both the types of interactions associated with sulfur and the hydrogen bond accepting capability of nitrogen.
-
Modulation of Physicochemical Properties: The presence of the nitrogen atom in the thiazole ring generally leads to increased polarity compared to thiophene.
Experimental Data Snapshot: c-Met Kinase Inhibition
A study on c-Met kinase inhibitors compared thiazole and thiadiazole carboxamides. While not a direct comparison to thiophene, it highlights the impact of the heterocyclic core on activity. In this study, thiazole carboxamide derivatives generally exhibited greater potency than their thiadiazole counterparts, suggesting that the arrangement of heteroatoms is crucial for optimal interaction with the c-Met kinase.[5]
Causality Behind the Choice: The selection of a thiazole bioisostere is often an exploratory step to probe for additional interactions within the binding pocket that may not be accessible to a simpler thiophene ring.
Part 2: Bioisosteric Replacement of the Carboxamide Group
The carboxamide functionality is a versatile group, capable of acting as both a hydrogen bond donor and acceptor. However, it can be susceptible to hydrolysis and may contribute to poor cell permeability. The following are common bioisosteric replacements for the carboxamide group.
Tetrazole: An Acidic Mimic
The 5-substituted 1H-tetrazole ring is one of the most widely used bioisosteres for a carboxylic acid, and by extension, can be considered for the carboxamide group.[6][7]
Rationale for Replacement:
-
Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxamides.
-
Physicochemical Properties: The tetrazole ring is more acidic than the amide proton, which can lead to different ionization states at physiological pH and impact cell permeability and target engagement.[8]
-
Improved Bioavailability: In some cases, replacement of a carboxamide with a tetrazole has led to improved bioavailability.[9]
Experimental Data Snapshot: Antimalarial Activity
In a study on glutathione reductase inhibitors, the bioisosteric replacement of a carboxylic acid (a close relative of the carboxamide) with a tetrazole moiety in a series of compounds led to improved antimalarial properties.[9] This highlights the potential of the tetrazole group to enhance biological activity.
Causality Behind the Choice: The decision to use a tetrazole is often driven by a need to improve metabolic stability and modulate the acidity of the molecule to optimize its pharmacokinetic profile.
Oxadiazole: A Neutral Heterocycle
Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. The 1,2,4- and 1,3,4-isomers are common bioisosteres for the carboxamide group.[10][11]
Rationale for Replacement:
-
Metabolic Stability: Like tetrazoles, oxadiazoles are generally more metabolically stable than carboxamides.
-
Hydrogen Bonding: The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of the carboxamide.
-
Lipophilicity: The replacement of a carboxamide with an oxadiazole can alter the lipophilicity of the molecule, which can be fine-tuned to improve its ADME properties.
Experimental Data Snapshot: IDO1 Inhibition
A series of 1,2,5-oxadiazole-3-carboximidamide derivatives were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Several of these compounds exhibited potent inhibitory activity, demonstrating the utility of the oxadiazole core in mimicking the interactions of a carboxamide-like moiety.[12]
Causality Behind the Choice: Oxadiazoles are often employed when a metabolically stable, neutral mimic of the carboxamide's hydrogen bonding capabilities is desired.
Sulfonamide: A Non-Planar Alternative
The sulfonamide group is a well-established bioisostere for the carboxylic acid and can also be considered for the carboxamide.[13]
Rationale for Replacement:
-
Acidity and Hydrogen Bonding: The sulfonamide proton is acidic, and the sulfonyl oxygens are excellent hydrogen bond acceptors.
-
Non-Planar Geometry: Unlike the planar carboxamide group, the sulfonamide moiety has a tetrahedral geometry, which can be advantageous for disrupting planarity and improving solubility.[14]
Experimental Data Snapshot: Anion Binding
Studies on the anion binding properties of various acidic functional groups have shown that sulfonamides are competent anion binders, highlighting their ability to engage in hydrogen bonding interactions similar to those of carboxamides.[15]
Causality Behind the Choice: A sulfonamide is often chosen as a bioisostere when a non-planar group with strong hydrogen bonding capabilities is needed, or to modulate the acidity of the molecule.
Experimental Protocols
General Synthesis of Thiophene-3-Carboxamides
A common route for the synthesis of thiophene-3-carboxamides involves the amidation of a thiophene-3-carboxylic acid.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: To a solution of the thiophene-3-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (benzotriazol-1-yloxo)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an additive like 1-hydroxybenzotriazole (HOBt).
-
Amine Addition: To the activated carboxylic acid solution, add the desired amine.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous acid solution, an aqueous base solution, and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired thiophene-3-carboxamide.
Synthesis of Tetrazole Bioisosteres from Nitriles
Tetrazole bioisosteres are often synthesized from the corresponding nitrile precursor.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve the thiophene-3-carbonitrile.
-
Azide Addition: Add an azide source, such as sodium azide, and an ammonium salt, like ammonium chloride.
-
Heating: Heat the reaction mixture, typically to around 100-120 °C, for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction is carefully quenched with water and acidified with an acid like hydrochloric acid. The product often precipitates and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Visualizing Bioisosteric Relationships and Workflows
Bioisosteric Replacements for the Thiophene-3-Carboxamide Scaffold
Caption: Bioisosteric replacements for the core scaffold.
General Synthetic Workflow for Thiophene-3-Carboxamide Analogs
Caption: Synthetic workflow for thiophene-3-carboxamides.
References
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Evertsson, E., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters, 3(7), 574-578. [Link]
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Fringuelli, F., et al. (1974). A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen. Journal of the Chemical Society, Perkin Transactions 2, 332-337. [Link]
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Goldberg, K., et al. (2015). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 6(9), 1637-1644. [Link]
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Grommet, A. B., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. The Journal of Organic Chemistry, 76(9), 3241-3250. [Link]
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8969. [Link]
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Jin, Y., et al. (2020). Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. European Journal of Medicinal Chemistry, 189, 112061. [Link]
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La Regina, G., et al. (2018). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry, 61(17), 7859-7871. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of N,N-diethylthiophene-3-carboxamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive operational plan for the proper disposal of N,N-diethylthiophene-3-carboxamide, a compound whose precise hazard profile is not extensively documented. In the absence of complete toxicological and environmental data, we must adopt a cautious and systematic approach grounded in established principles of laboratory safety and regulatory compliance. This protocol is designed to be a self-validating system, ensuring that each step mitigates risk and adheres to the highest standards of chemical hygiene.
Core Principle: Proactive Hazard Assessment and Waste Classification
Drawing inferences from similar molecules, we must assume potential hazards, including:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[2][3][4].
-
Environmental Hazards: Unknown, but thiophene derivatives can be toxic to aquatic life[3].
Therefore, all waste streams containing this compound must be classified and managed as hazardous chemical waste . This includes the pure compound, reaction mixtures, contaminated consumables, and personal protective equipment (PPE).
Quantitative Data Summary (Based on Analogous Compounds)
The following table summarizes key safety and disposal parameters, extrapolated from related thiophene and carboxamide compounds. This information should be used as a conservative guide.
| Parameter | Guideline/Instruction | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Chemical safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile). Use in a chemical fume hood. | Standard practice for handling chemicals of unknown toxicity. Protects against potential skin/eye irritation and inhalation.[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Thiophene and amide functionalities can react with strong reagents. Segregation prevents potentially hazardous reactions in waste containers.[3][5] |
| Spill Containment Material | Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). | Prevents the spread of the chemical. Avoid combustible materials like paper towels for large spills.[2][3] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal contractor. | Ensures compliance with federal and local regulations and proper treatment/destruction of the chemical waste.[1][2] |
| Prohibited Disposal Methods | DO NOT dispose of down the drain or in regular trash. DO NOT allow to evaporate in a fume hood. | Prevents contamination of water systems and the environment. Evaporation is not an acceptable disposal method.[1][6] |
Step-by-Step Disposal Protocol: From Bench to Final Disposition
This protocol outlines the procedural steps for safely collecting and storing this compound waste within the laboratory prior to its removal by a certified disposal service.
Step 1: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Solid Waste: Collect unadulterated this compound, contaminated weigh boats, spatulas, and other disposable labware into a dedicated, robust container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container.
-
Solvent Compatibility: If dissolved in an organic solvent (e.g., flammable solvents), collect it in a container designated for flammable organic waste. Do not mix with aqueous or halogenated waste streams unless your facility's waste management plan explicitly allows it.
-
-
Contaminated PPE: Gloves, bench paper, and disposable lab coats that are grossly contaminated should be placed in a designated hazardous waste bag or container.
Container Requirements: All waste containers must be:
-
Made of a chemically compatible material (e.g., high-density polyethylene (HDPE), borosilicate glass for solvents).
-
In good condition with no leaks or cracks.
-
Equipped with a secure, screw-top lid to prevent spills and fugitive emissions[7]. Keep containers closed at all times except when adding waste[6].
Step 2: Hazardous Waste Labeling
Accurate labeling is a cornerstone of regulatory compliance and safety. As soon as a waste container is initiated, it must be labeled.
Each label must clearly display:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other chemical constituents, including solvents, with their approximate percentages.
-
The date the first drop of waste was added (Accumulation Start Date).
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA). This is a designated location at or near the point of waste generation and under the control of laboratory personnel[7].
SAA Requirements:
-
Waste containers must be stored in a designated area away from general laboratory traffic.
-
Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 4: Managing Accidental Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Notify personnel in the immediate area. If the spill is large or poses an inhalation hazard, evacuate the lab.
-
Don PPE: Wear appropriate PPE, including double-layered nitrile gloves, safety goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand[2].
-
Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste[2].
Step 5: Final Disposal Coordination
The final step is the transfer of the properly accumulated and labeled waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Schedule a Pickup: Do not let waste accumulate indefinitely. Once a container is full, or within one year of the accumulation start date (whichever comes first), schedule a pickup[7].
-
Documentation: Ensure all necessary paperwork or electronic records are completed for the waste transfer.
Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper management of chemical waste is a non-negotiable aspect of professional scientific conduct. For compounds like this compound, where comprehensive hazard data is lacking, a conservative approach is the only responsible one. By treating it as hazardous waste and adhering to the systematic procedures outlined in this guide—from meticulous segregation and labeling to compliant storage and final disposal—we uphold our commitment to the safety of our colleagues, the integrity of our institutions, and the protection of our environment.
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A Researcher's Guide to the Safe Handling of N,N-diethylthiophene-3-carboxamide
Hazard Assessment: An Evidence-Based Approach
Direct and comprehensive hazard data for N,N-diethylthiophene-3-carboxamide is limited. A safety data sheet from one supplier indicates "no data available" for GHS pictograms, signal words, and hazard statements[1]. However, the fundamental principles of chemical safety demand a conservative approach based on the known hazards of analogous structures, such as other thiophene carboxamides.
Structurally related compounds, like N,N-Dimethylthiophene-3-carboxamide and other thiophene derivatives, are known to present several hazards. These include:
-
Harmful if swallowed (H302) [2]
Therefore, it is prudent to handle this compound as a substance with the potential for oral toxicity, as well as skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for various laboratory operations involving this compound. This tiered approach is adapted from the U.S. Environmental Protection Agency's (EPA) levels of protection to provide a clear, scalable framework[4][5].
| Operational Scenario | Required Personal Protective Equipment |
| Low-Risk Operations (e.g., handling small quantities in a well-ventilated area, weighing solids in a balance enclosure) | Primary Engineering Control: Chemical fume hood or ventilated balance enclosure.Gloves: Standard laboratory nitrile or neoprene gloves. Double gloving is recommended.Eye Protection: Chemical safety goggles.Lab Coat: Standard laboratory coat. |
| Moderate-Risk Operations (e.g., preparing solutions, conducting reactions, transfers of liquids) | Primary Engineering Control: Chemical fume hood.Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are of an appropriate thickness and are changed regularly.Eye Protection: Chemical safety goggles and a face shield.Body Protection: Chemical-resistant lab coat or apron over a standard lab coat.Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood. |
| High-Risk Operations & Emergency Response (e.g., large-scale reactions, handling of powders outside of a contained system, spill cleanup) | Primary Engineering Control: Enclosed systems or chemical fume hood.Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Eye Protection: Chemical safety goggles and a full-face shield.Body Protection: Chemical-resistant suit or coveralls.Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. In the case of a large spill or release in a poorly ventilated area, a self-contained breathing apparatus (SCBA) may be necessary[4][6]. |
Causality of PPE Selection: The multi-layered approach to PPE is designed to create redundant barriers to exposure. For instance, while a fume hood provides primary containment of vapors and aerosols, gloves and eye protection are essential secondary measures in the event of a breach of containment, such as a splash or spill. The selection of specific glove materials should be based on their resistance to the solvents being used in conjunction with this compound, as chemical compatibility is a key factor in preventing dermal absorption[7][8].
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is the cornerstone of laboratory safety. The following workflow is designed to minimize the risk of exposure at each stage of handling this compound.
Pre-Operational Checklist
-
Safety Information Review: Before commencing any work, review this guide and any available safety data sheets for all chemicals to be used.
-
Engineering Control Verification: Ensure that the chemical fume hood has a current certification and is functioning correctly. The sash should be positioned as low as possible while allowing for comfortable manipulation.
-
PPE Inspection: Inspect all PPE for signs of damage or degradation before use. Ensure that appropriate gloves and other protective gear are readily available.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.
Handling Protocol
-
Transportation: When moving this compound from storage to the work area, use a secondary container to mitigate the risk of a spill.
-
Weighing: If the compound is a solid, weigh it within a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of fine particles.
-
Solution Preparation and Reactions: All manipulations, including the preparation of solutions and the execution of chemical reactions, must be performed within a chemical fume hood.
-
Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent and decontaminating solution.
Personal Hygiene
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[7].
-
Do not eat, drink, or apply cosmetics in the laboratory[9].
-
Remove all PPE before exiting the laboratory to prevent the contamination of common areas.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical component of the laboratory safety workflow.
-
Waste Segregation: All waste contaminated with this compound, including excess reagents, reaction mixtures, contaminated consumables (e.g., gloves, pipette tips, paper towels), and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Container Management: The hazardous waste container should be made of a material compatible with the waste, kept closed when not in use, and stored in a well-ventilated, secondary containment area away from incompatible materials[8].
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor[10]. Adhere to all local, state, and federal regulations for hazardous waste disposal[11]. Do not dispose of this compound down the drain or in the regular trash.
Diagrams for Clarity
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
References
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
